molecular formula C13H8Cl3NO2 B1584515 3',4',5-Trichlorosalicylanilide CAS No. 642-84-2

3',4',5-Trichlorosalicylanilide

Cat. No.: B1584515
CAS No.: 642-84-2
M. Wt: 316.6 g/mol
InChI Key: RSJBLPJKXGNMFW-UHFFFAOYSA-N
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Description

3',4',5-Trichlorosalicylanilide is a useful research compound. Its molecular formula is C13H8Cl3NO2 and its molecular weight is 316.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
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InChI

InChI=1S/C13H8Cl3NO2/c14-7-1-4-12(18)9(5-7)13(19)17-8-2-3-10(15)11(16)6-8/h1-6,18H,(H,17,19)
Source PubChem
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InChI Key

RSJBLPJKXGNMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H8Cl3NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40214407
Record name 3,4,5-Trichlorosalicylanilide
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Molecular Weight

316.6 g/mol
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CAS No.

642-84-2
Record name 3′,4′,5-Trichlorosalicylanilide
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Record name 3',4',5-Trichlorosalicylanilide
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Record name 3,4,5-Trichlorosalicylanilide
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Record name 3',4',5-trichlorosalicylanilide
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Record name 3',4',5-TRICHLOROSALICYLANILIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3',4',5-Trichlorosalicylanilide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3',4',5-Trichlorosalicylanilide is a halogenated salicylanilide, a class of compounds recognized for potent biological activities. This guide provides a detailed examination of its core mechanism of action. Moving beyond a surface-level description, we will dissect the biochemical principles, cellular consequences, and the experimental methodologies required to validate its activity. The primary mechanism is identified as the uncoupling of oxidative phosphorylation via a protonophoric action, which leads to a cascade of downstream effects culminating in cellular bioenergetic collapse. This document is structured to provide both a robust theoretical framework and practical, field-proven experimental insights for professionals engaged in antimicrobial research and drug development.

The Core Mechanism: Uncoupling of Oxidative Phosphorylation

The fundamental mechanism of action for this compound is its function as an uncoupler of oxidative phosphorylation.[1][2] To appreciate this, one must first understand the coupling process it disrupts. In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a significant electrochemical gradient known as the proton-motive force (PMF). This stored energy is then used by ATP synthase to phosphorylate ADP to ATP as protons flow back into the matrix. This "coupling" of electron transport to ATP synthesis is essential for cellular energy production.

Uncoupling agents like this compound are molecules that disrupt this tight coupling.[3] They are classical protonophores—lipophilic weak acids that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.[1][2][4]

The protonophore cycle proceeds as follows:

  • Protonation: The anionic form of the salicylanilide, present in the higher pH of the mitochondrial matrix, diffuses to the intermembrane space. In the acidic intermembrane space, the phenolic hydroxyl group becomes protonated.

  • Transmembrane Diffusion: Now in its neutral, protonated state, the lipophilic molecule readily diffuses across the hydrophobic inner mitochondrial membrane.

  • Deprotonation: Upon reaching the alkaline environment of the matrix, it releases the proton, thereby contributing to the dissipation of the proton gradient.

  • Cycle Repeats: The resulting anion is then driven back to the intermembrane space by the membrane potential, ready to repeat the cycle.

This action effectively short-circuits the mitochondrial energy-generating machinery. The cell expends energy to pump protons, but this energy is dissipated as heat rather than being captured in the form of ATP.[3]

G cluster_membrane Inner Mitochondrial Membrane cluster_path cluster_ETC Normal Process (Coupled) cluster_Uncoupled Uncoupled Process Matrix Matrix (High pH) IMS Intermembrane Space (Low pH) A TCS- B TCS-H A->B + H⁺ C TCS-H B->C Diffusion D TCS- C->D - H⁺ D->A Diffusion (Driven by ΔΨ) ETC Electron Transport Chain ATPS ATP Synthase ETC->ATPS H⁺ Gradient ATP ATP ATPS->ATP ADP + Pi ETC_U Electron Transport Chain Proton_Leak Proton Leak (TCS) ETC_U->Proton_Leak H⁺ Gradient Dissipated

Caption: Protonophore cycle of this compound (TCS) in mitochondria.

Cellular and Antimicrobial Consequences

The uncoupling of oxidative phosphorylation triggers a cascade of events that underpin the biological activity of this compound.

Bioenergetic Collapse
  • ATP Depletion: The most immediate consequence of dissipating the proton motive force is the severe inhibition of ATP synthesis. Cellular processes that are highly dependent on ATP, such as DNA replication, protein synthesis, and maintenance of ion gradients, are compromised.

  • Increased Respiration: In an attempt to compensate for the falling ATP levels and re-establish the proton gradient, the cell's feedback mechanisms stimulate the electron transport chain to work at its maximum rate. This leads to a paradoxical increase in oxygen consumption, even as ATP production plummets.[3] This futile cycling of protons generates heat instead of useful energy.

Antimicrobial Action

While uncoupling is a broad mechanism affecting both prokaryotic and eukaryotic cells, its efficacy as an antimicrobial agent stems from several factors.

  • Membrane Destabilization: At higher concentrations, many lipophilic agents like salicylanilides can cause non-specific damage to cellular membranes. Studies on the related compound triclosan have shown it can decrease the fluidity of bacterial membranes, which could impair the function of embedded proteins.[5] This direct membrane perturbation likely contributes to the overall bactericidal effect.

  • Targeting of Bacterial Metabolism: Bacteria, with their high metabolic rate and reliance on efficient energy production for rapid growth, are particularly vulnerable to bioenergetic collapse. The inhibition of ATP synthesis effectively halts cell division and leads to cell death.[6] While some related compounds like triclosan are known to have specific enzymatic targets like the enoyl-acyl carrier protein reductase (FabI) in fatty acid synthesis[6][7][8], the primary mechanism for salicylanilides is widely attributed to their potent protonophoric activity.

Structure-Activity Relationship (SAR)

The potent uncoupling activity of this compound is not accidental but a direct result of its chemical architecture. For salicylanilides and other classical uncouplers, three features are critical[1][2][9]:

  • Acidic Dissociable Group: The phenolic hydroxyl group provides the necessary acidic proton that can be picked up and released.

  • Bulky Hydrophobic Moiety: The chlorinated phenyl rings make the molecule highly lipophilic, allowing it to readily partition into and diffuse across the lipid bilayer of the inner mitochondrial membrane.

  • Electron-Withdrawing Groups: The chlorine atoms are strong electron-withdrawing groups. They delocalize the negative charge on the phenoxide anion, stabilizing it within the hydrophobic membrane environment and facilitating its movement back across the membrane to complete the protonophore cycle.

Experimental Validation Protocols

Validating the mechanism of action requires a series of targeted bioenergetic assays. The following protocols provide a robust framework for characterizing the uncoupling activity of this compound.

G cluster_prep Sample Preparation cluster_assays Bioenergetic Assays cluster_analysis Data Analysis & Interpretation A Isolate Mitochondria or Culture Cells B Assay 1: Mitochondrial Respiration (OCR) (Seahorse / O2 Electrode) A->B C Assay 2: Membrane Potential (ΔΨm) (JC-1 / TMRM Assay) A->C D Assay 3: ATP Production (Luciferase Assay) A->D E Increased Basal OCR Maximal Respiration Unchanged B->E F Dose-dependent Decrease in Fluorescence Ratio / Intensity C->F G Dose-dependent Decrease in Luminescence (ATP levels) D->G H Conclusion: Confirmation of Uncoupling Activity E->H F->H G->H

Caption: Experimental workflow for validating mitochondrial uncoupling activity.

Protocol: Measurement of Oxygen Consumption Rate (OCR)

Objective: To demonstrate that the compound increases basal respiration while making the cell insensitive to oligomycin, a hallmark of uncoupling.

Methodology (using Seahorse XF Analyzer):

  • Cell Plating: Seed appropriate cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in Seahorse XF assay medium.

  • Assay Execution: a. Replace the culture medium with the assay medium containing the desired concentration of the test compound or vehicle control. b. Equilibrate the plate at 37°C in a CO2-free incubator. c. Perform a standard mitochondrial stress test protocol. This involves sequential injections of: i. Oligomycin: An ATP synthase inhibitor. In coupled mitochondria, this drastically reduces OCR. In uncoupled mitochondria, OCR is largely unaffected. ii. FCCP (or another potent uncoupler): To determine the maximal respiration rate. iii. Rotenone/Antimycin A: To shut down mitochondrial respiration completely and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the OCR profile. Uncoupling is confirmed if there is a dose-dependent increase in basal OCR and a reduced response to oligomycin.

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To show that the compound causes a dose-dependent dissipation of the mitochondrial membrane potential.

Methodology (using JC-1 Dye):

  • Cell Culture: Culture cells in a multi-well plate (e.g., 96-well, black-walled) to confluence.

  • Compound Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 1-2 hours). Include a vehicle control and a positive control (e.g., CCCP or FCCP).

  • Dye Loading: Remove the treatment medium and incubate the cells with JC-1 dye in fresh medium according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

  • Washing: Gently wash the cells with a phosphate-buffered saline (PBS) to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with two filter sets:

    • Red Fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm. This indicates high ΔΨm (healthy, polarized mitochondria).

    • Green Fluorescence (J-monomers): Excitation ~485 nm, Emission ~530 nm. This indicates low ΔΨm (depolarized mitochondria).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A dose-dependent decrease in this ratio indicates mitochondrial depolarization, confirming uncoupling activity.

Quantitative Data Summary

The following table presents representative data that would be expected from the experimental validation of a potent uncoupler like this compound. (Note: These are illustrative values based on the known activity of this class of compounds).

ParameterMetricThis compoundPositive Control (FCCP)
Mitochondrial Respiration EC₅₀ (for OCR increase)50 - 200 nM~100 nM
Membrane Potential IC₅₀ (for ΔΨm dissipation)40 - 150 nM~80 nM
ATP Production IC₅₀ (for ATP depletion)60 - 250 nM~120 nM
Antimicrobial Activity MIC (vs. S. aureus)0.5 - 2.0 µg/mLN/A

Conclusion

The mechanism of action of this compound is authoritatively established as a classical protonophore that uncouples oxidative phosphorylation. Its distinct chemical structure, featuring a dissociable proton, a lipophilic body, and electron-withdrawing halogens, enables it to efficiently shuttle protons across the inner mitochondrial membrane, thereby dissipating the proton-motive force. This leads to a profound bioenergetic crisis characterized by the cessation of ATP synthesis and a compensatory surge in oxygen consumption. This potent disruption of cellular energy metabolism is the primary basis for its strong antimicrobial activity. For researchers in drug development, understanding this core mechanism is crucial for lead optimization, target validation, and the rational design of novel therapeutics that exploit cellular bioenergetics.

References

  • Yadav, V., & S. S. Chimni. (2019). Triclosan: An Update on Biochemical and Molecular Mechanisms. Journal of Environmental Science and Health, Part C, 38(3), 245-268. [Link]

  • Yueh, M. F., & Tukey, R. H. (2016). Triclosan: A Widespread Environmental Toxicant with Many Biological Effects. Annual review of pharmacology and toxicology, 56, 251-72. [Link]

  • PubChem. (n.d.). 3,3',4',5-Tetrachlorosalicylanilide. National Center for Biotechnology Information. [Link]

  • McNamara, P. J., & Levy, S. B. (2016). The impact of triclosan on the spread of antibiotic resistance in the environment. Frontiers in microbiology, 7, 1949. [Link]

  • Wikipedia. (n.d.). Triclosan. Wikipedia. [Link]

  • ResearchGate. (n.d.). Resistance mechanisms of bacteria against TCS. ResearchGate. [Link]

  • Terada, H. (1990). Uncouplers of Oxidative Phosphorylation. Environmental Health Perspectives, 87, 213-218. [Link]

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Cellular and Molecular Life Sciences, 46(9), 913-918. [Link]

  • Wikipedia. (n.d.). Uncoupler. Wikipedia. [Link]

  • Tollenaere, J. P. (1973). Structure-activity Relationships of Three Groups of Uncouplers of Oxidative Phosphorylation: Salicylanilides, 2-trifluoromethylbenzimidazoles, and Phenols. Journal of Medicinal Chemistry, 16(7), 791-6. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Poger, D., & Mark, A. E. (2019). Effect of Triclosan and Chloroxylenol on Bacterial Membranes. The Journal of Physical Chemistry B, 123(25), 5291-5301. [Link]

  • ResearchGate. (n.d.). Protonophore activity of niclosamide in the inner mitochondrial membrane. ResearchGate. [Link]

  • OECD. (n.d.). Aop:263 - Uncoupling of oxidative phosphorylation leading to growth inhibition via decreased cell proliferation. AOP Wiki. [Link]

  • Poger, D., & Mark, A. E. (2019). Effect of Triclosan and Chloroxylenol on Bacterial Membranes. Journal of Physical Chemistry B, 123(25), 5291-5301. [Link]

  • Antonenko, Y. N., et al. (2011). Penetrating cation/fatty acid anion pair as a mitochondria-targeted protonophore. Proceedings of the National Academy of Sciences, 108(5), 1974-1978. [Link]

  • Perry, R. J., et al. (2017). A controlled-release mitochondrial protonophore reverses hypertriglyceridemia, nonalcoholic steatohepatitis, and diabetes in lipodystrophic mice. The FASEB Journal, 31(6), 2651-2663. [Link]

  • Khailova, L. S., et al. (2014). Penetrating Cations Enhance Uncoupling Activity of Anionic Protonophores in Mitochondria. PLOS ONE, 9(1), e84983. [Link]

  • Poger, D., & Mark, A. E. (2019). Effect of Triclosan and Chloroxylenol on Bacterial Membranes. Semantic Scholar. [Link]

  • Denisov, S. S., et al. (2021). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Biochemistry (Moscow), 86(1), 1-17. [Link]

  • Li, J., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 199, 112390. [Link]

  • Fjell, C. D., et al. (2012). Non-Lytic Antibacterial Peptides That Translocate Through Bacterial Membranes to Act on Intracellular Targets. Current opinion in biotechnology, 23(5), 755-61. [Link]

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Sources

synthesis and characterization of 3',4',5-Trichlorosalicylanilide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3',4',5-Trichlorosalicylanilide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a halogenated salicylanilide. Salicylanilides are a class of pharmacologically active compounds with a wide spectrum of biological effects, including anthelmintic and, more recently, potential anticancer properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a framework for robust characterization. The guide follows a logical progression from synthetic strategy to analytical validation, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Halogenated Salicylanilides

Salicylanilides are amide derivatives of salicylic acid and aniline.[3] The incorporation of halogen atoms into the salicylanilide scaffold often enhances their biological activity. These halogenated derivatives have been used for decades in both human and veterinary medicine, primarily as anthelmintic agents to treat parasitic flatworm infections.[1][3]

In recent years, the focus has shifted towards repurposing these compounds for oncology.[1][2] Compounds like Niclosamide, a prominent member of this class, are being intensively studied for their anticancer properties.[1] The biological activity of salicylanilides is often attributed to their ability to act as protonophores, uncoupling mitochondrial oxidative phosphorylation, and modulating key cellular signaling pathways such as STAT3, mTORC1, and Wnt/β-catenin.[1][2][4]

This compound, with the IUPAC name 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide, is a specific member of this family.[5] Its structure, featuring chlorine atoms on both the salicylic acid and aniline rings, makes it a compound of interest for investigating structure-activity relationships within this class. This guide provides the foundational knowledge required for its synthesis and rigorous characterization.

Synthesis of this compound

The synthesis of salicylanilides is typically achieved through the condensation of a substituted salicylic acid with a substituted aniline.[6][7] For this compound, this involves the reaction between 5-chlorosalicylic acid and 3,4-dichloroaniline. A common and efficient method involves a two-step process: the activation of the carboxylic acid to an acid chloride, followed by amidation.[8][9]

Synthetic Workflow

The overall synthetic strategy is outlined below. The initial activation of the carboxylic acid is crucial as it converts the hydroxyl group of the carboxyl function into a good leaving group, facilitating the subsequent nucleophilic attack by the aniline derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product & Purification 5-Chlorosalicylic_Acid 5-Chlorosalicylic Acid Activation Step 1: Acid Chloride Formation 5-Chlorosalicylic_Acid->Activation SOCl₂ or PCl₃ 3,4-Dichloroaniline 3,4-Dichloroaniline Coupling Step 2: Amide Coupling 3,4-Dichloroaniline->Coupling Base (e.g., Pyridine) Activation->Coupling Workup Work-up & Purification (Extraction, Recrystallization) Coupling->Workup Final_Product This compound Workup->Final_Product

Caption: General Synthesis Workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for synthesizing halogenated salicylanilides.[8]

Materials:

  • 5-Chlorosalicylic acid

  • 3,4-Dichloroaniline

  • Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

  • Anhydrous Toluene or Xylene (reaction solvent)

  • Pyridine or Triethylamine (base)

  • 1M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol/Water or Hexanes/Ethyl Acetate (for purification)

Procedure:

  • Step 1: Formation of 5-Chlorosalicyloyl Chloride (Activation)

    • In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, suspend 5-chlorosalicylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

    • Gently reflux the mixture for 2-3 hours. The reaction is complete when the solid has dissolved and the evolution of HCl and SO₂ gas has ceased.

    • Rationale: This step converts the carboxylic acid into a more reactive acid chloride, which is highly susceptible to nucleophilic attack.

    • Remove the excess thionyl chloride under reduced pressure (vacuum distillation) to yield the crude 5-chlorosalicyloyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

  • Step 2: Amide Coupling

    • In a separate flask, dissolve 3,4-dichloroaniline (1 equivalent) and a base such as pyridine (1.1 equivalents) in an anhydrous solvent like toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Rationale: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Cooling the reaction mixture helps to control the exothermic reaction.

    • Add the freshly prepared 5-chlorosalicyloyl chloride (dissolved in a small amount of anhydrous toluene) dropwise to the cooled aniline solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours to ensure the reaction goes to completion.

  • Step 3: Work-up and Purification

    • Quench the reaction by slowly adding 1M HCl to neutralize the excess base.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid chloride and HCl), and finally with brine.[8]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude solid product.[8]

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent like a hexanes/ethyl acetate mixture.[8]

Physicochemical and Spectroscopic Characterization

Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for analysis.[10][11]

Physicochemical Properties
PropertyValueSource
IUPAC Name 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide[5]
Molecular Formula C₁₃H₈Cl₃NO₂[5][12]
Molecular Weight 316.6 g/mol [5][12]
Appearance Typically a white to off-white crystalline solid[12]
Purity (Typical) >98.0% (HPLC)[12]
Analytical Characterization Workflow

The confirmation of the final product's structure and purity relies on a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis (Structure Elucidation) cluster_chromatography Chromatographic Analysis (Purity) Product Synthesized Product: This compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy (Functional Groups) Product->IR MS Mass Spectrometry (Molecular Weight & Formula) Product->MS HPLC HPLC (Purity Assessment) Product->HPLC Confirmation Confirmed Structure & Purity NMR->Confirmation Proton/Carbon Skeleton IR->Confirmation Key Bonds (C=O, N-H, O-H) MS->Confirmation Correct Mass HPLC->Confirmation Purity >98%

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Data Interpretation

The following table summarizes the expected spectroscopic data for this compound.

TechniqueExpected ObservationsRationale
¹H NMR ~10-12 ppm (s, 1H): Phenolic -OH proton.~9-10 ppm (s, 1H): Amide N-H proton.~6.9-8.0 ppm (m, 6H): Aromatic protons on the two rings, showing characteristic splitting patterns based on their substitution.The chemical shifts are indicative of the electronic environment of the protons. The acidic protons (OH, NH) are typically downfield. The aromatic region will show distinct signals for the differently substituted rings.[13][14]
¹³C NMR ~160-170 ppm: Amide carbonyl carbon (C=O).~115-160 ppm: Aromatic carbons, with carbons attached to electronegative atoms (O, Cl) appearing further downfield.Provides a map of the carbon skeleton of the molecule. The number of unique signals confirms the symmetry, and their shifts identify the types of carbons (aromatic, carbonyl).[13]
IR Spectroscopy ~3300-3500 cm⁻¹ (broad): O-H stretch.~3200-3400 cm⁻¹: N-H stretch.~1640-1680 cm⁻¹ (strong): Amide C=O stretch.~1400-1600 cm⁻¹: Aromatic C=C stretches.~600-800 cm⁻¹: C-Cl stretches.Each functional group absorbs infrared radiation at a characteristic frequency, causing molecular vibrations. This provides a "fingerprint" of the functional groups present in the molecule.[15][16][17]
Mass Spectrometry Molecular Ion Peak [M]⁺ or [M-H]⁻: A cluster of peaks around m/z 315, 317, 319, etc., corresponding to the molecular weight (316.6 g/mol ). The characteristic isotopic pattern of the three chlorine atoms will be a definitive confirmation.MS provides the exact molecular weight of the compound. The isotopic distribution pattern for chlorine (³⁵Cl and ³⁷Cl) creates a unique and easily identifiable cluster of peaks for a trichlorinated compound.[5][18]
Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of small molecules in drug discovery.[19][20]

  • Methodology: A reverse-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid) should be developed.

  • Detection: UV detection is typically used, with the wavelength set to a λ_max of the compound to ensure high sensitivity.

  • Analysis: The purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Mechanism of Action and Biological Context

Understanding the potential mechanism of action provides a crucial context for the study of this compound. Salicylanilides are known to interfere with cellular energy metabolism, primarily by targeting mitochondria.[2]

Key proposed mechanisms include:

  • Uncoupling of Oxidative Phosphorylation: Salicylanilides can act as protonophores, transporting protons across the inner mitochondrial membrane. This dissipates the proton motive force (PMF), which uncouples electron transport from ATP synthesis, leading to increased oxygen consumption and a decrease in cellular ATP production.[4][21]

  • Inhibition of Signaling Pathways: These compounds have been shown to inhibit critical cancer-related signaling pathways, including STAT3, mTORC1, and NF-κB, which are involved in cell proliferation, survival, and migration.[1][2]

Mechanism_of_Action Simplified Mechanism: Mitochondrial Uncoupling by Salicylanilides cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Protons_Out H⁺ (High Conc.) ETC->Protons_Out Pumps H⁺ out ATP_Synthase ATP Synthase Protons_In H⁺ (Low Conc.) ATP_Synthase->Protons_In Protons_Out->ATP_Synthase H⁺ Flow TCS Salicylanilide (Protonophore) Protons_Out->TCS Binds H⁺ TCS->Protons_In Releases H⁺ (Dissipates Gradient)

Caption: Mitochondrial uncoupling by salicylanilides dissipates the proton gradient.

Safety and Handling

Halogenated salicylanilides require careful handling in a laboratory setting. Related compounds, such as 3,3',4',5-tetrachlorosalicylanilide, have been identified as potent photosensitizers and skin irritants.[22] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powdered compound.

References

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  • 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385. PubChem.
  • This compound | C13H8Cl3NO2 | CID 69506. PubChem.
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An In-Depth Technical Guide to the Physicochemical Properties of 3',4',5-Trichlorosalicylanilide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4',5-Trichlorosalicylanilide, a halogenated salicylanilide, is a compound of significant interest due to the established antimicrobial and biological activities of its chemical class. Salicylanilides are known to act as potent uncouplers of oxidative phosphorylation, a mechanism that underpins their broad-spectrum antimicrobial effects. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes known information, presents data from closely related analogs, and details the established experimental methodologies for the determination of these properties. This document is intended to serve as a foundational resource for researchers, enabling a thorough understanding of the molecule's characteristics and providing the necessary protocols for its empirical investigation.

Chemical Identity and Structure

This compound is a derivative of salicylanilide, characterized by the presence of three chlorine atoms on the aniline ring and one chlorine atom on the salicylic acid moiety.

  • IUPAC Name: 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide[1]

  • CAS Number: 642-84-2[1][2][3]

  • Molecular Formula: C₁₃H₈Cl₃NO₂[1][2][3]

  • Molecular Weight: 316.56 g/mol [1][2][3]

The structural formula of this compound is presented below:

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile of this compound is crucial for formulation, purification, and designing biological assays.

Protocol: Qualitative and Quantitative Solubility Determination

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions (pH 4, 7, 9), ethanol, methanol, acetone, ethyl acetate, and a nonpolar solvent like hexane.

  • Qualitative Assessment: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL). The mixture is vortexed or agitated at a constant temperature. Visual inspection determines if the compound is soluble, partially soluble, or insoluble. [4]3. Quantitative Determination (Shake-Flask Method): An excess amount of the solid is added to a known volume of the solvent in a sealed flask. The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. [5]

pKa Determination

The pKa value, the pH at which the compound is 50% ionized, is critical for predicting its behavior in physiological environments and for developing analytical methods. Due to the poor water solubility of many salicylanilides, methods employing co-solvents are often necessary.

Protocol: Potentiometric Titration in a Co-solvent System

  • Co-solvent System: A mixture of an organic solvent (e.g., methanol, dioxane) and water is used to dissolve the compound. [6][7][8]2. Titration: A standardized solution of a strong acid or base is incrementally added to the dissolved compound.

  • pH Measurement: The pH of the solution is measured after each addition using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. [9]For co-solvent systems, a series of measurements at different co-solvent concentrations are performed, and the aqueous pKa is determined by extrapolation to 0% organic solvent. [6]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic structure of the molecule, particularly the conjugated aromatic systems.

Protocol: UV-Vis Spectral Analysis

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Measurement: The UV-Vis spectrum is recorded over a range of approximately 200 to 400 nm using a spectrophotometer. The solvent used for the sample is also used as the blank. [10]3. Data Interpretation: The wavelengths of maximum absorbance (λmax) are identified. The presence of aromatic rings typically results in characteristic absorption bands. [10]The absorbance at a specific λmax can be used for quantitative analysis according to the Beer-Lambert law.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FT-IR Analysis

  • Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Measurement: The IR spectrum is recorded using an FT-IR spectrometer.

  • Data Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups. Key expected absorptions for this compound include:

    • O-H stretch (phenolic): Broad band around 3200-3600 cm⁻¹

    • N-H stretch (amide): Around 3300-3500 cm⁻¹

    • C=O stretch (amide): Strong absorption around 1640-1680 cm⁻¹

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

    • C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Measurement: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

  • Data Interpretation:

    • ¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals are analyzed to determine the number and connectivity of different types of protons in the molecule. Aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm). The phenolic -OH and amide -NH protons will also be present, with their chemical shifts being solvent and concentration-dependent. [11] * ¹³C NMR: The chemical shifts of the carbon signals are analyzed to identify the different carbon environments within the molecule.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for salicylanilides is the uncoupling of oxidative phosphorylation in bacteria and fungi. [12][13][14]This process disrupts the synthesis of ATP, the main energy currency of the cell, leading to metabolic collapse and cell death.

The Proton-Motive Force and its Disruption

In cellular respiration, a proton gradient, or proton-motive force (PMF), is established across the inner mitochondrial or bacterial membrane. This gradient is essential for driving the synthesis of ATP by the enzyme ATP synthase. [15]Salicylanilides, being lipophilic weak acids, can diffuse across the cell membrane in their protonated form. [3]In the more alkaline interior of the cell, they release a proton, and the resulting anion can then diffuse back across the membrane, effectively shuttling protons and dissipating the crucial proton gradient. [3][16][17][18]This uncoupling of electron transport from ATP synthesis leads to a futile cycle of proton pumping and leakage, ultimately depleting the cell's energy reserves. [19]

MechanismOfAction cluster_membrane Inner Bacterial/Mitochondrial Membrane cluster_salicylanilide Action of this compound ETC Electron Transport Chain (ETC) ProtonPump Proton Pumping ETC->ProtonPump Drives PMF Proton-Motive Force (PMF) (High H+ Concentration) ProtonPump->PMF Establishes ATPSynthase ATP Synthase PMF->ATPSynthase Drives ProtonShuttle Proton Shuttling PMF->ProtonShuttle Dissipates ATP ATP Synthesis ATPSynthase->ATP Catalyzes ATPSynthesisInhibition ATP Synthesis Inhibition ATPSynthase->ATPSynthesisInhibition Inhibits Salicylanilide Salicylanilide (SA-H) Salicylanilide->ProtonShuttle Acts as PMFCollapse PMF Collapse ProtonShuttle->PMFCollapse Causes PMFCollapse->ATPSynthesisInhibition Leads to CellDeath Cell Death ATPSynthesisInhibition->CellDeath

Caption: Mechanism of action of salicylanilides.

Synthesis

A general and adaptable method for the synthesis of halogenated salicylanilides involves the condensation of a salicylic acid derivative with an appropriate aniline. [8]For this compound, this would involve the reaction of 5-chlorosalicylic acid with 3,4-dichloroaniline.

General Synthetic Protocol

  • Formation of the Acid Chloride: 5-chlorosalicylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), to form the corresponding acid chloride. [8]2. Amide Coupling: The freshly prepared 5-chlorosalicylic acid chloride is then reacted with 3,4-dichloroaniline in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent like toluene. [8]3. Work-up and Purification: The reaction mixture is worked up by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. [8]

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification SalicylicAcid 5-Chlorosalicylic Acid AcidChloride Formation of Acid Chloride (e.g., with SOCl₂) SalicylicAcid->AcidChloride Aniline 3,4-Dichloroaniline AmideCoupling Amide Coupling (in presence of base) Aniline->AmideCoupling AcidChloride->AmideCoupling Workup Aqueous Work-up AmideCoupling->Workup Purify Recrystallization or Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: General synthesis workflow for this compound.

Conclusion

This compound is a halogenated salicylanilide with potential for further investigation as a biologically active compound. This guide has provided a comprehensive framework for understanding and characterizing its physicochemical properties. While a lack of specific experimental data for this molecule necessitates the use of analogous data and general protocols, the methodologies outlined herein provide a robust starting point for any researcher in the field. The detailed experimental workflows and an understanding of its mechanism of action as an uncoupler of oxidative phosphorylation will facilitate future studies into its potential applications.

References

  • Völgyi, G., Ruiz, R., Box, K., et al. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Analytica Chimica Acta, 583(2), 418-428.
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  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (2025). Potentiometric and spectrophotometric p K a determination of water-insoluble compounds: Validation study in a new cosolvent system.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for 3',5,5'-Trichlorosalicylanilide.
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  • Williamson, M. P. (1967).
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  • ACS Publications. (n.d.). Structure-activity relations of three groups of uncouplers of oxidative phosphorylation. Salicylanilides, 2-trifluoromethylbenzimidazoles, and phenols. Journal of Medicinal Chemistry.
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  • Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-176.
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  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
  • ResearchGate. (n.d.). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide.
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An In-Depth Technical Guide to the Research Applications of 3',4',5-Trichlorosalicylanilide (CAS 642-84-2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Halogenated Salicylanilide

3',4',5-Trichlorosalicylanilide, identified by CAS number 642-84-2, is a halogenated aromatic compound belonging to the salicylanilide class.[1][2] Initially recognized for its use as an agricultural fungicide, recent scientific investigations have illuminated its significant potential in biomedical research, particularly in the fields of mycology and oncology.[3][4] This technical guide provides a comprehensive overview of the known research applications of this compound, synthesizing field-proven insights with technical data to empower researchers, scientists, and drug development professionals in their exploratory studies. We will delve into its core biological activities, elucidate its mechanisms of action, and provide detailed experimental protocols for its evaluation.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a research setting. These properties dictate its solubility, stability, and handling requirements, which are critical for experimental design and reproducibility.

PropertyValueSource
Chemical Name 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide[1][2]
Synonyms This compound, Anobial[1][2]
CAS Number 642-84-2[1][2]
Molecular Formula C₁₃H₈Cl₃NO₂[1][2][5]
Molecular Weight 316.56 g/mol [2][5]
Appearance White to almost white powder/crystal[5]
Purity >98.0% (T)(HPLC)[5]
InChI Key RSJBLPJKXGNMFW-UHFFFAOYSA-N[2][5]
SMILES O=C(Nc1ccc(Cl)c(Cl)c1)c1cc(Cl)ccc1O[5]

Core Research Application: A Novel Antifungal Agent

The most prominent and well-documented research application of this compound is its potent antifungal activity. This compound has emerged as a significant lead in the quest for new therapeutics against pathogenic fungi, particularly the opportunistic yeast Candida albicans.

Targeting Fungal Virulence: A Paradigm Shift in Antifungal Therapy

Unlike traditional antifungal agents that primarily focus on inhibiting fungal growth (fungistatic) or directly killing the fungus (fungicidal), this compound exhibits a more nuanced mechanism of action by targeting key virulence traits.[6] This approach is advantageous as it may exert less selective pressure for the development of drug resistance.

The core antivirulence activities of this compound include:

  • Inhibition of Fungal Morphogenesis: It effectively inhibits the yeast-to-hypha transition in C. albicans.[4][6] This morphological switch is a critical virulence factor, enabling the fungus to invade host tissues and form biofilms.

  • Biofilm Disruption: The compound demonstrates significant antibiofilm activity, not only against C. albicans but also against the multidrug-resistant yeast C. auris.[6]

  • Inhibition of Host Cell Invasion: By preventing filamentation, this compound protects intestinal epithelial cells from invasion by C. albicans.[6]

Crucially, these effects are observed even in strains of C. albicans that are resistant to conventional azole antifungals, highlighting its potential to address the growing challenge of antifungal drug resistance.[4]

Mechanism of Action: Unraveling the Mitochondrial Connection

The antifungal activity of halogenated salicylanilides is linked to mitochondrial function. Transcriptional profiling of C. albicans treated with these compounds reveals a signature characteristic of the mitochondria-to-nucleus retrograde (RTG) response.[6] Chemogenomic analyses suggest that this compound compromises the potential-dependent mitochondrial protein translocon machinery.[6] This disruption of mitochondrial function is a key aspect of its mode of action.

G cluster_membrane Mitochondrial Inner Membrane Protein_Translocon Mitochondrial Protein Translocon Machinery Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Translocon->Mitochondrial_Dysfunction Salicylanilide This compound (CAS 642-84-2) Salicylanilide->Protein_Translocon Targets Disruption Compromises Function RTG_Response Mitochondria-to-Nucleus Retrograde (RTG) Response Mitochondrial_Dysfunction->RTG_Response Triggers Virulence_Inhibition Inhibition of: - Morphogenesis - Biofilm Formation - Host Cell Invasion RTG_Response->Virulence_Inhibition

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Protocol: Antifungal Susceptibility Testing

To evaluate the antifungal properties of this compound, a standardized microbroth dilution assay can be employed. This protocol is designed to determine the minimum inhibitory concentration (MIC) against planktonic growth and can be adapted to assess its effect on biofilm formation.

Materials and Reagents:
  • This compound (CAS 642-84-2)

  • Candida albicans strain (e.g., SC5314)

  • RPMI 1640 medium buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mg/mL.

  • Yeast Inoculum Preparation: Culture C. albicans overnight in YPD broth at 30°C. Wash the cells with sterile PBS and resuspend in RPMI 1640 medium to a final concentration of 1-5 x 10³ cells/mL.

  • Serial Dilution: Perform a serial two-fold dilution of the compound in the 96-well plate using RPMI 1640 medium. The final concentrations should typically range from 0.125 to 64 µg/mL. Ensure the final DMSO concentration does not exceed 1%, as it can affect fungal growth.

  • Inoculation: Add the prepared yeast inoculum to each well containing the diluted compound. Include a positive control (yeast in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

G start Start prep_stock Prepare Stock Solution of Compound in DMSO start->prep_stock prep_inoculum Prepare Yeast Inoculum in RPMI 1640 start->prep_inoculum serial_dilution Perform Serial Dilution in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Yeast Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate determine_mic Determine MIC (Visual or Spectrophotometric) incubate->determine_mic end End determine_mic->end

Sources

Unlocking the Antifungal Potential of 3',4',5-Trichlorosalicylanilide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of multidrug-resistant fungal infections necessitates the exploration of novel antifungal agents with unconventional mechanisms of action. Salicylanilide derivatives have emerged as a promising class of compounds, and among them, the halogenated variants, particularly 3',4',5-Trichlorosalicylanilide, represent a compelling avenue for research and development. This technical guide provides a comprehensive overview of the antifungal potential of this compound and its derivatives. While direct research on this specific isomer is nascent, this document synthesizes the extensive knowledge from structurally related compounds to illuminate its probable mechanism of action, guide structure-activity relationship studies, and provide robust experimental protocols for its evaluation. The primary proposed mechanism centers on the disruption of mitochondrial function, a mode of action distinct from many current antifungal therapies, suggesting a lower propensity for cross-resistance. This guide is intended to serve as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of this intriguing class of molecules.

Introduction: The Imperative for Novel Antifungals and the Promise of Salicylanilides

The global burden of invasive fungal infections is substantial, with high morbidity and mortality rates, particularly in immunocompromised individuals. The therapeutic arsenal is limited, and its efficacy is increasingly compromised by the rise of drug-resistant strains of pathogenic fungi like Candida albicans and Aspergillus fumigatus. This clinical reality underscores the urgent need for new antifungal drugs with novel mechanisms of action.

Salicylanilides, a class of compounds characterized by a salicylic acid moiety linked to an aniline via an amide bond, have long been recognized for their diverse biological activities. While historically used as anthelmintics and topical antimicrobials, recent investigations have unveiled their potent antifungal properties. Halogenation of the salicylanilide scaffold has been shown to be a critical determinant of this activity. This guide focuses on the potential of a specific, yet under-investigated derivative: This compound .

While extensive data exists for isomers such as 3',5,5'-Trichlorosalicylanilide (TCSA), the unique substitution pattern of the 3',4',5-trichloro derivative warrants dedicated investigation.[1][2][3][4] This document will extrapolate from the known antifungal activities of related salicylanilides to provide a scientifically grounded framework for exploring the potential of this compound as a novel antifungal lead compound.

Proposed Mechanism of Action: Targeting the Fungal Powerhouse

Unlike conventional antifungal agents that primarily target the fungal cell wall or membrane biosynthesis, salicylanilide derivatives are believed to exert their effect through a more nuanced mechanism: the disruption of mitochondrial function.[3][5][6] This alternative mode of action is a significant advantage, as it may circumvent existing resistance mechanisms.

The proposed mechanism involves the uncoupling of oxidative phosphorylation.[3][5] As lipophilic weak acids, these compounds can penetrate the mitochondrial membranes and dissipate the proton gradient that is essential for ATP synthesis. This disruption of the mitochondrial membrane potential has profound downstream consequences on cellular signaling and virulence.[3]

A key virulence factor in many pathogenic fungi, particularly Candida albicans, is the morphological transition from a yeast form to a filamentous hyphal form.[2][4] This transition is crucial for tissue invasion and biofilm formation. The mitochondrial stress induced by salicylanilides has been shown to suppress this critical yeast-to-hyphae transition.[3] This effect is likely mediated through the inhibition of key signaling pathways that govern morphogenesis, such as the Ras/cAMP/PKA pathway.[3] By disrupting the energy balance of the cell, this compound derivatives can effectively act as antivirulence agents, inhibiting the pathogenic potential of fungi without necessarily being fungicidal at low concentrations.

Mechanism_of_Action cluster_membrane Mitochondrial Inner Membrane cluster_cell Fungal Cell Cytoplasm TCS This compound H_gradient Proton Gradient (Δψm) TCS->H_gradient Dissipates ATP ATP TCS->ATP Inhibits production ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP_synthase->ATP Produces Ras_GTP Active Ras1-GTP ATP->Ras_GTP Required for activation Hyphae Hyphal Formation (Virulence) Cyr1 Adenylyl Cyclase (Cyr1) Ras_GTP->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Hyphae Promotes

Caption: Proposed mechanism of action for this compound.

Structure-Activity Relationship (SAR): The Significance of Halogenation

The antifungal potency of salicylanilide derivatives is profoundly influenced by the nature and position of substituents on both the salicylic acid and aniline rings. Halogenation, in particular, has been identified as a key determinant of activity.

While a detailed SAR for this compound is yet to be established, several guiding principles can be inferred from related compounds:

  • Number and Position of Halogens: The presence of multiple halogen atoms generally enhances antifungal activity. The specific positioning of these halogens can significantly impact the compound's lipophilicity and its interaction with biological targets. The 3',4',5-trichloro substitution pattern on the aniline ring is expected to confer a high degree of lipophilicity, which may facilitate membrane transport and accumulation within the mitochondria.

  • Salicylate Moiety: The hydroxyl and amide groups of the salicylic acid core are crucial for activity, likely participating in hydrogen bonding interactions with target molecules.

  • Aniline Ring Substitution: The substitution pattern on the aniline ring is a key area for modification to optimize activity and selectivity. The electron-withdrawing nature of the chlorine atoms in the 3',4',5-positions is likely to influence the acidity of the amide proton and the overall electronic properties of the molecule.

Future research should focus on synthesizing a library of analogues with systematic variations in the substitution pattern to elucidate a comprehensive SAR for this class of compounds.

Experimental Protocols for Antifungal Evaluation

To rigorously assess the antifungal potential of this compound derivatives, a series of well-defined in vitro experiments are essential. The following protocols provide a robust framework for this evaluation.

Synthesis of this compound

The synthesis of salicylanilides is typically achieved through the condensation of a salicylic acid derivative with an aniline derivative. A general and efficient method involves the following steps:

  • Activation of Salicylic Acid: 5-Chlorosalicylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), to form the corresponding acyl chloride. This activation step enhances the electrophilicity of the carbonyl carbon.

  • Amide Bond Formation: The activated 5-chloro-salicyloyl chloride is then reacted with 3,4,5-trichloroaniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_reactants Starting Materials Salicylic_Acid 5-Chlorosalicylic Acid Activation Activation (e.g., SOCl₂) Salicylic_Acid->Activation Aniline 3,4,5-Trichloroaniline Condensation Condensation (Amide Bond Formation) Aniline->Condensation Activation->Condensation Purification Purification (Recrystallization/ Chromatography) Condensation->Purification Final_Product This compound Purification->Final_Product

Caption: General synthetic workflow for this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal compounds.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium (buffered with MOPS)

  • Fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) adjusted to the appropriate concentration (0.5-2.5 x 10³ CFU/mL for yeasts)

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

Inhibition of Fungal Morphogenesis (Yeast-to-Hyphae Transition)

This assay is particularly relevant for Candida albicans and other dimorphic fungi where filamentation is a key virulence factor.

Materials:

  • Candida albicans culture

  • Hyphae-inducing medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Sterile 6-well plates

  • Inverted microscope

Procedure:

  • Inoculum Preparation: Prepare a suspension of C. albicans yeast cells in the hyphae-inducing medium.

  • Treatment: Add the C. albicans suspension to the wells of a 6-well plate. Add this compound at various sub-MIC concentrations. Include a no-drug control.

  • Incubation: Incubate the plate at 37°C for 4-6 hours.

  • Microscopic Observation: Observe the cell morphology under an inverted microscope. Document the extent of germ tube and hyphal formation in the treated and control wells.

Assessment of Mitochondrial Membrane Potential

To investigate the proposed mechanism of action, the effect of this compound on the mitochondrial membrane potential can be assessed using a fluorescent dye such as rhodamine 123 or JC-1.

Materials:

  • Fungal cells

  • This compound

  • Rhodamine 123 or JC-1 stain

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treatment: Incubate fungal cells with and without this compound for a defined period.

  • Staining: Add the fluorescent dye to the cell suspensions and incubate according to the manufacturer's instructions.

  • Analysis: Analyze the fluorescence of the cells. A decrease in fluorescence intensity with rhodamine 123 or a shift from red to green fluorescence with JC-1 indicates a disruption of the mitochondrial membrane potential.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely available in the public domain, the following table presents hypothetical MIC values to illustrate the expected potency against various fungal pathogens, based on data from related salicylanilide derivatives.

Fungal SpeciesHypothetical MIC Range (µg/mL)Reference Antifungal (MIC, µg/mL)
Candida albicans (azole-susceptible)1 - 8Fluconazole (0.25 - 2)
Candida albicans (azole-resistant)1 - 8Fluconazole (>64)
Candida glabrata2 - 16Fluconazole (8 - 32)
Cryptococcus neoformans4 - 32Amphotericin B (0.125 - 1)
Aspergillus fumigatus8 - 64Voriconazole (0.25 - 2)

Note: These values are illustrative and require experimental validation.

Future Directions and Conclusion

This compound and its derivatives represent a promising, yet underexplored, frontier in the quest for novel antifungal agents. Their unique proposed mechanism of action, centered on the disruption of mitochondrial function and the inhibition of key virulence traits, positions them as attractive candidates for development, particularly in the context of combating drug-resistant fungal infections.

Key future research directions should include:

  • Comprehensive Antifungal Spectrum Analysis: Systematic screening of this compound against a broad panel of clinically relevant fungi, including both yeasts and molds.

  • Detailed Mechanistic Studies: Elucidation of the precise molecular targets within the mitochondria and the downstream signaling pathways affected by this compound.

  • In-depth Structure-Activity Relationship Studies: Synthesis and evaluation of a diverse library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Assessment of the therapeutic potential and safety profile of lead compounds in animal models of fungal infection.

References

  • Fessel, J., et al. (2024). The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. Molecules. [Link]

  • Fessel, J., et al. (2024). The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to 3',4',5-Trichlorosalicylanilide: A Versatile Scaffold for Modern Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The halogenated salicylanilides, a class of compounds historically recognized for their anthelmintic and antimicrobial properties, have emerged as a promising and versatile scaffold for the development of novel anticancer therapeutics.[1][2] This guide focuses on 3',4',5-Trichlorosalicylanilide and its closely related analogs as a foundational structure for designing potent anticancer agents. We will deconstruct the multifaceted mechanisms of action, explore the critical structure-activity relationships that drive efficacy, and provide detailed, field-proven experimental protocols for synthesis and biological evaluation. This document serves as a comprehensive resource for researchers aiming to leverage this privileged scaffold to address the complex challenges of modern oncology.

The Salicylanilide Scaffold: A Privileged Structure for Anticancer Design

This compound belongs to the salicylanilide family, which consists of a salicylic acid moiety linked to an aniline via an amide bond.[1] The specific compound is chemically identified as 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide.[3] While this specific isomer has been less explored than some of its analogs, the general class of halogenated salicylanilides has proven to be a fertile ground for discovering potent biological activities.[2]

Historically used in veterinary medicine (e.g., Closantel, Niclosamide) to combat parasitic infections, these compounds are now being repurposed for oncology.[1][2] Their inherent chemical stability, synthetic tractability, and ability to engage multiple biological targets make them an attractive starting point for medicinal chemistry campaigns.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide[3]
Molecular Formula C₁₃H₈Cl₃NO₂[3]
Molecular Weight 316.57 g/mol [3]
CAS Number 642-84-2[3]
Predicted XLogP3 5.2[3]

Multi-Target Mechanisms of Anticancer Action

The therapeutic potential of the salicylanilide scaffold lies in its ability to simultaneously disrupt multiple pathways essential for tumor growth, survival, and metastasis. This multi-pronged attack can be a powerful strategy to overcome the resistance mechanisms often developed by cancer cells.

Disrupting the Cancer Cell's Energy Supply: Mitochondrial Uncoupling

One of the most well-documented mechanisms of action for salicylanilides is the uncoupling of mitochondrial oxidative phosphorylation (OXPHOS).[1][2] Many cancer cells, despite the Warburg effect, remain dependent on OXPHOS for ATP production to fuel their rapid proliferation.[4]

Salicylanilides act as protonophores (hydrogen ionophores), shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient required by ATP synthase.[5][6] This "short-circuit" leads to several anticancer effects:

  • ATP Depletion: The uncoupling of respiration from ATP synthesis starves the cancer cell of energy.[6]

  • AMPK Activation: The resulting increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a master energy sensor that can halt cell growth and proliferation.[4][7]

  • Metabolic Reprogramming: The cell is forced into a state of metabolic crisis, often leading to apoptosis.[8]

cluster_mito Mitochondrion cluster_cyto Cytoplasm ETC Electron Transport Chain (ETC) H_grad Proton (H+) Gradient ETC->H_grad Pumps H+ ATP_S ATP Synthase H_grad->ATP_S Drives ATP ATP (Energy) ATP_S->ATP Growth Cell Growth & Proliferation ATP->Growth Fuels AMPK AMPK Activation AMPK->Growth Inhibits Scaffold Salicylanilide Scaffold (e.g., this compound) Scaffold->H_grad Dissipates Gradient (Uncoupling) Scaffold->AMPK Leads to

Caption: Mechanism of mitochondrial uncoupling by the salicylanilide scaffold.

Inhibiting Invasion and Metastasis: Targeting TMPRSS4

Derivatives synthesized from the closely related 3',5,5'-Trichlorosalicylanilide scaffold have been identified as potent inhibitors of Type II Transmembrane Serine Protease 4 (TMPRSS4).[9][10] TMPRSS4 is overexpressed in a wide range of cancers, including lung, colon, and prostate, where its activity is strongly correlated with poor prognosis.[9] By promoting the degradation of the extracellular matrix and activating other signaling molecules, TMPRSS4 is a key driver of tumor cell invasion and metastasis.[9]

Inhibiting TMPRSS4 with salicylanilide derivatives effectively suppresses cancer cell invasion and migration, representing a direct strategy to combat the metastatic spread of cancer.[9]

TMPRSS4 TMPRSS4 Protease (Cell Surface) ECM Extracellular Matrix (ECM) Proteins TMPRSS4->ECM Degrades Signaling Pro-Invasion Signaling Pathways TMPRSS4->Signaling Activates Invasion Cancer Cell Invasion & Metastasis Signaling->Invasion Promotes Scaffold Salicylanilide Derivative Scaffold->TMPRSS4 Inhibits

Caption: Inhibition of the TMPRSS4 pro-metastatic pathway by salicylanilide derivatives.

Modulating Key Oncogenic Signaling Pathways

Beyond direct enzyme inhibition and metabolic disruption, salicylanilides modulate several intracellular signaling cascades critical for cancer cell survival.[1][2] These include:

  • NF-κB Pathway: The derivative IMD-0354 is a known inhibitor of IκB kinase β (IKKβ), preventing the activation of the pro-survival transcription factor NF-κB.[1]

  • STAT3 Pathway: Niclosamide, a related salicylanilide, is a well-characterized inhibitor of STAT3 signaling.

  • Other Pathways: The class has also been shown to interfere with Wnt/β-catenin, mTOR, and Notch signaling, all of which are frequently deregulated in cancer.[2]

Structure-Activity Relationship (SAR) for Anticancer Efficacy

The development of potent anticancer agents from the this compound scaffold depends on a clear understanding of its structure-activity relationship (SAR). Preclinical studies on a variety of salicylanilide derivatives have provided key insights into the structural modifications that enhance cytotoxic and cytostatic activity.[2] A crucial observation is that the presence of electron-withdrawing groups, such as halogens (Cl, F) or nitro groups, on the aniline ring is strongly associated with increased anticancer potency.[2][11]

Table 2: Representative SAR of Salicylanilide Derivatives

Compound/Derivative ClassKey Structural FeaturesCancer Type / Cell LinesBiological EffectReference
Closantel Halogenated salicylanilideHuman lymphoma, cervical, pancreatic, liver cancer cells (in zebrafish xenografts)Anti-angiogenic and anticancer effects[12]
IMD-0354 2-hydroxydiarylamide derivativeHuman breast cancer (MDA-MB-231, MCF-7), Pancreatic cancerNF-κB inhibition, G0/G1 cell cycle arrest, apoptosis induction[1]
2-Hydroxydiarylamide Derivatives Derived from 3',5,5'-TrichlorosalicylanilideNon-small cell lung, gastric, colorectal cancersPotent inhibition of TMPRSS4, suppression of cell invasion[9]
Niclosamide Halogenated salicylanilide with nitro groupAdrenocortical carcinoma, renal cancer, lung cancerBroad inhibition of Wnt, mTOR, STAT3, NF-κB pathways; radiosensitizer[13]
SUCI02 (Efuamide) N-(4-ethoxyphenyl) derivativeBreast cancerInhibition of erbB-2 tyrosine kinase receptor signaling[14]

Experimental Validation: Synthesis and Biological Evaluation

Translating the potential of the this compound scaffold into tangible drug candidates requires robust and reproducible experimental workflows.

General Synthetic Workflow

The synthesis of salicylanilide derivatives is typically achieved through a straightforward amide coupling reaction. A representative procedure involves the acylation of a substituted aniline with a substituted salicylic acid chloride.[15]

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification SalicylicAcid Substituted Salicylic Acid (e.g., 5-chlorosalicylic acid) Thionyl + Thionyl Chloride (SOCl₂) SalicylicAcid->Thionyl AcidChloride Salicyloyl Chloride Intermediate Thionyl->AcidChloride Coupling Nucleophilic Acyl Substitution AcidChloride->Coupling Aniline Substituted Aniline (e.g., 3,4-dichloroaniline) Base + Base (e.g., Triethylamine) + Anhydrous Solvent Aniline->Base Base->Coupling Crude Crude Product Coupling->Crude Purify Purification (Recrystallization or Chromatography) Crude->Purify Final Pure Salicylanilide Derivative Purify->Final

Caption: General workflow for the synthesis of salicylanilide derivatives.

Detailed Protocol: TMPRSS4 Serine Protease Inhibition Assay

This protocol provides a self-validating system to quantify the inhibitory activity of newly synthesized this compound derivatives against the TMPRSS4 enzyme.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human TMPRSS4.

Materials:

  • Recombinant human TMPRSS4 enzyme

  • Fluorogenic peptide substrate for TMPRSS4

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (dissolved in 100% DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer. Ensure the final DMSO concentration in the assay well is ≤1%.

  • Plate Layout: Design the plate map to include wells for vehicle control (DMSO in assay buffer), positive control (known TMPRSS4 inhibitor, if available), and the test compound dilution series.

  • Enzyme Addition: To each well, add 25 µL of the recombinant TMPRSS4 enzyme solution (pre-diluted in assay buffer to the desired concentration).

  • Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature. This allows the test compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity kinetically, with readings every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the reaction rates by calculating the percentage of inhibition relative to the vehicle control wells: % Inhibition = 100 * (1 - (Rate_compound / Rate_vehicle)). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC₅₀ value.

Challenges and Future Outlook

While the this compound scaffold holds immense promise, several challenges must be addressed for clinical translation. The potent mitochondrial uncoupling activity, while effective, can lead to off-target toxicity if not carefully managed.[16] Future research should focus on:

  • Improving Selectivity: Designing derivatives that preferentially target cancer cell mitochondria or specific oncogenic proteins while sparing healthy cells.

  • Optimizing Pharmacokinetics: Enhancing bioavailability, metabolic stability, and tumor-specific accumulation.

  • Combination Therapies: Exploring synergistic effects with existing chemotherapies or targeted agents to overcome drug resistance.[13][17]

Conclusion

This compound and its related analogs represent a privileged chemical scaffold with a compelling, multi-faceted mechanism of action against cancer. By disrupting cellular energetics, inhibiting key drivers of metastasis like TMPRSS4, and modulating critical oncogenic signaling pathways, these compounds offer a robust platform for the development of next-generation anticancer drugs. Through rational design informed by SAR and rigorous experimental validation, researchers can unlock the full therapeutic potential of this versatile molecular framework.

References

  • Benchchem. Application Notes and Protocols for 3',5,5'-Trichlorosalicylanilide Derivatives in Anticancer Research.
  • Benchchem. In-Depth Technical Guide on the Biological Activity of 3',5,5'-Trichlorosalicylanilide.
  • Ma, G., et al. (2016). Closantel Suppresses Angiogenesis and Cancer Growth in Zebrafish Models. Assay and Drug Development Technologies, 14(5), 282-290. Available from: [Link]

  • PubChem. 3,3',4',5-Tetrachlorosalicylanilide. National Center for Biotechnology Information. Available from: [Link]

  • Cell Reports Medicine. (2025). Mitochondrial uncouplers inhibit oncogenic E2F1 activity and prostate cancer growth. Cell Reports Medicine, 6(1):101890.
  • ResearchGate. (2025). The mitochondrial uncoupling as a promising pharmacological target against cancer.
  • Benchchem. Application Notes and Protocols for 3',5,5'-Trichlorosalicylanilide.
  • Childs, H. R., et al. (2023). Exploring the therapeutic potential of mitochondrial uncouplers in cancer. Biochemical Pharmacology, 214, 115655. Available from: [Link]

  • Kráľová, V., et al. (2021). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 22(16), 8823. Available from: [Link]

  • INCHEM. Closantel (WHO Food Additives Series 27). Available from: [Link]

  • Baffy, G. (2017). Mitochondrial uncoupling in cancer cells: Liabilities and opportunities. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1858(8), 655-664. Available from: [Link]

  • Cancer Discovery. (2025). Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex. Cancer Discovery. Available from: [Link]

  • Szabó, R., et al. (2022). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega, 7(42), 37682-37703. Available from: [Link]

  • Kráľová, V., et al. (2021). Salicylanilides and Their Anticancer Properties. Molecules, 26(16), 5038. Available from: [Link]

  • Lemasters, J. J., & Holmuhamedov, E. (2013). Mitochondrial uncoupling and the Warburg effect: Molecular basis for the reprogramming of cancer cell metabolism. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1827(11-12), 1275-1281. Available from: [Link]

  • Zhou, Y., et al. (2019). Targets and molecular mechanisms of triptolide in cancer therapy. Chinese Medicine, 14, 21. Available from: [Link]

  • API Veterinary. The Science Behind Closantel Sodium: Mechanism, Efficacy, and Veterinary Applications. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 9(10), 571. Available from: [Link]

  • Al-Mugotir, M. H., et al. (2021). Repurposing of Antimicrobial Agents for Cancer Therapy: What Do We Know? Pharmaceutics, 13(10), 1642. Available from: [Link]

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An In-depth Technical Guide to the Structure-Activity Relationship of Halogenated Salicylanilides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Halogenated salicylanilides represent a versatile class of pharmacologically active compounds, historically recognized for their potent anthelmintic properties in both veterinary and human medicine.[1][2] This scaffold, characterized by a salicylic acid ring linked to an aniline ring via an amide bond, has garnered renewed interest for drug repurposing in oncology, infectious diseases, and beyond.[1][3] The biological activity of these molecules is exquisitely sensitive to the nature and position of halogen substituents on both aromatic rings. This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern their efficacy and mechanism of action. We will dissect the core protonophoric activity, analyze the specific contribution of substitutions on each part of the molecule, and connect these structural features to their diverse therapeutic applications and toxicological profiles. This document is intended to serve as a foundational resource for professionals engaged in the design and development of novel therapeutics based on the salicylanilide scaffold.

The Salicylanilide Scaffold: A Privileged Structure

The basic chemical architecture of a salicylanilide consists of a salicylic acid ring (Ring A) and an anilide ring (Ring B) connected by an amide linker.[4] This deceptively simple structure allows for extensive chemical modification, particularly through halogenation, which profoundly influences its physicochemical properties and biological effects.

Historically, halogenated salicylanilides like Niclosamide, Oxyclozanide, and Closantel became mainstays in veterinary medicine for controlling parasitic helminths, especially liver flukes and tapeworms.[4][5][6][7][8] More recently, their potent biological activities have been repurposed and investigated for a range of new indications, including antibacterial, antifungal, anticancer, and antiviral applications.[1][9][10]

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary and most well-established mechanism of action for halogenated salicylanilides is the uncoupling of oxidative phosphorylation in the mitochondria of target organisms.[5][7][11][12][13][14][15] They function as protonophores, which are lipid-soluble molecules with a dissociable proton that can shuttle protons across the inner mitochondrial membrane.[16][17]

This action dissipates the crucial proton gradient that drives ATP synthase, effectively "uncoupling" electron transport from ATP production.[5][11][17] The parasite or target cell is starved of its primary energy source, leading to metabolic collapse, motility impairment, and ultimately, death.[5][11][12] This protonophoric activity is highly dependent on specific structural features:

  • An Acidic Phenolic Hydroxyl Group: The -OH group on the salicylic ring is essential. Its ability to donate a proton (acidity) is critical for the shuttling mechanism.[18][19] Masking this group, for instance by methylation, typically abolishes activity.[1][19]

  • Lipophilicity: The molecule must be sufficiently lipid-soluble to traverse the mitochondrial membrane. Halogenation significantly increases lipophilicity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing substituents, such as halogens (Cl, Br, I) or nitro groups (-NO2), on the aromatic rings is crucial.[1][17][18] These groups increase the acidity of the phenolic proton and help delocalize the negative charge of the resulting phenolate ion, facilitating its movement back across the membrane to complete the cycle.[17]

G cluster_membrane Inner Mitochondrial Membrane p1 p2 p3 p4 H_IMS H+ Sal_H Sal-OH (Protonated) H_IMS->Sal_H 1. Protonation H_IMS2 H+ H_IMS3 H+ H_Matrix H+ Sal_O Sal-O⁻ (Anionic) Sal_H->Sal_O Sal_O->H_Matrix 3. Deprotonation annotation1 Gradient Dissipated annotation2 ATP Synthesis Inhibited

Caption: Protonophore mechanism of salicylanilides.

Core Structure-Activity Relationship (SAR) Analysis

The biological profile of a halogenated salicylanilide is a direct function of its substitution pattern.

The Salicylic Acid Moiety (Ring A)
  • Phenolic Hydroxyl: As mentioned, the free hydroxyl at position C2 is non-negotiable for protonophoric activity.[18][19]

  • Halogenation:

    • Position: Halogen substitution at the C5 position is common and generally favorable for activity. For example, the 5-chloro substituent is present in the highly active compounds Niclosamide and Oxyclozanide.[20][21] Substitution at C4 can also yield potent compounds.[22]

    • Type: The type of halogen (I > Br > Cl) can influence lipophilicity and activity. The potent fasciolicides Closantel and Rafoxanide feature diiodo-substitution on the salicylic ring.[4]

    • Electron-Withdrawing Nature: A weak electron-withdrawing substituent (like Cl or Br) is favored over strong ones (like NO2) at these positions for antimycobacterial activity.[23] Dihalogenation (e.g., at C4 and C5) can maintain or enhance this activity.[23]

The Anilide Moiety (Ring B)

The anilide ring is a critical determinant of potency, spectrum of activity, and even mechanism of action.

  • Anthelmintic/Antiparasitic Activity: For activity against parasites like Fasciola hepatica, bulky, lipophilic, and electron-withdrawing groups are required. The 2'-chloro-4'-nitro substitution in Niclosamide and the complex side chain in Closantel are prime examples.[4][6]

  • Anticancer Activity: The presence of electron-withdrawing groups on the anilide ring is strongly associated with cytotoxic activity against cancer cells.[1] Substitutions with trifluoromethyl (-CF3) groups, such as in N-(3,5-bis(trifluoromethyl)phenyl) salicylanilides, often lead to potent anticancer and NF-κB inhibitory effects.[20][22]

  • Antibacterial Activity: For potentiating antibiotics like colistin against Gram-negative bacteria, the 4'-nitro group of niclosamide can be replaced with other groups like an azide or a methyl ester while retaining synergy and reducing host cell toxicity.[2][21] For activity against mycobacteria and MRSA, a wide range of halogenated and trifluoromethyl-substituted anilides are effective.[24][25]

The Amide Linker

The amide bond connecting the two rings influences the molecule's overall conformation. Salicylanilides can exist in an equilibrium between a "closed-ring" conformation, stabilized by an intramolecular hydrogen bond between the amide N-H and the phenolic -OH, and an "open-ring" state.[1] This conformational preference can be critical for binding to specific protein targets, such as EGFR kinase.[1] Recent work has shown that replacing the amide with bioisosteres, like a benzimidazole, can maintain or even enhance biological activity while potentially altering other properties like kinase inhibition.[26]

SAR in Key Therapeutic Applications

Anthelmintic Salicylanilides

This is the classical application where SAR is well-defined. High potency against blood-feeding parasites is linked to strong plasma protein binding (>99%), which creates a sustained drug reservoir in the host's bloodstream.[11][12][27]

Compound Key Structural Features Primary Application
Niclosamide 5-Cl on Ring A; 2'-Cl, 4'-NO₂ on Ring BCestodes (Tapeworms)[4][6]
Oxyclozanide 3,5-di-Cl on Ring A; 2',3',5',6'-tetra-Cl, 4'-OH on Ring BTrematodes (Fasciola, Liver Flukes)[5][8][13]
Closantel 3,5-di-I on Ring A; Complex side chain on Ring BTrematodes, Nematodes (Haemonchus)[6][11][12]
Rafoxanide 3,5-di-I on Ring A; 3'-Cl, 4'-(p-chlorophenoxy) on Ring BTrematodes, Nematodes (Haemonchus)[4][6]
Table 1: Comparison of prominent anthelmintic halogenated salicylanilides.
Antimicrobial and Antifungal Activity

Salicylanilides show broad-spectrum activity against Gram-positive bacteria (including MRSA), mycobacteria, and pathogenic fungi.[24][28][29]

  • SAR for Antibacterial Action: Activity is generally higher against Gram-positive than Gram-negative bacteria, likely due to the latter's outer membrane barrier and efflux pumps.[24][30] However, they can act as adjuvants to overcome resistance in Gram-negatives.[2][21][30][31] Trifluoromethyl groups on the anilide ring are often associated with high potency.[24][25]

  • SAR for Antifungal Action: Compounds like Niclosamide and Oxyclozanide inhibit fungal morphogenesis and biofilm formation in pathogenic yeasts like Candida albicans and Candida auris.[10][28] The mechanism is linked to compromising mitochondrial function.[10]

Anticancer Activity

The repurposing of salicylanilides for oncology is an area of intense research.[1][3] Their activity is not solely dependent on mitochondrial uncoupling but also involves the modulation of critical cell signaling pathways.[1][3][20]

Activity Favorable Substituents (Salicylic Ring A) Favorable Substituents (Anilide Ring B) Associated Pathways
Cytotoxicity 5-Cl, 5-BrElectron-withdrawing groups (-CF₃, -NO₂, halogens)[1][20]Mitochondrial Uncoupling, STAT3, NF-κB, mTORC1, Wnt/β-catenin[1][3]
EGFR Kinase Inhibition Free 2-OH essentialSpecific halogen patterns to fit hydrophobic pocket[1][19]EGFR/HER Signaling[1]
Table 2: Summary of key SAR features for anticancer activity.

Toxicological Profile and SAR

A major hurdle in the clinical development of salicylanilides for systemic use in humans is host toxicity. Overdoses of compounds like Closantel and Rafoxanide in animals are known to cause neurotoxicity and retinal damage, leading to blindness.[4][6][12][32][33]

  • Mechanism of Toxicity: The toxicity is believed to stem from the same mitochondrial uncoupling mechanism that provides therapeutic effect. The central nervous system and retina, with their high metabolic demands, are particularly vulnerable.[12][32] Histopathological changes include spongiosis in the brain's white matter and destruction of the outer retinal layers.[12][32][33]

  • Mitigation Strategies:

    • Prodrugs: One approach to reduce systemic toxicity is the development of ester prodrugs, which mask the critical phenolic hydroxyl group until cleaved at the target site.[29]

    • Rational Design: SAR studies aim to decouple therapeutic activity from host toxicity. For example, in developing colistin adjuvants, replacing the nitro group of niclosamide was shown to reduce cytotoxicity while maintaining the desired synergistic effect.[2][21]

Experimental Protocols for SAR Evaluation

A systematic evaluation of salicylanilide SAR involves chemical synthesis followed by a cascade of biological assays.

Generalized Synthesis of Salicylanilide Analogs

The most common method involves the amide coupling of a substituted salicylic acid with a substituted aniline.

G SalicylicAcid Substituted Salicylic Acid (1) Coupling Amide Coupling (e.g., SOCl₂, EDCI/HOBt) SalicylicAcid->Coupling Aniline Substituted Aniline (2) Aniline->Coupling CrudeProduct Crude Salicylanilide (3) Coupling->CrudeProduct Reaction Purification Purification (Crystallization / Chromatography) CrudeProduct->Purification FinalProduct Pure Salicylanilide Analog (4) Purification->FinalProduct Isolation

Caption: Generalized workflow for synthesizing salicylanilide analogs.

Step-by-Step Methodology:

  • Activation of Salicylic Acid: The carboxylic acid of the salicylic acid derivative (1) is activated. This can be achieved by converting it to an acyl chloride using thionyl chloride (SOCl₂) or by using standard peptide coupling reagents like EDCI in the presence of HOBt.

  • Amide Bond Formation: The activated salicylic acid is reacted with the substituted aniline (2) in an appropriate solvent (e.g., DMF, THF) and often in the presence of a base (e.g., triethylamine) to neutralize the acid byproduct.

  • Work-up: The reaction mixture is typically quenched with water or a mild acid, and the crude product (3) is extracted into an organic solvent.

  • Purification: The final compound (4) is purified from starting materials and side products, commonly via recrystallization or column chromatography.

  • Characterization: The structure and purity of the final product are confirmed using techniques like NMR, Mass Spectrometry, and HPLC.

In Vitro Assay for Mitochondrial Uncoupling

The SeaHorse XF Analyzer is a modern standard for measuring the effect of compounds on mitochondrial respiration.

Step-by-Step Protocol (Oxygen Consumption Rate - OCR):

  • Cell Seeding: Plate relevant cells (e.g., C2C12 myoblasts, or isolated mitochondria) in a SeaHorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test salicylanilide in DMSO and dilute it to the desired final concentrations in the assay medium.

  • Assay Setup: Load the prepared compounds into the injector ports of the sensor cartridge. The standard protocol involves sequential injections of the test compound, oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler used as a positive control), and rotenone/antimycin A (Complex I/III inhibitors).

  • Measurement: Place the cell plate and sensor cartridge into the SeaHorse XF Analyzer. The instrument measures the oxygen consumption rate (OCR) in real-time.

  • Data Analysis: An uncoupling agent will cause a significant increase in OCR that is not coupled to ATP production. This is observed as an increase in OCR after compound injection, which is not inhibited by oligomycin.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Step-by-Step Protocol (MIC Determination):

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, M. tuberculosis) corresponding to a defined CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test salicylanilide in the appropriate sterile broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plates under conditions appropriate for the test organism (e.g., 37°C for 24 hours for S. aureus).

  • Result Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The halogenated salicylanilide scaffold is a testament to the power of medicinal chemistry in tuning biological activity. The core SAR principles are well-established: a free phenolic hydroxyl, an amide linker, and electron-withdrawing halogen substituents are fundamental to the archetypal protonophoric mechanism. However, the true versatility of this class lies in the nuanced effects of substitution on the anilide ring, which can steer the molecule's activity toward specific parasites, bacteria, fungi, or even distinct signaling pathways in cancer cells.

Future research will likely focus on:

  • Improving the Therapeutic Index: Designing novel analogs that uncouple therapeutic effects (e.g., anti-infective, anticancer) from host cell toxicity remains the primary challenge for systemic applications.

  • Exploring New Targets: While mitochondrial uncoupling is a key mechanism, further elucidation of other molecular targets (e.g., specific kinases, transcription factors) will enable more rational drug design.[1][20]

  • Overcoming Resistance: As with any antimicrobial, understanding and overcoming potential resistance mechanisms, such as efflux pumps, is crucial.[30] The use of salicylanilides as adjuvants to resensitize resistant pathogens to existing antibiotics is a particularly promising strategy.[2][21]

By leveraging the deep well of SAR knowledge, researchers are well-positioned to unlock the full therapeutic potential of this remarkable and enduring class of molecules.

References

  • Oxyclozanide: Mechanism of Action and Veterinary Applications Explained. (2025). Google AI Search Result.
  • Salicylanilides and Their Anticancer Properties. (2023). MDPI.
  • The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. PubMed.
  • Closantel Sodium Dihydr
  • Exploring Structure-Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Neg
  • Closantel (WHO Food Additives Series 27). INCHEM.
  • Oxyclozanide | Parasite Inhibitor. MedchemExpress.com.
  • Commentary: Closantel – A lesser-known evil. PMC.
  • Structure-activity relationships of niclosamide to overcome colistin resistance. (2024). MSpace.
  • Structure–Activity Relationship of Niclosamide Deriv
  • Oxyclozanide (1). (1998). European Medicines Agency (EMA).
  • Oxyclozanide. Wikipedia.
  • Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Neg
  • Levamisole HCL + Oxyclozanide Oral Suspension – Manufacturer. AdvaCare Pharma.
  • Structure–Activity Relationship of Niclosamide Deriv
  • The pharmacology of halogenated salicylanilides and their anthelmintic use in animals : review article.
  • The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. (1999).
  • Salicylanilides and Their Anticancer Properties. (2023). PubMed.
  • SALICYLANILIDE ANTHELMINTIC. PoisonSense.
  • Closantel; a veterinary drug with potential severe morbidity in humans. (2016). PMC - NIH.
  • A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion. (2018). bioRxiv.
  • Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. NIH.
  • Summary of the antiparasitic spectrum of salicylanilides commonly used in cattle.
  • Salicylanilide Toxicity. Document.
  • Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Neg
  • Salicylanilides and Their Anticancer Properties. PMC - NIH.
  • Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Pharmacology.
  • Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. (2017). PubMed.
  • Antibacterial activity of salicylanilide 4-(trifluoromethyl)
  • Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)
  • Antifungal activity of the halogenated salicylanilide, oxyclozanide....
  • Structure Activity Rel
  • Chemical structures of the halogenated salicylanilides developed for use as anthelmintics in animals 1,14.
  • Salicylanilide ester prodrugs as potential antimicrobial agents--a review. PubMed.
  • Synthesis and Initial Structure—Activity Relationships of Modified Salicylihalamides. (2001).
  • Salicylanilide diethyl phosphates: synthesis, antimicrobial activity and cytotoxicity. PubMed.
  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. (2020). PubMed.
  • Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants. PMC - NIH.

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Methodological & Application

in vitro assay protocols for 3',4',5-Trichlorosalicylanilide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Assessment of 3',4',5-Trichlorosalicylanilide

Authored by a Senior Application Scientist

Introduction: Understanding this compound

This compound is a halogenated salicylanilide, a class of compounds historically recognized for their potent biological activities.[1] While used in the past as an antimicrobial agent, its profound effects on cellular energy metabolism are of primary interest to researchers today. The core mechanism of action for this compound and related salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria.[1][2] They function as protonophores, effectively transporting protons across the inner mitochondrial membrane and dissipating the crucial proton gradient required for ATP synthesis.[2][3]

This guide provides a series of detailed, field-proven in vitro protocols designed to rigorously characterize the bioactivity of this compound. The assays described herein will enable researchers to quantify its effects on mitochondrial function, antimicrobial efficacy, and general cellular toxicity, providing a comprehensive profile of the compound's biological impact.

Physicochemical Properties

A foundational understanding of the test article's properties is critical for proper experimental design, including solvent selection and stock solution preparation.

PropertyValueSource
Chemical Name N-(3,4,5-trichlorophenyl)-2-hydroxy-benzamidePubChem
Alternate Name AnilofoconPubChem
CAS Number 642-84-2[4]
Molecular Formula C₁₃H₈Cl₃NO₂[5][6]
Molecular Weight 316.56 g/mol [5][6]
Appearance White to off-white crystalline powder[6]
Solubility Soluble in DMSO, DMF, and ethanol. Sparingly soluble in water.General Knowledge

Section 1: Core Mechanism Assays: Uncoupling of Oxidative Phosphorylation

The defining characteristic of this compound is its activity as a mitochondrial uncoupler. Uncouplers disrupt the linkage between the electron transport chain (ETC) and ATP synthesis by dissipating the proton-motive force.[7] The following assays are designed to dissect and quantify this effect from multiple angles.

Mechanism Visualization: Protonophore Action

The diagram below illustrates the fundamental mechanism of mitochondrial uncoupling by a protonophore like this compound.

cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix (Low [H+]) cluster_ims Intermembrane Space (High [H+]) cluster_process m_space i_space atpsynth ATP Synthase Uses H+ gradient to make ATP i_space->atpsynth H+ etc Electron Transport Chain (ETC) Pumps H+ out etc->i_space H+ atpsynth->m_space ATP ATP atpsynth->ATP H_in H+ TCSH TCS-H H_in->TCSH 1. Protonation TCS_anion TCS- TCSH->TCS_anion 2. Membrane Diffusion TCS_anion->TCSH 4. Anion Return H_out H+ TCS_anion->H_out 3. Deprotonation ADP ADP + Pi ADP->atpsynth

Caption: Mechanism of this compound (TCS) as a protonophore.

Mitochondrial Membrane Potential (ΔΨm) Assay

Principle of the Assay: A primary and immediate consequence of protonophore activity is the depolarization (decrease) of the mitochondrial membrane potential (ΔΨm).[8] This assay utilizes a fluorescent cationic dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in the mitochondrial matrix driven by the negative potential. A decrease in ΔΨm results in less dye accumulation and a quantifiable reduction in fluorescence. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a classic uncoupler and serves as an excellent positive control.[9][10]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, SH-SY5Y)

  • Complete cell culture medium

  • This compound (TCS) stock solution (e.g., 10 mM in DMSO)

  • CCCP stock solution (e.g., 10 mM in DMSO)

  • TMRE (e.g., 1 mM stock in DMSO)

  • Hoechst 33342 stain (for normalization to cell number)

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader or fluorescence microscope

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of TCS and CCCP in pre-warmed culture medium. A typical final concentration range to test for TCS would be 10 nM to 10 µM. The positive control (CCCP) should be used at a concentration known to cause complete depolarization (e.g., 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Dye Loading: Prepare a loading buffer by diluting TMRE in culture medium to a final concentration of 25-100 nM. The optimal concentration should be determined empirically to be non-quenching.[8]

  • Staining: Remove the old medium from the cells and add 100 µL of the TMRE loading buffer to each well. Incubate for 20-30 minutes at 37°C, protected from light.

  • Compound Treatment: After incubation, add 10 µL of the prepared compound dilutions (from step 2) directly to the TMRE-containing wells.

  • Signal Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Read the fluorescence kinetically every 2-5 minutes for 1-2 hours (Excitation/Emission ~549/575 nm). Alternatively, for an endpoint reading, incubate for 30-60 minutes before reading.

  • (Optional) Normalization: After the final TMRE reading, add Hoechst 33342 to all wells (final concentration 1 µg/mL), incubate for 15 minutes, and read the fluorescence (Ex/Em ~350/461 nm) to normalize for cell number.

Data Analysis & Interpretation:

  • Normalize the TMRE fluorescence signal to the Hoechst signal for each well.

  • Express the data as a percentage of the vehicle control (100% potential).

  • A potent uncoupler like TCS will show a dose-dependent decrease in TMRE fluorescence. The CCCP-treated wells represent the minimum potential (~0%).

  • Calculate the EC₅₀ value, which is the concentration of TCS that causes a 50% reduction in mitochondrial membrane potential.

ATP Synthesis Inhibition Assay

Principle of the Assay: The dissipation of the proton-motive force by an uncoupler directly inhibits the F₁F₀-ATP synthase, leading to a rapid depletion of cellular ATP levels.[11][12][13] This can be measured using a luciferin/luciferase-based bioluminescence assay, where the light output is directly proportional to the ATP concentration.

Materials:

  • Mammalian cell line

  • White, opaque 96-well microplates (for luminescence)

  • This compound (TCS) and Oligomycin (positive control) stock solutions

  • Commercial ATP quantification kit (e.g., CellTiter-Glo®)

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a white, opaque 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of TCS. A suitable positive control is Oligomycin (an ATP synthase inhibitor, e.g., 5 µM) which blocks ATP production without dissipating the membrane potential.[14]

  • Treatment: Remove the old medium and add 100 µL of medium containing the test compounds or controls to the cells. Incubate for a defined period (e.g., 1, 3, or 6 hours).

  • ATP Measurement:

    • Equilibrate the plate and the ATP reagent to room temperature.

    • Add a volume of the ATP reagent equal to the volume of culture medium in the well (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis & Interpretation:

  • Generate a standard curve if absolute ATP quantification is desired, or express data as a percentage of the vehicle control.

  • Both TCS and Oligomycin should cause a significant, dose-dependent decrease in cellular ATP levels.

  • Comparing the effects of TCS (uncoupler) and Oligomycin (direct synthase inhibitor) can provide insights into the mechanism. Uncouplers often cause a more rapid and profound ATP depletion.

Section 2: Antimicrobial Activity Assays

Salicylanilides have a history of use as antimicrobial agents. These assays determine the potency of this compound against relevant bacterial strains.

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

Principle of the Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] The broth microdilution method is a standardized, high-throughput technique to determine MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microplates

  • This compound (TCS) stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Step-by-Step Protocol:

  • Compound Plating: In a 96-well plate, perform a 2-fold serial dilution of TCS in CAMHB. The final volume in each well should be 50 µL. Typical concentration ranges are from 64 µg/mL down to 0.06 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that the final inoculum concentration in the wells will be 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the compound, as well as to a growth control well (no compound) and a sterility control well (no bacteria). The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom). The MIC is the lowest concentration well with no visible growth.

Data Analysis & Interpretation:

  • The growth control should be turbid, and the sterility control should be clear.

  • The MIC value is reported in µg/mL or µM. A lower MIC indicates higher potency.

  • Compare the MIC of TCS to that of the positive control antibiotic to gauge its relative effectiveness.

Bacterial Viability Assay (Flow Cytometry)

Principle of the Assay: This assay distinguishes between live and dead bacteria based on membrane integrity, confirming if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[17] It uses two fluorescent dyes: SYTO 9, which penetrates all bacterial membranes and stains them green, and propidium iodide (PI), which only enters cells with compromised membranes and stains them red.

Materials:

  • Bacterial culture treated with TCS at MIC and supra-MIC concentrations

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit or similar (containing SYTO 9 and PI)

  • Flow cytometer

Step-by-Step Protocol:

  • Bacterial Treatment: Grow bacteria to mid-log phase and treat with TCS (e.g., at 1x, 2x, and 4x MIC) for a set time (e.g., 4 hours). Include an untreated control and a heat-killed control (70°C for 30 min).

  • Staining:

    • Mix equal parts of the SYTO 9 and PI reagents.

    • Add 3 µL of this dye mixture to every 1 mL of bacterial suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained samples on a flow cytometer, exciting with a 488 nm laser. Collect green fluorescence (e.g., 530/30 nm filter) and red fluorescence (e.g., 670 nm long-pass filter).

  • Data Acquisition: Collect at least 10,000 events per sample.

Data Analysis & Interpretation:

  • Live bacteria will fluoresce green (SYTO 9 positive, PI negative).

  • Dead bacteria will fluoresce red (SYTO 9 positive, PI positive, as PI quenches SYTO 9).

  • A bactericidal compound will show a significant, dose-dependent increase in the red-fluorescent (dead) population compared to the untreated control. A bacteriostatic compound will show little to no increase in the dead population, even at concentrations above the MIC.

Section 3: General Cytotoxicity Assay

Before considering any therapeutic application, it is crucial to assess the compound's toxicity towards mammalian cells.

Cell Viability (MTT/Resazurin) Assay

Principle of the Assay: These colorimetric assays measure the metabolic activity of cells as a proxy for viability.[18][19] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into a purple formazan product, or the blue resazurin dye into the pink, fluorescent resorufin. The amount of color change is proportional to the number of viable cells.

Workflow Visualization: Cytotoxicity Assay

A 1. Seed Mammalian Cells in 96-well Plate B 2. Incubate 24h A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate 24-72h C->D E 5. Add Metabolic Dye (e.g., MTT or Resazurin) D->E F 6. Incubate 2-4h E->F G 7. Read Absorbance/ Fluorescence on Plate Reader F->G H 8. Calculate % Viability and Determine IC₅₀ G->H

Caption: Standard workflow for an in vitro cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of TCS to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin, 10 µM). Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Purple formazan crystals will form. Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Read the absorbance at 570 nm.

  • Resazurin Assay:

    • Add 20 µL of 0.15 mg/mL resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Read fluorescence (Ex/Em ~560/590 nm).

Data Analysis & Interpretation:

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells (set to 100%).

  • Plot the percent viability against the log of the compound concentration.

  • Perform a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration that inhibits 50% of cell viability.

  • The therapeutic index can be estimated by comparing the cytotoxicity IC₅₀ to the antimicrobial MIC or the mitochondrial uncoupling EC₅₀.

References

  • PubChem Compound Summary for CID 14385, 3,3',4',5-Tetrachlorosalicylanilide. National Center for Biotechnology Information. [Link]

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213–218. [Link]

  • AOP 263: Uncoupling of oxidative phosphorylation leading to growth inhibition via decreased cell proliferation. The AOP-Wiki. [Link]

  • Uncoupler. Wikipedia. [Link]

  • Tollenaere, J. P. (1973). Structure-activity Relationships of Three Groups of Uncouplers of Oxidative Phosphorylation: Salicylanilides, 2-trifluoromethylbenzimidazoles, and Phenols. Journal of Medicinal Chemistry, 16(7), 791–796. [Link]

  • Uncouplers of Oxidative Phosphorylation. CUTM Courseware. [Link]

  • This compound. ABL Technology. [Link]

  • PubChem Compound Summary for CID 69506, this compound. National Center for Biotechnology Information. [Link]

  • Weingarten, A., et al. (2017). Growth-Based Bacterial Viability Assay for Interference-Free and High-Throughput Toxicity Screening of Nanomaterials. Analytical Chemistry, 89(6), 3348–3352. [Link]

  • Arba, M., et al. (2022). 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies. RSC Advances, 12(38), 24901–24911. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluation of antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Papanikolaou, G., et al. (2024). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. Antibiotics, 13(1), 79. [Link]

  • Zorova, L. D., et al. (2018). Mitochondrial membrane potential. Analytical Biochemistry, 552, 50–59. [Link]

  • Antonenko, Y. N., et al. (2011). Penetrating cation/fatty acid anion pair as a mitochondria-targeted protonophore. The Journal of Biological Chemistry, 286(19), 17342–17349. [Link]

  • Properties of strains with altered mitochondrial membrane potential. ResearchGate. [Link]

  • Holmuhamedov, E. L., et al. (2002). Tl(+) induces both cationic and transition pore permeability in the inner membrane of rat heart mitochondria. Journal of Bioenergetics and Biomembranes, 34(3), 219–226. [Link]

  • Hong, S., & Pedersen, P. L. (2008). ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. Microbiology and Molecular Biology Reviews, 72(4), 590–641. [Link]

  • ATP Synthase Inhibitor. Creative Biolabs. [Link]

  • Off-Target/On-Target Cytotoxicity Assay. React4Life. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Omega. [Link]

  • CCCP-induced changes in the mitochondrial membrane potential. ResearchGate. [Link]

  • Cogliati, S., et al. (2016). Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies. Cell Metabolism, 23(1), 174–184. [Link]

  • Mangis, A., et al. (2019). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Journal of the South Carolina Academy of Science, 17(1), 2. [Link]

  • Solutions to Detect Mitochondrial Membrane Potential. ImmunoChemistry Technologies. [Link]

  • Al-Otaibi, F., et al. (2023). An overview of ATP synthase, inhibitors, and their toxicity. Journal of King Saud University - Science, 35(8), 102878. [Link]

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Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 3',4',5-Trichlorosalicylanilide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

3',4',5-Trichlorosalicylanilide (TCSA), with the chemical formula C₁₃H₈Cl₃NO₂, is a halogenated salicylanilide primarily utilized as a potent antimicrobial agent in disinfectants, antiseptics, and for preserving industrial materials like textiles and plastics[1][2]. Given its broad applications and the regulatory scrutiny of halogenated compounds in consumer products, a reliable, accurate, and precise analytical method is imperative for quality control, stability testing, and regulatory compliance[3].

This application note details a comprehensive, field-proven High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative determination of this compound. The described reverse-phase HPLC protocol is designed for robustness and high-throughput analysis, making it an essential tool for researchers, scientists, and professionals in drug development and quality assurance. The causality behind each step is explained to provide a deeper understanding of the method's mechanics, ensuring its successful implementation and adaptation.

Principle of the Chromatographic Separation

The method is based on reverse-phase high-performance liquid chromatography (RP-HPLC). In this mode of separation, the stationary phase is nonpolar (a C18 silica-based column), while the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. This compound, being a relatively nonpolar molecule, will interact with the nonpolar stationary phase.

Elution is achieved by passing a polar mobile phase through the column. The organic component of the mobile phase (acetonitrile) modulates the retention of the analyte, while the acidic buffer (phosphate buffer at pH 3.0) ensures that the phenolic hydroxyl group of the salicylanilide moiety remains protonated. This suppresses its ionization, leading to a single, sharp chromatographic peak and ensuring consistent, reproducible retention times. Detection is performed by a UV spectrophotometer, which measures the absorbance of the analyte as it elutes from the column.

Materials, Reagents, and Instrumentation

Instrumentation
  • A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. An Agilent 1260 Infinity II or equivalent system is recommended.

  • Analytical Balance (4-decimal place minimum)

  • pH Meter

  • Sonicator

  • Volumetric flasks (Class A) and pipettes

  • Syringe filters (0.45 µm, PTFE or Nylon)

Chemicals and Reagents
  • This compound Reference Standard (>98% purity)[4]

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade

  • Phosphoric Acid (H₃PO₄), ACS Grade (~85%)

Optimized HPLC Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity and ease of use. These conditions have been optimized to provide excellent peak shape, resolution, and a reasonable run time.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 15 minutes

Detailed Experimental Protocols

Preparation of Solutions

Causality Note: Precise and accurate preparation of solutions is the foundation of reliable quantitative analysis. Using HPLC-grade solvents minimizes baseline noise, while using a buffer controls the pH to ensure consistent analyte retention and peak shape.

  • 20 mM Phosphate Buffer (pH 3.0):

    • Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.

    • Mix thoroughly until all solid is dissolved.

    • Adjust the pH of the solution to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm membrane filter to remove any particulates that could damage the HPLC system.

  • Mobile Phase Preparation (Acetonitrile : Buffer, 60:40 v/v):

    • In a suitable solvent reservoir, carefully mix 600 mL of HPLC-grade acetonitrile with 400 mL of the prepared 20 mM Phosphate Buffer (pH 3.0).

    • Degas the mobile phase for at least 15 minutes using sonication or helium sparging to prevent the formation of air bubbles in the pump and detector.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it quantitatively to a 25 mL Class A volumetric flask.

    • Add approximately 15-20 mL of the mobile phase and sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix thoroughly. This solution should be stored under refrigeration and protected from light.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution with the mobile phase. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation

The goal of sample preparation is to extract the analyte into a clean solution compatible with the mobile phase.

  • Accurately weigh a portion of the sample material expected to contain this compound.

  • Transfer to a volumetric flask of appropriate size to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).

  • Add the mobile phase to fill approximately 75% of the flask volume.

  • Sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to ambient temperature, then dilute to volume with the mobile phase and mix well.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection. This critical step prevents particulates from clogging the column and tubing.

Analytical Workflow Diagram

The logical flow of the analytical procedure is depicted below, from initial preparation to final data reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Reporting A Mobile Phase & Buffer Preparation B Standard & Sample Solution Preparation C HPLC System Equilibration B->C D System Suitability Test (SST) C->D E Calibration Curve Generation D->E F Sample Injection & Data Acquisition E->F G Data Processing & Peak Integration F->G H Final Report Generation G->H

Caption: Workflow for the HPLC analysis of this compound.

System Suitability and Analytical Procedure

Trustworthiness Principle: System Suitability Testing (SST) is a non-negotiable part of the protocol. It functions as a self-validating check to ensure the chromatographic system is fit for its intended purpose before any samples are analyzed.

  • System Equilibration: Purge the HPLC system and pump the mobile phase through the column at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject a mid-range working standard solution (e.g., 10 µg/mL) six consecutive times.

    • Calculate the system suitability parameters from the resulting chromatograms. The acceptance criteria are provided in the table below.

  • Calibration: Inject a blank (mobile phase) once, followed by each working standard solution from the lowest concentration to the highest.

  • Sample Analysis: Inject the prepared sample solutions. It is good practice to bracket sample injections with a standard check to monitor for any drift in system performance.

SST ParameterAcceptance CriteriaCausality / Purpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A high tailing factor indicates potential column degradation or secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
RSD of Peak Area Not More Than 2.0% for 6 replicate injectionsDemonstrates the precision and reproducibility of the autosampler and detector.

Data Analysis and Calculations

  • Calibration Curve: Plot a graph of the peak area response versus the concentration of the this compound working standards. Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999 to demonstrate linearity.

  • Quantification: The concentration of this compound in the prepared sample solution can be determined using the equation from the linear regression:

    • y = mx + c

    • Where:

      • y = Peak area of the analyte in the sample

      • m = Slope of the calibration curve

      • x = Concentration of the analyte in the sample (µg/mL)

      • c = y-intercept of the calibration curve

  • Final Concentration: Calculate the final amount of the analyte in the original sample material, accounting for the initial sample weight and all dilution factors used during sample preparation.

Method Validation Considerations

To ensure this method is suitable for its intended purpose, it must be validated according to authoritative guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1). Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components, such as impurities or excipients. This is typically assessed by analyzing a placebo and spiked samples.

  • Linearity: Confirmed by the calibration curve (r² ≥ 0.999) across the desired concentration range.

  • Accuracy: Determined by performing recovery studies on spiked placebo samples at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should typically be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method over a short interval, assessed by analyzing multiple preparations of the same sample.

    • Intermediate Precision: Assesses the effect of random events on the precision of the method (e.g., different days, different analysts, different equipment). The Relative Standard Deviation (RSD) for precision studies should be ≤ 2.0%[5].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These can be estimated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) provides an indication of its reliability during normal usage.

References

  • PubMed. (2023). Triclosan and related compounds in the environment: Recent updates on sources, fates, distribution, analytical extraction, analysis, and removal techniques.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3',5,5'-Trichlorosalicylanilide.
  • Royal Society of Chemistry. (2016).
  • MySkinRecipes. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). This compound | C13H8Cl3NO2 | CID 69506.
  • Royal Society of Chemistry. (2016).

Sources

Application Notes and Protocols for the Laboratory Synthesis of 3',4',5-Trichlorosalicylanilide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 3',4',5-Trichlorosalicylanilide

This compound is a halogenated derivative of salicylanilide, a class of compounds recognized for a wide spectrum of biological activities, including antifungal and antibacterial properties.[1][2] Due to ambiguity in common nomenclature, it is critical to define the target compound by its formal chemical identity. The compound commonly referred to as this compound corresponds to the IUPAC name 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide , with the CAS Number 642-84-2 and a molecular formula of C₁₃H₈Cl₃NO₂.[3] This structure contains three chlorine atoms in total: one on the salicylic acid ring and two on the aniline ring.

These application notes provide a comprehensive, field-proven guide for the laboratory synthesis, purification, and characterization of this compound, intended for researchers, chemists, and professionals in drug development. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both success and safety.

The Chemistry: A Mechanistic Approach to Amide Bond Formation

The synthesis of this compound is fundamentally an amide bond formation between 5-chlorosalicylic acid and 3,4-dichloroaniline. Aromatic amines like 3,4-dichloroaniline are weak nucleophiles due to the delocalization of the nitrogen lone pair into the benzene ring. Consequently, a direct condensation reaction with the carboxylic acid is inefficient and requires harsh conditions.

To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. The most common and reliable method is the conversion of the carboxylic acid into a highly reactive acyl chloride intermediate.[4][5] This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[1][6] The resulting 5-chlorosalicyloyl chloride is then readily attacked by the amine in an amide coupling reaction.

The overall synthetic strategy is a two-stage process:

  • Activation of Carboxylic Acid: Formation of 5-chlorosalicyloyl chloride from 5-chlorosalicylic acid.

  • Amide Coupling: Nucleophilic acyl substitution reaction between 5-chlorosalicyloyl chloride and 3,4-dichloroaniline.

G cluster_1 Stage 1: Activation cluster_2 Stage 2: Coupling 5-chlorosalicylic_acid 5-Chlorosalicylic Acid Acid_Chloride Intermediate: 5-Chlorosalicyloyl Chloride 5-chlorosalicylic_acid->Acid_Chloride 3,4-dichloroaniline 3,4-Dichloroaniline Product Final Product: This compound SOCl2 Thionyl Chloride (SOCl₂) Acid_Chloride->Product Base Base (e.g., Et₃N) G cluster_workflow Synthesis & Purification Workflow A 1. React 5-Chlorosalicylic Acid with excess SOCl₂ under reflux B 2. Remove excess SOCl₂ (Rotary Evaporation) A->B D 4. Add Acid Chloride (crude) dropwise at 0-5 °C B->D C 3. Dissolve 3,4-dichloroaniline & Et₃N in anhydrous solvent C->D E 5. Stir at Room Temperature (12-24h) D->E F 6. Quench with 1M HCl E->F G 7. Liquid-Liquid Extraction F->G H 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) G->H I 9. Dry (MgSO₄) & Concentrate H->I J Crude Product I->J K 10. Purify J->K L Recrystallization (Ethanol/Water) K->L Option A M Column Chromatography (Silica, Hexanes/EtOAc) K->M Option B N Pure this compound L->N M->N

Sources

Application Notes & Protocols: Utilizing Salicylanilides in Cancer Cell Line Studies with a Focus on Niclosamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Salicylanilides in Oncology Research

The repurposing of established drugs for oncology applications represents a highly efficient strategy in the development of novel cancer therapeutics. Within this paradigm, the salicylanilide class of compounds has garnered significant attention. While the initial query focused on 3',4',5-Trichlorosalicylanilide, the vast body of scientific literature and preclinical data overwhelmingly points to its structural analog, Niclosamide , as the most extensively studied and promising salicylanilide for cancer research.[1][2] Niclosamide, an FDA-approved antihelminthic drug, has demonstrated potent antitumor activity across a wide array of cancer types, including breast, prostate, colon, ovarian, lung, and hematological malignancies.[1][3][4]

This guide provides an in-depth exploration of Niclosamide as a representative salicylanilide for use in cancer cell line studies. We will delve into its complex mechanism of action, provide field-proven protocols for its application, and offer insights into the interpretation of experimental outcomes. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Part 1: The Multifaceted Mechanism of Action of Niclosamide

Niclosamide's efficacy as an anticancer agent stems from its ability to simultaneously modulate multiple, critical signaling pathways that are frequently dysregulated in cancer.[1][5] This multi-targeted approach circumvents the resistance mechanisms often developed against single-target agents.

Key Molecular Targets and Pathways:

  • Wnt/β-catenin Pathway: Niclosamide inhibits this crucial pathway by inducing the degradation of the Wnt co-receptor LRP6 and downregulating Dishevelled-2 (Dvl2), which leads to reduced β-catenin accumulation and subsequent transcription of Wnt target genes like c-Myc and Cyclin D1.[6][7][8] This is a key mechanism, as aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer.[7][9]

  • STAT3 Signaling: It potently inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) pathway by blocking the phosphorylation of STAT3 at Tyrosine 705, which is essential for its activation and nuclear translocation.[10][11][12] Constitutively active STAT3 is a known driver of proliferation, survival, and immune evasion in many tumors.[4]

  • mTOR Signaling: The mammalian Target of Rapamycin (mTOR) pathway, a central regulator of cell growth and metabolism, is also inhibited by Niclosamide.[3][5] This inhibition is linked to Niclosamide's function as a protonophore, which disrupts intracellular pH homeostasis, leading to lysosomal dysfunction and subsequent mTORC1 inhibition.[13][14]

  • NF-κB Pathway: Niclosamide blocks the Nuclear Factor-kappa B (NF-κB) pathway, a key promoter of inflammation-associated tumorigenesis, cell survival, and chemoresistance.[15] It prevents the degradation of the inhibitory subunit IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its pro-survival target genes.[2][16][17]

  • Mitochondrial Uncoupling & ROS Generation: Niclosamide acts as a mitochondrial uncoupler, disrupting oxidative phosphorylation.[11][18] This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptosis and other forms of cell death.[15][19]

The convergence of these inhibitory effects results in potent anticancer outcomes, including the induction of apoptosis, cell cycle arrest, and autophagy.

Visualizing the Mechanism: Niclosamide's Multi-Target Action

The following diagram illustrates the primary signaling pathways disrupted by Niclosamide in cancer cells.

Niclosamide_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD Dvl Dishevelled (Dvl) FZD->Dvl LRP6 LRP6 LRP6->Dvl Niclosamide Niclosamide Niclosamide->LRP6 Niclosamide->Dvl IKK IKK Niclosamide->IKK mTORC1 mTORC1 Niclosamide->mTORC1 STAT3 STAT3 Niclosamide->STAT3 Blocks Phosphorylation Mitochondrion Mitochondrion Niclosamide->Mitochondrion Uncoupling GSK3b GSK-3β Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB TargetGenes_NFkB Target Genes (Anti-apoptotic) NFkB->TargetGenes_NFkB JAK JAK JAK->STAT3 P TargetGenes_STAT3 Target Genes (Proliferation, Survival) STAT3->TargetGenes_STAT3 ROS ROS ↑ Mitochondrion->ROS TargetGenes_Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes_Wnt

Caption: Multi-pathway inhibition by Niclosamide in cancer cells.

Part 2: Experimental Protocols for Evaluating Niclosamide

This section provides detailed, step-by-step protocols for assessing the biological effects of Niclosamide on cancer cell lines.

Critical Preliminary Steps: Reagent Preparation and Handling

Safety First: Niclosamide and other salicylanilides should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Stock Solution Preparation:

  • Niclosamide is poorly soluble in water. A stock solution, typically 10-20 mM, should be prepared in dimethyl sulfoxide (DMSO).

  • Warm the solution gently (e.g., in a 37°C water bath) to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Crucial Control: In all experiments, a vehicle control (DMSO at the same final concentration used for the highest dose of Niclosamide) must be included to account for any solvent-induced effects. The final DMSO concentration in the cell culture medium should ideally be ≤ 0.1%.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • Niclosamide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Niclosamide in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of Niclosamide (e.g., 0.1 µM to 20 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 490-570 nm using a microplate reader.[20]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Cell Line Cancer Type Reported IC₅₀ (approx.) Reference
PC-3Prostate Cancer< 1 µM[6][8]
DU145Prostate Cancer< 1 µM[6][8]
MDA-MB-231Breast Cancer< 1 µM[6][8]
T-47DBreast Cancer< 1 µM[6][8]
A2780cp20Ovarian Cancer (Chemoresistant)~4 µM (for apoptosis)[3]
HepG2Hepatocellular CarcinomaVaries (Dose-dependent)[20]
HCT116Colorectal Cancer~1-5 µmol/L[7]
Protocol: Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Niclosamide stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Seeding and Treatment: Seed cells in 6-well plates (e.g., 1 x 10⁶ cells/well) and allow them to attach overnight. Treat with desired concentrations of Niclosamide and a vehicle control for 24-48 hours.[20][21]

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin. Centrifuge the cell suspension and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[22]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content in a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • 6-well cell culture plates

  • Niclosamide stock solution

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seeding and Treatment: Seed cells in 6-well plates and treat with Niclosamide or vehicle control for 24 hours.[23]

  • Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.[24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.[15][25] Niclosamide has been shown to induce G0/G1 phase arrest in gastric and head and neck cancer cells.[15][23]

Protocol: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within the signaling pathways targeted by Niclosamide.

Materials:

  • 6-well cell culture plates

  • Niclosamide stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-catenin, anti-p-p70S6K, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seeding and Treatment: Seed cells and treat with Niclosamide for the desired time (e.g., 2 to 24 hours, depending on the target).[10][26]

  • Lysis: Wash cells with cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with the primary antibody (typically overnight at 4°C), followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to compare protein levels between treated and control samples. Key proteins to investigate include p-STAT3 (Tyr705), total STAT3, β-catenin, survivin, cyclin D1, cleaved PARP, and cleaved Caspase-3.[3][4][10][22]

Visualizing the Workflow: From Cell Culture to Data Analysis

This diagram outlines the general experimental workflow for testing Niclosamide in cancer cell lines.

Experimental_Workflow start Start: Cancer Cell Line Culture seed_plates Seed Cells into Multi-well Plates start->seed_plates treat Treat with Niclosamide (Dose-response & Time-course) seed_plates->treat viability Cell Viability Assay (e.g., MTT) treat->viability flow Flow Cytometry Assays treat->flow western Western Blot Analysis treat->western ic50 Determine IC₅₀ viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) flow->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) flow->cell_cycle lysis Cell Lysis & Protein Quantification western->lysis apoptosis_data Quantify Apoptosis apoptosis->apoptosis_data cell_cycle_data Quantify Cell Cycle Arrest cell_cycle->cell_cycle_data sds_page SDS-PAGE & Transfer lysis->sds_page blotting Immunoblotting sds_page->blotting protein_data Analyze Protein Expression/Phosphorylation blotting->protein_data end Conclusion: Elucidate Anticancer Effects ic50->end apoptosis_data->end cell_cycle_data->end protein_data->end

Caption: General workflow for in vitro evaluation of Niclosamide.

References

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  • Lu, W., Lin, C., Li, Y., Chen, H., Wang, J., & Wu, Y. (2011). Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway. PLoS ONE, 6(12), e29290. [Link]

  • Ren, X., Duan, W., He, Q., Zhang, J., & Zhou, W. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 1(9), 454–459. [Link]

  • You, J., Zhang, W., Liu, T., & Wu, J. (2018). Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. Journal of Cancer, 9(20), 3745–3753. [Link]

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  • Balgi, A. D., Fonseca, B. D., Donohue, E., Tsang, B. K., & Lajoie, P. (2012). Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling. Journal of Biological Chemistry, 287(21), 17315–17324. [Link]

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  • Pan, J. X., & Zhang, F. (2012). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chinese Journal of Cancer, 31(4), 178–184. [Link]

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  • Chen, Y., et al. (2018). Niclosamide-Modulated Apoptosis and Autophagy in Breast Cancer Cells via Phosphorylated JNK as a Common Regulator. Journal of Cellular and Molecular Medicine, 22(12), 6047–6058. [Link]

  • Thangjam, G. S., Kuttan, G., & Ramachandran, L. (2020). Effect of Niclosamide on cell cycle progression, reactive oxygen species, and mitochondrial membrane potential. ResearchGate. [Link]

  • Wieland, A., et al. (2013). Cytostatic and cytotoxic effects of niclosamide. A, cell-cycle analysis. ResearchGate. [Link]

  • Wang, K., et al. (2020). The anthelmintic drug niclosamide induces GSK-β-mediated β-catenin degradation to potentiate gemcitabine activity, reduce immune evasion ability and suppress pancreatic cancer progression. Cell Death & Disease, 11(11), 972. [Link]

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Application Notes and Protocols for Studying Fungal Morphogenesis with 3',4',5-Trichlorosalicylanilide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Antifungal Strategy

The morphological plasticity of pathogenic fungi, particularly the transition from a unicellular yeast form to a filamentous hyphal form, is a critical virulence factor. This transformation enables tissue invasion, biofilm formation, and evasion of the host immune system. Consequently, inhibiting this yeast-to-hyphae transition presents a promising therapeutic strategy. 3',4',5-Trichlorosalicylanilide (TCSA), a halogenated salicylanilide, has emerged as a potent and specific inhibitor of fungal morphogenesis.[1][2][3]

Unlike traditional antifungal agents that target the fungal cell wall or membrane, often leading to resistance, TCSA functions as an antivirulence agent. It selectively disrupts the yeast-to-hyphae transition without significantly impacting the growth of the commensal yeast form.[1] This targeted approach offers the potential for more specific and less toxic antifungal therapies. This guide provides an in-depth exploration of the mechanism of action of TCSA, detailed experimental protocols for its application in research, and insights into the key signaling pathways it perturbs.

Core Mechanism of Action: Targeting Mitochondrial Function to Suppress Virulence

The primary molecular target of TCSA is the mitochondrion, where it acts as an uncoupler of oxidative phosphorylation.[1][2][4] This disruption of the mitochondrial membrane potential has profound downstream consequences on cellular signaling, most notably on the Ras/cAMP/PKA pathway, a central regulator of morphogenesis in fungi like Candida albicans.[1]

Mitochondrial stress induced by TCSA leads to a significant decrease in the levels of GTP-bound Ras1, the active form of this key signaling protein.[1] This reduction in active Ras1 subsequently leads to decreased activity of adenylyl cyclase (Cyr1), lower intracellular cAMP levels, and consequently, reduced protein kinase A (PKA) activity.[1] The cAMP-PKA pathway is a critical regulator of the expression of hypha-specific genes, and its downregulation by TCSA effectively blocks the morphological switch.[5][6][7]

G cluster_0 Mitochondrion cluster_1 Cytoplasm TCSA This compound OxPhos Oxidative Phosphorylation TCSA->OxPhos uncouples TCSA->OxPhos MMP Mitochondrial Membrane Potential OxPhos->MMP maintains Ras1_GTP Active Ras1-GTP MMP->Ras1_GTP disruption reduces Cyr1 Adenylyl Cyclase (Cyr1) Ras1_GTP->Cyr1 activates cAMP cAMP Cyr1->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Hyphal_Genes Hyphal Gene Expression PKA->Hyphal_Genes promotes Yeast_to_Hyphae Yeast-to-Hyphae Transition Hyphal_Genes->Yeast_to_Hyphae enables

Caption: TCSA's mechanism of action on the Ras/cAMP/PKA pathway.

Experimental Design and Protocols

The following protocols provide a framework for investigating the effects of this compound on fungal morphogenesis. Candida albicans is used as a model organism, but these protocols can be adapted for other dimorphic fungi.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

Rationale: It is crucial to first establish the concentration range at which TCSA affects fungal growth. This allows for the differentiation between general antifungal activity and specific anti-morphogenesis effects.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) broth and agar[8]

  • RPMI-1640 medium buffered with MOPS

  • This compound (TCSA) stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a standardized inoculum of C. albicans in RPMI-1640 to a final concentration of 1-5 x 10³ cells/mL.

  • In a 96-well plate, perform a serial two-fold dilution of the TCSA stock solution in RPMI-1640 to achieve a range of concentrations (e.g., 0.1 to 100 µM). Include a solvent control (DMSO) and a no-drug control.

  • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted TCSA.

  • Incubate the plates at 37°C for 24-48 hours.

  • Determine the MIC by visual inspection (the lowest concentration with no visible growth) and by measuring the optical density at 600 nm (OD₆₀₀). The MIC is typically defined as the concentration that inhibits 50% or 90% of growth compared to the no-drug control.

  • To determine the MFC, plate 10 µL from each well that shows no visible growth onto YPD agar plates.

  • Incubate the YPD plates at 30°C for 24-48 hours. The MFC is the lowest concentration that results in no colony formation.

ParameterExpected Outcome with TCSA
MIC₅₀ Relatively high, as TCSA primarily targets morphogenesis over growth.
MFC Significantly higher than the concentration required to inhibit morphogenesis.
Protocol 2: Yeast-to-Hyphae Transition Inhibition Assay

Rationale: This assay directly assesses the primary activity of TCSA – its ability to inhibit the morphological switch from yeast to hyphae.

Materials:

  • Candida albicans strain

  • YPD broth

  • Hyphae-inducing media (e.g., RPMI-1640, Spider medium, or YPD with 10% fetal bovine serum)[9]

  • TCSA stock solution (in DMSO)

  • Microscope with imaging capabilities

Procedure:

  • Grow C. albicans overnight in YPD broth at 30°C to obtain a log-phase yeast culture.

  • Wash the cells with sterile PBS and resuspend them in the chosen hyphae-inducing medium to a concentration of 1 x 10⁶ cells/mL.

  • Add TCSA at various sub-MIC concentrations to the cell suspension. Include a solvent control (DMSO).

  • Incubate the cultures at 37°C for 3-6 hours to induce hyphal formation.[10]

  • At regular intervals, take aliquots from each culture and observe the cell morphology under a microscope.

  • Quantify the percentage of yeast, pseudohyphal, and hyphal forms in each condition.

G start Yeast Culture (YPD, 30°C) wash Wash & Resuspend in Inducing Medium start->wash treat Add TCSA (sub-MIC) wash->treat incubate Incubate (37°C, 3-6h) treat->incubate observe Microscopy & Quantification incubate->observe

Caption: Workflow for the yeast-to-hyphae transition assay.

Protocol 3: Investigating the Impact on Cell Wall Integrity

Rationale: As mitochondrial function is linked to cell wall biosynthesis, TCSA may indirectly affect cell wall integrity. This can be assessed by challenging the cells with cell wall stressors. The Cell Wall Integrity (CWI) pathway is a crucial signaling cascade that responds to cell wall perturbations.[11][12][13]

Materials:

  • Candida albicans strain

  • YPD agar

  • TCSA

  • Cell wall stressing agents (e.g., Calcofluor White, Congo Red, or Caspofungin)

Procedure:

  • Prepare YPD agar plates containing sub-MIC concentrations of TCSA.

  • On separate plates, prepare YPD agar containing a known cell wall stressing agent at a concentration that causes mild growth inhibition.

  • Create a third set of plates containing both TCSA and the cell wall stressing agent.

  • Spot serial dilutions of a log-phase C. albicans culture onto the plates.

  • Incubate the plates at 30°C for 24-48 hours and observe for synergistic effects (i.e., a more significant growth defect on the plates with both compounds).

ConditionExpected Outcome
TCSA alone Minimal growth inhibition.
Stressing agent alone Mild to moderate growth inhibition.
TCSA + Stressing agent Synergistic growth inhibition, indicating compromised cell wall integrity.

Further Mechanistic Studies

To delve deeper into the molecular mechanisms of TCSA, researchers can explore its effects on:

  • Mitochondrial Membrane Potential: Using fluorescent dyes like JC-1 or TMRE to quantify the disruption of the mitochondrial membrane potential.

  • Intracellular cAMP Levels: Employing commercially available ELISA kits to measure changes in cAMP concentrations in TCSA-treated cells.

  • Gene Expression Analysis: Using quantitative real-time PCR (qRT-PCR) or RNA-sequencing to analyze the expression of key genes involved in morphogenesis (e.g., HWP1, ALS3) and the Ras/cAMP/PKA pathway.[14]

Conclusion

This compound represents a valuable tool for studying fungal morphogenesis and exploring novel antivirulence strategies. Its specific mechanism of action, targeting mitochondrial function to inhibit the yeast-to-hyphae transition, provides a unique avenue for research. The protocols outlined in this guide offer a comprehensive framework for characterizing the effects of TCSA and elucidating the intricate signaling networks that govern fungal development and pathogenicity.

References

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Measuring Mitochondrial Uncoupling by 3',4',5-Trichlorosalicylanilide: A Cell-Based Assay Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Mitochondrial Coupling and the Utility of Uncouplers

Mitochondria, the powerhouses of the cell, are central to cellular energy metabolism. The process of oxidative phosphorylation (OXPHOS) is intrinsically "coupled," meaning the transfer of electrons through the electron transport chain (ETC) is tightly linked to the synthesis of ATP. This coupling is maintained by the electrochemical proton gradient across the inner mitochondrial membrane, known as the mitochondrial membrane potential (ΔΨm).[1] Mitochondrial uncoupling disrupts this tight linkage, allowing for continued respiration and oxygen consumption without the commensurate production of ATP.[1] This process, while seemingly counterintuitive, is a key physiological mechanism for thermogenesis and is a critical area of research in metabolic diseases, cancer, and toxicology.

3',4',5'-Trichlorosalicylanilide (TCS) belongs to the salicylanilide class of compounds, which have been recognized for their potent uncoupling activity.[2][3] Salicylanilides are protonophores, lipophilic weak acids that can shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to quantitatively measure the mitochondrial uncoupling effects of TCS. We will delve into the mechanistic underpinnings of the assays and provide detailed, step-by-step protocols for a multi-parametric approach to robustly characterize mitochondrial uncoupling.

Principle of Uncoupling and its Measurement

The primary effect of a mitochondrial uncoupler like TCS is the dissipation of the mitochondrial membrane potential. This event triggers a cascade of measurable downstream effects:

  • Decreased Mitochondrial Membrane Potential (ΔΨm): As protons are shuttled back into the mitochondrial matrix, the electrochemical gradient is reduced. This is a direct and early indicator of uncoupling.

  • Increased Oxygen Consumption Rate (OCR): With the proton gradient dissipated, the ETC is no longer inhibited by the backpressure of the proton motive force. This leads to an accelerated rate of electron transport and a corresponding increase in oxygen consumption as the terminal electron acceptor.

  • Decreased Cellular ATP Levels: By uncoupling respiration from ATP synthesis, the primary mechanism for cellular energy production is inhibited, leading to a depletion of the cellular ATP pool.

A multi-parametric approach, measuring all three of these key indicators, provides a comprehensive and validated assessment of mitochondrial uncoupling.

Experimental Workflow for Assessing Mitochondrial Uncoupling by TCS

The following diagram illustrates the overall workflow for characterizing the uncoupling activity of 3',4',5'-Trichlorosalicylanilide in a cell-based system.

workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Multiparametric Analysis cluster_analysis Data Analysis & Interpretation CellCulture 1. Cell Culture (Select appropriate cell line) Seeding 2. Cell Seeding (Optimize density for each assay format) CellCulture->Seeding TCS_Treatment 3. TCS Treatment (Dose-response and time-course) Seeding->TCS_Treatment Controls   - Vehicle Control (e.g., DMSO)   - Positive Control (e.g., FCCP) MMP_Assay 4a. Mitochondrial Membrane Potential (MMP) Assay TCS_Treatment->MMP_Assay OCR_Assay 4b. Oxygen Consumption Rate (OCR) Assay TCS_Treatment->OCR_Assay ATP_Assay 4c. Cellular ATP Level Assay TCS_Treatment->ATP_Assay Data_Analysis 5. Data Analysis (Normalization and Statistical Analysis) MMP_Assay->Data_Analysis OCR_Assay->Data_Analysis ATP_Assay->Data_Analysis Interpretation 6. Interpretation (Correlate MMP, OCR, and ATP data) Data_Analysis->Interpretation mechanism Mechanism of TCS as a Protonophore cluster_membrane Inner Mitochondrial Membrane Matrix Mitochondrial Matrix (High pH) IMS Intermembrane Space (Low pH) TCS_H TCS-H TCS_neg TCS- TCS_H->TCS_neg Diffusion across membrane TCS_neg->TCS_H Return to IMS Proton_out H+ TCS_neg->Proton_out Deprotonation Proton_in H+ Proton_in->TCS_H Protonation

Caption: The protonophoric mechanism of 3',4',5'-Trichlorosalicylanilide (TCS) action.

Causality and Self-Validation

The strength of this multi-parametric approach lies in its self-validating nature. A compound that only affects one of these parameters might not be a true uncoupler. For instance, a direct inhibitor of ATP synthase would decrease ATP levels but would also decrease, not increase, the oxygen consumption rate. Similarly, a compound that permeabilizes the plasma membrane would lead to a loss of cellular ATP but would not specifically increase mitochondrial respiration. The concordant observation of decreased ΔΨm, increased OCR, and decreased cellular ATP provides strong evidence for a specific mitochondrial uncoupling mechanism of action for 3',4',5'-Trichlorosalicylanilide.

Expert Insights and Troubleshooting

  • Toxicity: At high concentrations, all mitochondrial uncouplers can become toxic. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel to determine the concentration range where TCS induces uncoupling without causing significant cell death. The observed effects should ideally occur at sub-toxic concentrations.

  • Cell Type Specificity: The sensitivity of different cell lines to uncouplers can vary. It is important to optimize the TCS concentration and incubation time for each cell line used.

  • Off-Target Effects: While the primary mechanism of salicylanilides is mitochondrial uncoupling, off-target effects at higher concentrations cannot be ruled out. These could include inhibition of other cellular enzymes or disruption of other membrane potentials. Careful dose-response studies are essential to identify a specific uncoupling window.

References

  • Williamson, R. L., & Metcalf, R. L. (1967).
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  • Wilson, D. F. (1969).
  • Kenwood, B. M., et al. (2014). Mitochondrial uncouplers with an extraordinary dynamic range. Biochemical Journal, 457(1), 53-62.
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  • Childress, E. S., et al. (2021). Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential. Journal of Medicinal Chemistry, 64(22), 16295-16315.
  • Samanta, S., et al. (2020). The unintended mitochondrial uncoupling effects of the FDA-approved anti-helminth drug nitazoxanide mitigates experimental parkinsonism in mice. Journal of Neurochemistry, 155(5), 554-572.
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  • Cherednichenko, G., et al. (2012). Triclosan impairs excitation–contraction coupling and Ca2+ dynamics in striated muscle. Proceedings of the National Academy of Sciences, 109(35), 14158-14163.
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in vivo xenograft models for testing 3',4',5-Trichlorosalicylanilide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Preclinical Evaluation of 3',4',5-Trichlorosalicylanilide Derivatives Using In Vivo Xenograft Models

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of in vivo xenograft studies for testing the anti-cancer efficacy of this compound derivatives. This class of compounds, closely related to the well-documented anti-helminthic drug Niclosamide, has garnered significant interest for its potent, multi-pathway inhibitory effects in oncology.[1] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol choices to ensure the generation of robust, reproducible, and ethically sound data. We will cover the mechanistic basis for model selection, detailed protocols for every stage of the xenograft workflow, and methods for data analysis that validate the compound's intended mechanism of action.

Scientific Foundation: The Rationale for Targeting Salicylanilide Derivatives in Oncology

This compound and its structural analogues represent a promising class of anti-cancer agents due to their demonstrated ability to modulate multiple, critical oncogenic signaling pathways simultaneously. Unlike targeted therapies that inhibit a single kinase, these derivatives function as pleiotropic agents, creating a multi-pronged attack on tumor cell proliferation, survival, and metastasis. This is a key strategic advantage in combating the complex and adaptive nature of cancer.

The primary molecular targets implicated in the anti-neoplastic activity of salicylanilide derivatives include:

  • Wnt/β-catenin Signaling: Dysregulation of this pathway is a foundational event in numerous cancers, particularly colorectal cancer.[2] Salicylanilides can promote the degradation of β-catenin, a key transcriptional co-activator in this cascade, thereby suppressing tumor growth.[1][3]

  • STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide array of malignancies.[4] Its activation promotes the expression of genes involved in proliferation and cell survival.[5] Inhibition of STAT3 signaling is a key mechanism of action for this compound class.

  • mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and protein synthesis, and it is hyperactivated in over 70% of cancers.[6]

  • NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a crucial mediator of inflammation, immunity, and cell survival.[7] Its constitutive activation in tumor cells protects them from apoptosis, making it a valuable therapeutic target.[8]

The ability of a single chemical scaffold to engage these distinct but interconnected pathways underscores its therapeutic potential. The in vivo xenograft model is the gold-standard preclinical platform to determine if these in vitro mechanistic activities translate into meaningful anti-tumor efficacy.

Signaling_Pathways cluster_0 This compound Derivative cluster_1 Oncogenic Signaling Pathways cluster_2 Cancer Hallmarks Compound Salicylanilide Derivative Wnt Wnt/β-catenin Compound->Wnt STAT3 STAT3 Compound->STAT3 mTOR mTOR Compound->mTOR NFkB NF-κB Compound->NFkB Proliferation Proliferation & Survival Wnt->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis mTOR->Proliferation NFkB->Proliferation Metastasis Invasion & Metastasis NFkB->Metastasis

Figure 1: Multi-pathway inhibition by salicylanilide derivatives.

Designing a Self-Validating Xenograft Study

A robust study design is paramount. The goal is not merely to observe tumor shrinkage but to generate a dataset that is interpretable, reliable, and validates the compound's mechanism of action in vivo. This requires careful planning of controls, endpoints, and adherence to strict ethical guidelines.

Ethical Conduct and Animal Welfare

All animal experiments must be conducted in accordance with the highest ethical standards and national regulations, such as those outlined in the Guidelines for the welfare and use of animals in cancer research.[9][10] Key principles include the 3Rs (Replacement, Reduction, and Refinement). Every study protocol must receive prior approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review board.[11]

Model Selection: A Mechanistically Driven Approach

The choice of the cancer cell line is the most critical variable in the experimental design. The selection should be based on the known signaling dysregulations of the cell line, aligning the model with the compound's proposed mechanism of action. Testing a Wnt/β-catenin inhibitor, for example, is best done in a model with a known activating mutation in that pathway.

Table 1: Recommended Cancer Cell Lines for Xenograft Models Based on Signaling Pathway Dysregulation

Cell Line Cancer Type Key Pathway Dysregulation Rationale for Salicylanilide Derivative Testing
HCT-116 Colorectal Carcinoma Mutant β-catenin (Wnt pathway) Directly tests the ability to inhibit constitutively active Wnt signaling.[12]
PANC-1 Pancreatic Carcinoma Known sensitivity to Niclosamide.[1] Validates efficacy in a model with established salicylanilide sensitivity.
SKOV-3 Ovarian Cancer Constitutively active STAT3.[13] Ideal for confirming in vivo inhibition of the STAT3 pathway.
PC-3 Prostate Cancer High NF-κB activity. Assesses efficacy against NF-κB-driven tumor survival.[14]

| A549 | Lung Carcinoma | Often displays mTOR pathway activation. | Evaluates compound activity against mTOR-dependent proliferation.[6] |

Causality Behind Cell Line Choice: Using a cell line like HCT-116 provides a direct test of the hypothesis that your derivative inhibits the Wnt pathway. If the compound shows efficacy in this model, it strengthens the claim that this mechanism is relevant in vivo. Conversely, a lack of efficacy might suggest poor bioavailability or that other pathways are more dominant in this model.

Experimental Groups and Controls

A typical efficacy study should include the following arms:

  • Group 1: Vehicle Control: Animals receive the formulation vehicle only. This is the baseline against which all anti-tumor activity is measured.

  • Group 2: Test Article (Low Dose): A dose intended to establish a minimal effective concentration.

  • Group 3: Test Article (High Dose): A dose at or near the Maximum Tolerated Dose (MTD) to assess maximum potential efficacy.

  • Group 4: Positive Control (Optional): A standard-of-care drug for the chosen cancer type. This group helps benchmark the test article's efficacy against current treatments.

Key Parameters and Endpoints

The study must track both efficacy and toxicity.

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is determined by measuring tumor volume over time.

  • Primary Toxicity Endpoint: Animal body weight and clinical observations. A significant drop in body weight (>15-20%) is a key indicator of toxicity.[10]

  • Pharmacodynamic (PD) Endpoints: Analysis of tumor tissue at the end of the study to measure the modulation of target pathways (e.g., levels of phosphorylated STAT3, nuclear β-catenin). This is crucial for a self-validating study, as it directly links tumor growth inhibition to the intended molecular mechanism.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for conducting a subcutaneous xenograft study.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis P1 Cell Culture & Expansion P2 Harvest & Prepare Cell Suspension P1->P2 Monitor/Treat Daily P3 Tumor Implantation (Subcutaneous) P2->P3 Monitor/Treat Daily P4 Tumor Growth & Animal Monitoring P3->P4 Monitor/Treat Daily P5 Randomization & Group Assignment P4->P5 Monitor/Treat Daily P6 Treatment Administration P5->P6 Monitor/Treat Daily P6->P4 Monitor/Treat Daily P7 Study Termination & Sample Collection P6->P7 End of Study P8 Data Analysis (TGI, Stats) P7->P8 P9 Pharmacodynamic Analysis P7->P9

Figure 2: High-level workflow for an in vivo xenograft efficacy study.
Protocol 3.1: Cell Culture and Preparation
  • Culture: Culture the selected cancer cell line using the supplier's recommended media and conditions. Ensure cells are in the logarithmic growth phase.

  • Quality Control: Regularly test cell lines for mycoplasma contamination, as infection can significantly alter experimental outcomes.[9]

  • Harvest: When cells reach 70-80% confluency, wash them with sterile PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete media.

  • Cell Count: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in a known volume of sterile, serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Final Suspension: Centrifuge the cells again and resuspend the pellet in the final injection vehicle to the desired concentration (e.g., 1 x 10⁷ cells/mL). A common vehicle is a 1:1 mixture of sterile PBS and Matrigel®, which can improve tumor take rates. Keep the cell suspension on ice until implantation.

Protocol 3.2: Subcutaneous Tumor Implantation
  • Animal Preparation: Use 6-8 week old immunocompromised mice (e.g., athymic Nude or NOD/SCID). Allow them to acclimate for at least one week before any procedures.

  • Anesthesia: While not always required for subcutaneous injections, brief isoflurane anesthesia can reduce animal stress and improve injection accuracy.[9]

  • Injection: Gently restrain the mouse. Using a 27-gauge needle and a 1 mL syringe, draw up the cell suspension (typically 0.1 mL, containing 1 million cells). Tent the skin on the upper right flank and insert the needle subcutaneously. Inject the cell suspension slowly to form a small bleb under the skin.

  • Post-Procedure: Return the animal to its cage and monitor for recovery.

Protocol 3.3: Tumor Monitoring and Animal Welfare
  • Tumor Measurement: Once tumors become palpable (typically 7-14 days post-implantation), begin measurements 2-3 times per week using calibrated digital calipers.

  • Calculation: Measure the length (L, longest dimension) and width (W, dimension perpendicular to length). Calculate the tumor volume using the modified ellipsoid formula: Volume (mm³) = 0.5 x L x W² .[15][16]

  • Randomization: When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the animals into the treatment groups detailed in Section 2.3. Ensure that the mean and median tumor volumes are not significantly different between groups at the start of treatment.

  • Welfare Monitoring: At each measurement, weigh the animal and record its body weight. Perform a clinical assessment for signs of distress (e.g., hunched posture, rough coat, lethargy).

Table 2: Animal Welfare and Humane Endpoint Criteria

Parameter Guideline / Limit Action Required
Tumor Volume Should not exceed 2,000 mm³ (or ~1.5 cm mean diameter in mice).[10][17] Euthanize animal.
Tumor Ulceration Any ulceration that is open and/or bleeding. Euthanize animal.
Body Weight Loss >20% of initial body weight, or >15% with clinical signs.[10] Euthanize animal.

| Clinical Signs | Severe lethargy, inability to access food/water, respiratory distress. | Euthanize animal. |

Protocol 3.4: Study Termination and Sample Collection
  • Endpoint: The study is typically terminated when the mean tumor volume in the vehicle control group reaches the pre-defined limit (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21-28 days of treatment).

  • Euthanasia: Euthanize animals using an IACUC-approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Tumor Excision: Immediately following euthanasia, carefully excise the tumor. Remove any adhering skin or fascia.

  • Processing:

    • Weigh the tumor and record the final weight.

    • Cut the tumor in half.

    • Place one half in 10% neutral buffered formalin for histology and immunohistochemistry (IHC).

    • Snap-freeze the other half in liquid nitrogen and store at -80°C for Western blot, PCR, or other molecular analyses.

Data Analysis and Interpretation

Efficacy Analysis
  • Tumor Growth Inhibition (TGI): This is the primary measure of efficacy. It is calculated at the end of the study using the mean tumor volumes (TV) of the treated and vehicle groups: TGI (%) = [1 - (Mean TVtreated / Mean TVvehicle)] x 100%

  • Tumor Growth Curves: Plot the mean tumor volume ± SEM for each group over time. This provides a clear visual representation of the treatment effect.

  • Statistical Analysis: Compare the final tumor volumes or weights between the treated and vehicle groups using an appropriate statistical test (e.g., Student's t-test or one-way ANOVA with post-hoc tests). A p-value < 0.05 is typically considered statistically significant.

Toxicity Analysis
  • Body Weight Curves: Plot the mean percent body weight change for each group over time. This is the primary method for assessing treatment-related toxicity.

Pharmacodynamic Analysis
  • Analyze the collected tumor samples to confirm the mechanism of action. For example, if inhibiting STAT3 is the hypothesis, perform Western blotting or IHC on tumor lysates to measure the levels of total STAT3 and phosphorylated-STAT3 (p-STAT3). A significant reduction in the p-STAT3/STAT3 ratio in the treated group compared to the vehicle group provides powerful evidence that the drug is hitting its target in vivo.

Conclusion

The in vivo xenograft model is an indispensable tool for evaluating the therapeutic potential of novel this compound derivatives. A successful study hinges on a design that is both mechanistically informed and ethically sound. By selecting cell line models with relevant pathway dysregulations, incorporating rigorous controls, and integrating pharmacodynamic analyses, researchers can generate a self-validating dataset. This approach not only demonstrates anti-tumor efficacy but also provides crucial evidence that the observed effect is due to the compound's intended mechanism of action, paving the way for further clinical development.

References

  • Benchchem. Application Notes and Protocols for 3',5,5'-Trichlorosalicylanilide Derivatives in Anticancer Research.
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  • Graczyk, M., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 26(11), 3371. Available from: [Link]

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  • Zhang, Y., & Wang, X. (2020). Targeting the Wnt/β-catenin signaling pathway in cancer. Journal of Hematology & Oncology, 13(1), 165. Available from: [Link]

  • Xu, K., et al. (2020). mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy. International Journal of Molecular Sciences, 21(20), 7594. Available from: [Link]

  • Ullah, M. F., et al. (2023). Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer. Cancers, 15(13), 3331. Available from: [Link]

  • Liu, J., et al. (2013). Enhancement of Canonical Wnt/β-Catenin Signaling Activity by HCV Core Protein Promotes Cell Growth of Hepatocellular Carcinoma Cells. PLoS ONE, 8(10), e77955. Available from: [Link]

  • Kim, J., et al. (2022). Niclosamide Prodrug Enhances Oral Bioavailability and Targets Vasorin-TGFβ Signaling in Hepatocellular Carcinoma. bioRxiv. Available from: [Link]

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  • Xia, Y., et al. (2014). NF-κB, an Active Player in Human Cancers. Cancer Immunology Research, 2(9), 823-830. Available from: [Link]

  • Jain, A., et al. (2024). From lab to animal facility: A complete guide for tumor xenograft model creation. ResearchGate. Available from: [Link]

  • Wang, Y. A., et al. (2017). 3-O-Substituted-3',4',5'-trimethoxyflavonols: Synthesis and cell-based evaluation as anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 25(17), 4786-4797. Available from: [Link]

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  • Liu, Y., et al. (2020). Niclosamide inhibits T-ALL xenograft growth in vivo. ResearchGate. Available from: [Link]

  • Alzahrani, A. S. (2019). The Role of mTOR Signaling as a Therapeutic Target in Cancer. Cancers, 11(12), 1820. Available from: [Link]

  • Jensen, K. J., et al. (2014). Tumor Development and Animal Welfare in a Murine Xenograft Model. In Vivo, 28(5), 787-794. Available from: [Link]

  • Singh, S., et al. (2022). NF-κB mediated regulation of tumor cell proliferation in hypoxic microenvironment. Frontiers in Cell and Developmental Biology, 10, 1007421. Available from: [Link]

  • Han, Z., et al. (2019). STAT3 KO causes tumor growth inhibition in mouse xenograft models of ovarian cancer. ResearchGate. Available from: [Link]

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  • Wang, W., et al. (2024). Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy. Molecular Cancer, 23(1), 110. Available from: [Link]

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  • Zhou, W., et al. (2021). Discovery of degradable niclosamide derivatives able to specially inhibit small cell lung cancer (SCLC). Bioorganic Chemistry, 107, 104574. Available from: [Link]

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  • Gauthier, S., et al. (2022). An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models. International Journal of Molecular Sciences, 23(21), 13540. Available from: [Link]

  • Ito, D., et al. (2024). Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. bioRxiv. Available from: [Link]

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Guide to the Preparation and Quality Control of 3',4',5-Trichlorosalicylanilide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed methodology for the preparation, quality control, and storage of stock solutions for 3',4',5-Trichlorosalicylanilide (TCS). As a member of the halogenated salicylanilides, a class of compounds with significant biological activity, TCS is a molecule of interest in various research fields.[1][2] Ensuring the accuracy, purity, and stability of its stock solutions is a foundational prerequisite for generating reproducible and reliable experimental data. This document moves beyond a simple set of instructions to explain the scientific rationale behind key procedural choices, empowering researchers to not only follow the protocol but also adapt it to their specific experimental needs. The protocols herein incorporate self-validating quality control steps and are grounded in established analytical chemistry principles.

Introduction to this compound

This compound (TCS) is a synthetic organic compound characterized by a salicylic acid moiety linked to a 3,4,5-trichloroaniline group via an amide bond.[3] Halogenation of the salicylanilide core is a well-established strategy for enhancing biological activity, and related compounds have demonstrated a wide spectrum of effects, including antimicrobial and antiproliferative properties.[2] Given its structural features, accurate and consistent preparation of TCS solutions is paramount for its investigation in any research or drug development context.

This application note provides a robust framework for:

  • Selecting an appropriate solvent system through empirical evaluation.

  • Preparing a high-concentration primary stock solution.

  • Verifying the concentration and purity via High-Performance Liquid Chromatography (HPLC).

  • Implementing best practices for solution storage and handling to ensure long-term stability.

Physicochemical Properties & Critical Safety Data

A thorough understanding of the compound's properties is the first step in protocol design. The key identifiers and characteristics of TCS are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide[3]
CAS Number 642-84-2[3]
Molecular Formula C₁₃H₈Cl₃NO₂[3][4]
Molecular Weight 316.56 g/mol [4]
Appearance White to off-white crystalline powder[4][5]
Purity (Typical) >98% (HPLC)[4][5]
Melting Point 245-251 °C[5]

Safety & Handling: this compound is intended for laboratory research use only.[4] As with any chemical, a full review of the Safety Data Sheet (SDS) is mandatory before handling. Key precautions include:

  • Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[6]

  • Handling: Avoid generating dust. Wash hands thoroughly after handling.[6]

Part 1: Solvent Selection Strategy

The choice of solvent is the most critical variable in stock solution preparation. An ideal solvent must (a) fully dissolve the compound at the desired concentration, (b) be inert and not react with the compound, and (c) be compatible with downstream experimental systems (e.g., low toxicity in cell-based assays).

While specific quantitative solubility data for TCS is not widely published, related salicylanilides are known to be soluble in many organic solvents.[7] Therefore, an empirical, tiered approach is recommended.

Causality Behind the Choices:

  • Tier 1 (Aprotic Polar Solvents): Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful solvents for a wide range of organic molecules due to their high polarity and ability to form strong hydrogen bond acceptor interactions. They are often the first choice for creating high-concentration stocks of poorly water-soluble compounds.

  • Tier 2 (Protic Polar Solvents): Ethanol and Methanol are less powerful solvents than DMSO/DMF but may be preferred for biological applications where DMSO or DMF are unsuitable. Acetonitrile is another common solvent used in analytical applications.

Solvent_Selection_Workflow start Start: Define Target Concentration (e.g., 10 mM) tier1 Test Tier 1 Solvents (DMSO, DMF) start->tier1 check1 Is TCS fully soluble at target concentration? tier1->check1 compat1 Is solvent compatible with downstream assay? check1->compat1 Yes tier2 Test Tier 2 Solvents (Ethanol, Acetonitrile) check1->tier2 No select1 Select Solvent. Proceed to Protocol. compat1->select1 Yes compat1->tier2 No end End select1->end check2 Is TCS fully soluble at target concentration? tier2->check2 check2->select1 Yes reassess Reassess Experiment: - Lower stock concentration - Use co-solvent system - Find alternative compound check2->reassess No

Caption: Logical workflow for selecting an appropriate solvent for TCS stock solutions.

Table 2: Recommended Solvents for Empirical Solubility Testing

SolventTypeBoiling Point (°C)NotesEmpirically Determined Solubility (mg/mL)
DMSO Aprotic, Polar189Excellent solubilizing power. Can be cytotoxic in some assays at >0.5% v/v. Hygroscopic.To be determined
DMF Aprotic, Polar153Strong solvent. Higher toxicity than DMSO.To be determined
Ethanol (Absolute) Protic, Polar78.4Generally well-tolerated in biological systems. May be less effective for highly non-polar compounds.To be determined
Acetonitrile Aprotic, Polar82Common solvent for chromatography. Use in biological assays requires careful consideration.To be determined

Part 2: Protocol for 10 mM Stock Solution Preparation in DMSO

This protocol details the preparation of a 10 mM primary stock solution, a common starting concentration for many research applications. DMSO is used as the solvent in this example due to its high solubilizing capacity.

Materials and Equipment:

  • This compound (purity >98%)

  • Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.01 mg)

  • 10 mL Class A amber glass volumetric flask

  • Spatula and weigh paper/boat

  • Vortex mixer and/or sonicator

  • Pipettes

  • Amber glass storage vials with PTFE-lined caps

Calculation: The mass of TCS required is determined using its molecular weight (316.56 g/mol ).

  • Formula: Mass (mg) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Calculation: Mass (mg) = 0.010 mol/L x 0.010 L x 316.56 g/mol x 1000 mg/g = 3.166 mg

Preparation_Workflow cluster_prep Preparation Steps calc 1. Calculate Required Mass (3.17 mg for 10mL of 10mM) weigh 2. Accurately Weigh TCS onto weigh paper calc->weigh transfer 3. Transfer Powder to 10 mL Volumetric Flask weigh->transfer add_solvent 4. Add ~5 mL DMSO to flask transfer->add_solvent dissolve 5. Vortex/Sonicate until fully dissolved add_solvent->dissolve dilute 6. Dilute to 10 mL Mark with DMSO dissolve->dilute mix 7. Invert Flask 15-20x to ensure homogeneity dilute->mix aliquot 8. Aliquot into labelled cryovials for storage mix->aliquot

Caption: Step-by-step workflow for preparing a TCS primary stock solution.

Step-by-Step Methodology:

  • Preparation: Tare the analytical balance with a clean weigh boat.

  • Weighing: Carefully weigh approximately 3.17 mg of TCS. Record the exact mass to four decimal places (e.g., 3.1700 mg). This exact mass will be used to calculate the precise final concentration.

  • Transfer: Quantitatively transfer the weighed TCS powder into a 10 mL Class A amber volumetric flask. Tap the weigh boat to ensure all powder is transferred.

  • Initial Solubilization: Add approximately 5 mL of anhydrous DMSO to the flask.

  • Dissolution: Cap the flask and vortex vigorously. If necessary, place the flask in a bath sonicator for 5-10 minutes to facilitate complete dissolution. Visually inspect against a light source to ensure no solid particles remain. The solution should be clear.

  • Final Dilution: Once fully dissolved, carefully add DMSO until the bottom of the meniscus aligns with the 10 mL calibration mark on the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Immediately aliquot the solution into smaller, single-use volumes (e.g., 100 µL) in amber glass or polypropylene cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Labeling: Clearly label each vial with the compound name, exact calculated concentration, solvent, preparation date, and your initials.

Part 3: Quality Control & Concentration Verification

Trustworthiness in research demands verification. A freshly prepared stock solution must be validated to confirm its identity and concentration. HPLC with UV detection is the gold standard for this purpose.[8] This protocol is adapted from established methods for related salicylanilide compounds.[8]

Protocol: HPLC-UV Analysis

Objective: To verify the concentration of the TCS stock solution is within an acceptable range (e.g., ±5%) of the theoretical target and to confirm the absence of significant impurities or degradation products.

Table 3: Suggested HPLC Parameters for TCS Analysis

ParameterConditionRationale
HPLC System Standard system with UV/DAD detectorWidely available and suitable for chromophoric compounds.
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µmIndustry standard for separating moderately non-polar compounds.[8]
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.5) (60:40, v/v)Provides good separation for related compounds.[8] The ratio can be optimized.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLA typical volume; can be adjusted based on detector response.
Detection λ 254 nmA common wavelength for aromatic compounds; scan with DAD to find optimal λ.[8]

QC Procedure:

  • Prepare a Calibration Curve: Using a certified reference standard of TCS, prepare a series of known concentrations (e.g., 1, 5, 10, 25, 50 µM) by diluting the reference stock in the mobile phase.

  • Prepare QC Sample: Dilute your newly prepared stock solution to fall within the midpoint of the calibration curve (e.g., 20 µM).

  • System Suitability: Inject the midpoint standard multiple times to ensure the system is performing correctly (e.g., retention time RSD <1%, peak area RSD <2%).[8]

  • Analysis: Run the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.995.

  • Quantify: Run your QC sample. Use the calibration curve to determine its concentration.

  • Acceptance Criteria: The experimentally determined concentration should be within 95-105% of the target concentration. The chromatogram should show a single, sharp peak at the expected retention time, with a peak purity index (if using DAD) of >0.99.

Part 4: Stability and Storage Recommendations

Both chemical and physical stability are critical for the longevity of a stock solution.[9] Improper storage can lead to solvent evaporation, degradation of the solute, or precipitation, all of which invalidate experimental results.

  • Rationale for Aliquoting: The primary reason for aliquoting is to minimize the number of freeze-thaw cycles. Each cycle increases the risk of water condensation (especially with hygroscopic solvents like DMSO), which can cause the compound to precipitate. It also reduces the chance of microbial or chemical contamination of the entire stock.

  • Storage Temperature: For long-term storage (>1 month), -20°C or -80°C is recommended to significantly slow down potential degradation pathways. For short-term use (1-2 weeks), storage at 4°C is acceptable.

  • Light Protection: Use amber vials to protect TCS from potential light-induced degradation, as aromatic and phenolic compounds can be light-sensitive.[7]

  • Stability Studies: The stability of TCS in your chosen solvent and storage condition is not guaranteed. For critical or long-term experiments, it is best practice to perform a stability study by re-analyzing an aliquot by HPLC at set time points (e.g., 1, 3, 6 months) to ensure concentration and purity remain unchanged.

References

  • This compound | C13H8Cl3NO2 | CID 69506. PubChem. [Link]

  • 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385. PubChem. [Link]

  • Stability of high concentrated triple intrathecal therapy for pediatrics and mitigation strategies. European Journal of Pharmaceutical Sciences via AIR Unimi. [Link]

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High-Purity 3',4',5-Trichlorosalicylanilide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract 3',4',5-Trichlorosalicylanilide is a halogenated salicylanilide, a class of molecules with documented biological activities. The synthesis of such compounds often yields a crude product containing unreacted starting materials, side-products, and other process-related impurities. For applications in research and drug development, achieving high purity is paramount. This document provides a comprehensive, experience-driven guide to the purification of crude this compound using the robust technique of recrystallization. We detail the foundational principles, a systematic protocol for solvent selection, the main purification workflow, and rigorous methods for purity validation, including Thin-Layer Chromatography (TLC) and melting point analysis.

Part 1: Foundational Principles

The Rationale of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (near the solvent's boiling point).[2] Conversely, impurities present in the crude mixture should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.

This solubility differential allows for the separation:

  • Insoluble Impurities: Can be removed from the hot, saturated solution via hot filtration.

  • Soluble Impurities: Remain in the cold solvent (the "mother liquor") after the desired compound has crystallized and is collected by filtration.

The efficacy of the process hinges on the careful selection of a solvent system, which creates a self-validating protocol where a successful outcome—the formation of well-defined crystals—is indicative of impurity removal.

Analyte Profile: this compound

Understanding the physicochemical properties of the target molecule is critical for designing an effective purification strategy.

PropertyValueSource
IUPAC Name 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide[3]
CAS Number 642-84-2[3][4]
Molecular Formula C₁₃H₈Cl₃NO₂[3][5]
Molecular Weight 316.56 g/mol [5][6]
Appearance White to off-white crystalline powder[4][5]
Melting Point (Pure) 247°C[4]
Anticipating Process-Related Impurities

The common synthesis route for halogenated salicylanilides involves the amide coupling of a substituted salicylic acid chloride with a substituted aniline.[7] For this compound, this corresponds to the reaction between 5-chlorosalicyloyl chloride (derived from 5-chlorosalicylic acid) and 3,4-dichloroaniline.

Therefore, the crude product is likely to contain:

  • Unreacted Starting Materials: 5-chlorosalicylic acid and 3,4-dichloroaniline.

  • Side-Reaction Products: Isomeric or otherwise related byproducts.

  • Reagents & Solvents: Residual reagents from the work-up (e.g., salts) or solvents from the reaction (e.g., toluene).

A successful recrystallization must effectively separate the target molecule from these structurally similar and dissimilar compounds.

Part 2: Protocol for Solvent System Selection

The choice of solvent is the most critical variable in recrystallization.[1][8] The following protocol provides a systematic, small-scale method for identifying a suitable solvent or solvent pair.

Criteria for an Optimal Solvent
  • Temperature-Dependent Solubility: The compound should be poorly soluble at low temperatures but highly soluble at high temperatures.[9]

  • Impurity Solubility Profile: Impurities should be either insoluble at high temperatures or remain soluble at low temperatures.[2]

  • Inertness: The solvent must not react with the compound.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]

  • Crystal Quality: The solvent should facilitate the growth of well-formed crystals upon cooling.

Experimental Protocol: Solvent Screening

This procedure should be performed in small test tubes with ~20-30 mg of crude material for each solvent tested.

  • Sample Preparation: Place approximately 20 mg of crude this compound into a small test tube.

  • Room Temperature Test: Add the selected solvent dropwise (start with ~0.5 mL) and swirl.[10] Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.

  • Elevated Temperature Test: If the solid is insoluble at room temperature, heat the mixture gently in a water or sand bath. Continue to add the solvent in small portions until the solid just dissolves.[10] Record the approximate volume of solvent used.

  • Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the tube with a glass rod or place it in an ice-water bath.

  • Observation: A successful solvent will yield a significant amount of crystalline precipitate upon cooling.

Recommended Solvents for Screening

Given the polar amide and hydroxyl groups, as well as the non-polar chlorinated aromatic rings, a range of solvents should be tested.

SolventClassRationale
Ethanol Polar ProticOften effective for compounds with hydrogen bonding capabilities.
Acetone Polar AproticGood solvent for moderately polar compounds.
Ethyl Acetate Moderately PolarA versatile solvent for a wide range of organic solids.
Toluene Non-polarMay be effective due to the aromatic nature of the compound.
Ethanol/Water Mixed SolventA polar mixture whose polarity can be fine-tuned. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then re-heat to clarify.
Toluene/Hexane Mixed SolventA non-polar system. Dissolve in hot toluene and add hexane until cloudy.

Part 3: Master Protocol for Recrystallization

This protocol assumes a suitable solvent has been identified from the screening process in Part 2. The key to high recovery is using the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

Recrystallization_Workflow cluster_main Recrystallization Protocol start 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filt 2. Hot Filtration (Optional: for insoluble impurities) start->hot_filt cool 3. Slow Cooling (Promotes crystal growth) hot_filt->cool Clear Solution ice_bath 4. Ice Bath (Maximizes yield) cool->ice_bath cold_filt 5. Vacuum Filtration (Isolate crystals) ice_bath->cold_filt wash 6. Wash with Cold Solvent (Removes mother liquor) cold_filt->wash dry 7. Dry Crystals (Removes residual solvent) wash->dry

A generalized workflow for the purification of solids by recrystallization.
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture on a hot plate while swirling. Add more hot solvent in small increments until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities or colored impurities (after adding activated charcoal) are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing soluble impurities.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a mild temperature until the solvent has completely evaporated and the weight is constant.

Part 4: Purity Validation and Characterization

A purification protocol is only trustworthy if its outcome can be validated. TLC and melting point determination are rapid and effective methods for assessing the success of the recrystallization.

Protocol: Thin-Layer Chromatography (TLC) Analysis

TLC provides a qualitative assessment of purity by separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[11][12] A pure compound should ideally appear as a single spot.[13]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Precipitation of 3',4',5-Trichlorosalicylanilide (TCS) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3',4',5-Trichlorosalicylanilide (TCS). This resource is designed for researchers, scientists, and drug development professionals who are incorporating this potent compound into their cell-based assays. Due to its physicochemical properties, TCS presents a significant challenge: precipitation in aqueous cell culture media. This guide provides a systematic, in-depth approach to understanding, troubleshooting, and ultimately preventing this issue, ensuring the integrity and reproducibility of your experimental results.

Section 1: Understanding the Root Cause of Precipitation

This section addresses the fundamental reasons behind TCS insolubility in typical cell culture environments.

Q1: What is this compound (TCS) and why is it so prone to precipitation?

This compound is a halogenated salicylanilide, a class of compounds known for broad biological activity.[1][2] Its molecular structure, which includes three chlorine atoms and two phenyl rings, makes it highly lipophilic (fat-soluble) and, consequently, very poorly soluble in water-based solutions like cell culture media.[3][4]

The key physicochemical property to consider is its LogP value , which is a measure of lipophilicity. The computed XLogP3 value for TCS is 5.2 , indicating it is substantially more soluble in lipids than in water.[3]

Precipitation almost always occurs due to a phenomenon known as "solvent shock." [5] Researchers typically dissolve TCS in a 100% organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When a small volume of this stock is rapidly diluted into the large aqueous volume of the cell culture medium, the DMSO disperses, leaving the TCS molecules surrounded by water. Unable to dissolve, they aggregate and fall out of solution as a visible precipitate.[6]

A High-Concentration TCS Stock in 100% DMSO B Rapid Dilution into Aqueous Cell Culture Media A->B Experimental Step C Solvent Shock: DMSO disperses, exposing TCS to water B->C Physicochemical Event D Local Concentration Exceeds Maximum Aqueous Solubility C->D E TCS Molecules Aggregate & Precipitate D->E

Caption: The Precipitation Cascade.
Q2: What are the key factors in my experimental setup that influence TCS solubility?

Four primary factors control whether your compound stays in solution:

  • Solvent Choice & Concentration: DMSO is the standard, but its final concentration in the media is critical. Higher final DMSO percentages aid solubility but can introduce toxicity.[5][7]

  • Media Composition: The presence of proteins, particularly in fetal bovine serum (FBS), can significantly enhance the solubility of hydrophobic compounds by binding to them.[6][8]

  • pH of the Medium: As a salicylanilide, TCS is a weak acid.[9] The solubility of related compounds is known to be pH-dependent, often increasing in more alkaline conditions.[10][11][12] Cellular metabolism can acidify media, potentially reducing solubility over time.[5]

  • Temperature: Temperature affects solubility. Adding a cold stock solution to warm media can sometimes contribute to precipitation.

Section 2: Foundational Strategies: Stock Solution & Dilution Protocol

Correctly preparing and diluting your stock solution is the most critical first step in preventing precipitation.

Q3: What is the best practice for preparing a TCS stock solution?

A stable, high-quality stock solution is the foundation of a successful experiment.

Protocol: Preparing a Concentrated TCS Stock Solution

  • Weighing: Accurately weigh the desired amount of TCS powder (e.g., 3.17 mg for a 10 mM stock in 1 mL).

  • Solvent Selection: Use high-purity, anhydrous, cell-culture grade DMSO.

  • Dissolution: Add the DMSO directly to the vial containing the TCS powder. To ensure complete dissolution, vortex vigorously and/or sonicate the vial for 5-10 minutes in a water bath.[6] Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13]

Q4: My TCS precipitates immediately upon dilution. What is the correct dilution procedure?

This is the most common failure point. Avoid adding the DMSO stock directly into the full volume of media in your flask or plate. Instead, use a serial dilution and rapid mixing technique.

Protocol: Recommended Step-Wise Dilution for Cell Dosing

  • Pre-warm Media: Ensure your cell culture medium (containing serum, if used) is pre-warmed to 37°C.[6]

  • Prepare Intermediate Dilution Tube: In a sterile tube (e.g., a 1.5 mL or 15 mL conical tube), add a sufficient volume of the pre-warmed medium for your experiment.

  • Calculate Volumes: Determine the volume of DMSO stock needed for your final concentration. Ensure the final DMSO concentration remains within a non-toxic range for your specific cell line (see Table 1).

  • The Critical Step: While gently vortexing or rapidly pipetting the warm media in the intermediate tube, add your small volume of DMSO stock drop-wise directly into the media. The goal is to disperse the stock solution as quickly as possible to avoid localized high concentrations.[5]

  • Final Dosing: Immediately add this freshly prepared TCS-media solution to your cells. Do not store this diluted solution.

cluster_prep Preparation cluster_dilution Dilution (The Critical Step) cluster_dosing Application A Thaw TCS Stock (e.g., 10 mM in DMSO) D While vortexing/mixing media, add DMSO stock drop-wise A->D B Pre-warm Media (with serum) to 37°C C Add warm media to a separate sterile tube B->C C->D E Immediately add the final TCS-media solution to cells D->E

Caption: Recommended Dilution Workflow.
Cell Type Recommended Max. Final DMSO Concentration Rationale
Robust/Transformed Cell Lines (e.g., HeLa, HEK293)0.5% (v/v)Generally more tolerant to solvent stress.[7]
Sensitive or Primary Cells (e.g., neurons, stem cells)≤ 0.1% (v/v)Higher sensitivity to toxicity, which can confound experimental results.[7]
Long-term Assays (> 48 hours)≤ 0.1% (v/v)Cumulative toxicity of DMSO can become a factor over extended incubation periods.
Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture.
Section 3: Advanced Troubleshooting & Optimization

If the foundational methods are insufficient, these advanced strategies can further enhance solubility.

Q5: The basic dilution protocol isn't working. How can I leverage my cell culture media to improve solubility?

Serum is your most powerful ally within the media. Albumin and other serum proteins act as natural carriers for hydrophobic molecules, effectively shielding them from the aqueous environment.[8][14]

Protocol: Serum-Assisted Solubilization

  • Follow steps 1-3 of the standard dilution protocol.

  • Instead of diluting into the full media volume, first aliquot a small volume of pure, pre-warmed Fetal Bovine Serum (FBS) into a sterile tube.

  • Add your TCS DMSO stock directly into the pure FBS while mixing. You are creating a "super-concentrated" but serum-solubilized solution.

  • Incubate this TCS-serum mixture for 5-10 minutes at 37°C to allow for protein binding.

  • Finally, dilute this mixture into your remaining volume of serum-free or full-serum media to achieve the final desired concentration before adding to your cells.

Q6: Are there alternatives to DMSO or methods to reduce its final concentration?

Yes. For particularly difficult cases, or if you must minimize DMSO, using a solubility enhancer like a cyclodextrin is a highly effective, validated approach.

Mechanism: Cyclodextrin Encapsulation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like TCS, forming an "inclusion complex" that is water-soluble.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is widely used in cell culture for its high aqueous solubility and low toxicity.[15][18]

cluster_before Before Complexation cluster_after After Complexation TCS Hydrophobic TCS (Insoluble) CD HP-β-Cyclodextrin (Water Soluble) Complex Soluble TCS-CD Inclusion Complex

Caption: Cyclodextrin Encapsulation Mechanism.

Protocol: Preparing a TCS-Cyclodextrin Stock Solution

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CyD in your desired aqueous buffer (e.g., PBS or serum-free media). Warm and stir to dissolve completely.

  • Add TCS: Add your TCS powder directly to the HP-β-CyD solution.

  • Form the Complex: Stir or shake the mixture vigorously at room temperature or 37°C overnight.

  • Sterilize & Clarify: Filter the solution through a 0.22 µm syringe filter to both sterilize it and remove any undissolved (non-complexed) TCS.

  • Quantify & Use: The resulting clear solution is your water-soluble TCS-CD stock. The concentration will need to be determined analytically (e.g., via HPLC or UV-Vis spectroscopy). This stock can then be diluted directly into your cell culture media.

Note on Alternative Solvents: While solvents like ethanol or dimethylformamide (DMF) can be used, they often have higher and different cytotoxicity profiles than DMSO.[19] Their use should be carefully validated for each cell line and assay.

Section 4: The Experimental Self-Validation System: Controls are Key
Q7: How do I confirm that my solubilization method isn't affecting my experimental results?

Your solubilization method is part of the experiment. Therefore, its potential effects must be controlled for. A proper set of controls is non-negotiable for validating your findings.

Table 2: Mandatory Controls for Experiments Using Solubilization Aids

Control Group Composition Purpose
Untreated Control Cells + Standard MediaEstablishes the baseline cellular response.
Vehicle Control Cells + Media + Highest Final Concentration of Solvent (e.g., 0.1% DMSO)Isolates any effects caused by the solvent itself, independent of the compound.[5] This is the most critical control.
Vehicle + Enhancer Control Cells + Media + Solvent + Highest Final Concentration of Enhancer (e.g., HP-β-CyD)Isolates any effects of the solubility enhancer itself. Only necessary if using enhancers like cyclodextrins.
Experimental Group(s) Cells + Media + TCS in Vehicle (and/or Enhancer)Measures the effect of TCS. The results are only valid when compared against the appropriate vehicle control.

By systematically applying these protocols and controls, you can confidently work with this compound, ensuring that your observations are due to its biological activity and not an experimental artifact of precipitation.

References
  • Solubility and Partition Coefficient of Salicylamide in Various pH Buffer Solutions. (n.d.). Google Scholar.
  • This compound | C13H8Cl3NO2 | CID 69506. (n.d.). PubChem. [Link]

  • Alternatives to DMSO? Acetonitrile in biology? : r/Chempros. (2021). Reddit. [Link]

  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (2020). Communications Chemistry. [Link]

  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? (2015). ResearchGate. [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026). MDPI. [Link]

  • What do you think about alternatives to DMSO for cell therapy applications? (n.d.). The Cell Culture Dish. [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. (2019). Royal Society of Chemistry. [Link]

  • 3,4',5-Tribromosalicylanilide | C13H8Br3NO2 | CID 14868. (n.d.). PubChem. [Link]

  • 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385. (n.d.). PubChem. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Huddersfield Repository. [Link]

  • 3,3',4,5'-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 22561456. (n.d.). PubChem. [Link]

  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. (n.d.). National Institutes of Health. [Link]

  • INFLUENCE of pH UPON SOLUBILITY of SALICYLAMIDE. (n.d.). Repository - UNAIR. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit. [Link]

  • What is the role of the serum in a cell culture? (2017). Quora. [Link]

  • 3,4,5-Tribromosalicylanilide | C13H8Br3NO2 | CID 90539. (n.d.). PubChem. [Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? (2014). ResearchGate. [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. (2024). LifeTein. [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]

  • Saturated solubility of salicylic acid in the aqueous phases at... (n.d.). ResearchGate. [Link]

  • CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. (n.d.). National Institutes of Health. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release. (n.d.). ResearchGate. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Google Docs.
  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]

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Technical Support Center: Optimizing 3',4',5-Trichlorosalicylanilide in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3',4',5-Trichlorosalicylanilide (TCS) in their experiments. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to effectively determine and optimize the concentration of TCS for your specific research applications. As a member of the salicylanilide class of compounds, TCS holds potential in various biological investigations, and this resource will help you navigate the nuances of its experimental use.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when beginning to work with this compound.

Q1: What is this compound and what are its potential applications?

This compound (CAS No. 642-84-2) is a halogenated salicylanilide.[1] Salicylanilides are a class of compounds known for a broad spectrum of biological activities. While research on this specific isomer is ongoing, related salicylanilide compounds have been investigated for their potential as anticancer and antifungal agents. The core mechanism of action for some salicylanilides involves the disruption of cellular signaling pathways, including those critical for cancer cell proliferation and survival, and the induction of apoptosis (programmed cell death).

Q2: What is a good starting concentration range for my in vitro experiments?

For initial cytotoxicity or proliferation assays in cancer cell lines, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A typical starting range could be from 1 nM to 10 mM.[2] Based on studies of related salicylanilide compounds, the effective concentration is often in the micromolar (µM) range. Therefore, a more focused initial screen might span from 0.1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I dissolve and store this compound?

This compound is sparingly soluble in aqueous solutions. For cell culture applications, it is commonly dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[3] To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[3] Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.

Q4: What are the key safety precautions when handling this compound?

As with any chemical, it is essential to handle this compound with appropriate safety measures. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, work in a well-ventilated area, wear personal protective equipment (gloves, lab coat, and eye protection), and avoid inhalation of dust or contact with skin and eyes.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during experiments with this compound.

Guide 1: Inconsistent or Non-reproducible Cytotoxicity Results

Inconsistent results in cytotoxicity assays are a frequent challenge. This guide will help you diagnose and address the potential causes.

Potential Causes and Solutions:

  • Compound Precipitation: Precipitation of TCS upon dilution of the DMSO stock into aqueous cell culture media is a common problem for hydrophobic compounds.[3]

    • Solution: Perform a stepwise dilution. First, create an intermediate dilution of your DMSO stock in a small volume of serum-free medium, mix gently, and then add this to the final volume of your complete medium.[3] Warming the media to 37°C before adding the compound can also aid solubility. Visually inspect for precipitates under a microscope after adding the compound to the media.

  • Compound Instability: The stability of TCS in aqueous solutions over the course of a multi-day experiment can affect results.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method (e.g., automated cell counter or hemocytometer) to plate a consistent number of cells in each well. Allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding the compound.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells and confound your results.[2]

    • Solution: Maintain a final DMSO concentration below 0.5% in your culture wells. Ensure that the DMSO concentration is consistent across all wells, including your vehicle control.

Troubleshooting Workflow:

start Inconsistent Cytotoxicity Results check_precipitation Visually inspect for compound precipitation in media start->check_precipitation check_stability Prepare fresh compound dilutions for each experiment check_precipitation->check_stability No precipitate stepwise_dilution Implement stepwise dilution of DMSO stock check_precipitation->stepwise_dilution Precipitate observed check_seeding Verify cell seeding consistency check_stability->check_seeding Results consistent fresh_prep Use freshly prepared compound for each experiment check_stability->fresh_prep Results still inconsistent check_dmso Confirm final DMSO concentration is non-toxic and consistent check_seeding->check_dmso Seeding is consistent optimize_seeding Optimize cell seeding protocol check_seeding->optimize_seeding Inconsistent seeding observed dmso_control Run detailed DMSO toxicity controls check_dmso->dmso_control Suspect DMSO toxicity end Consistent Results check_dmso->end DMSO concentration is optimal stepwise_dilution->check_stability fresh_prep->check_seeding optimize_seeding->check_dmso dmso_control->end

Caption: Troubleshooting workflow for inconsistent cytotoxicity results.

Guide 2: Higher than Expected IC50 Value or No Observed Effect

If this compound does not appear to have the expected cytotoxic effect, consider the following factors.

Potential Causes and Solutions:

  • Sub-optimal Concentration Range: The initial concentration range tested may be too low.

    • Solution: Expand the concentration range in your dose-response experiment. If you started in the low micromolar range, extend it to higher concentrations (e.g., up to 100 µM or higher).

  • Cell Line Resistance: Different cell lines exhibit varying sensitivities to cytotoxic compounds.

    • Solution: If possible, test the compound on a panel of cell lines to identify a sensitive model. Review the literature for the expression of potential targets of salicylanilides in your cell line of choice.

  • Incorrect Assay Endpoint: The chosen time point for assessing cytotoxicity may be too early to observe an effect.

    • Solution: Perform a time-course experiment, measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours) after compound addition.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing their bioavailable concentration.

    • Solution: Consider performing initial experiments in low-serum (e.g., 1-2%) or serum-free media to assess the impact of serum on compound activity. Be aware that prolonged culture in low-serum conditions can affect cell health.[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to determine the optimal effective concentration of this compound.

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of TCS that inhibits cell viability by 50%.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (with serum)

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create a range of treatment concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM). Ensure the final DMSO concentration in all wells remains below 0.5%.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
0.11.2297.6
0.51.1592.0
11.0584.0
50.8064.0
100.6249.6
250.3528.0
500.1512.0
1000.086.4
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol helps to determine if the observed cytotoxicity is due to apoptosis.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 value for a specific time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Visualization of Apoptosis Mechanism:

TCS This compound Cell Cancer Cell TCS->Cell Pathway Signaling Pathway Modulation (e.g., STAT3, Wnt/β-catenin) Cell->Pathway Mitochondria Mitochondrial Stress Pathway->Mitochondria Caspase_Cascade Caspase Activation Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Putative mechanism of action for salicylanilide-induced apoptosis.

References

  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell de
  • This compound | C13H8Cl3NO2 | CID 69506. PubChem.
  • addressing solubility issues of 5-Chlorouracil in cell culture media. Benchchem.
  • How to Optimize Cell Culture Conditions With The Right Reagents.

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Technical Support Center: 3',4',5-Trichlorosalicylanilide - Chemical Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3',4',5-Trichlorosalicylanilide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the chemical stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your research.

Section 1: Troubleshooting Experimental Issues

This section addresses common problems encountered during the stability testing and analysis of this compound.

Unexpected Peaks in HPLC Analysis

Question: I am running a stability study on this compound using reverse-phase HPLC, and I am observing unexpected peaks that are not present in my initial time-point samples. What could be the cause?

Answer: The appearance of new peaks in your chromatogram during a stability study is a strong indication of degradation. This compound, like other salicylanilides, is susceptible to degradation under various stress conditions. The two most probable causes for these new peaks are hydrolysis and oxidation.[1][2]

  • Hydrolysis: The amide bond in this compound is a primary site for hydrolytic cleavage.[1][3] This reaction is often catalyzed by acidic or basic conditions. The expected degradation products from hydrolysis would be 5-chlorosalicylic acid and 3,4-dichloroaniline .

  • Oxidation: Phenolic compounds are susceptible to oxidation.[2] The hydroxyl group on the salicylic acid moiety can be oxidized, leading to the formation of various degradation products. This process can be initiated by exposure to air (auto-oxidation), trace metal ions, or oxidizing agents.

Troubleshooting Steps:

  • Characterize the Degradation Products: To confirm the identity of the new peaks, it is recommended to use a mass spectrometer (LC-MS) to determine their molecular weights. This will help in identifying the degradation products and confirming the degradation pathway.

  • Forced Degradation Studies: To understand the degradation profile of your compound, perform forced degradation studies under controlled acidic, basic, oxidative, photolytic, and thermal conditions.[4] This will help you to generate the potential degradation products and confirm their retention times in your HPLC method.

  • Review Mobile Phase and Sample Preparation: Ensure that your mobile phase and sample diluent are not contributing to the degradation. For example, a highly acidic or basic mobile phase could induce hydrolysis on the column.

Poor Peak Shape in HPLC (Tailing or Fronting)

Question: My HPLC peaks for this compound are showing significant tailing. What could be the issue and how can I resolve it?

Answer: Peak tailing for phenolic and amine-containing compounds is a common issue in reverse-phase HPLC. Several factors can contribute to poor peak shape.

  • Secondary Interactions with Silica: Residual silanol groups on the surface of C18 columns can interact with the polar functional groups (hydroxyl and amide) of this compound, leading to peak tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of the silanol groups. A mobile phase with a pH between 2.5 and 3.5 is often effective.

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.

  • Add a Competitive Amine: In some cases, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can help to mask the silanol groups and improve peak shape. However, be aware that TEA can affect column lifetime and is not ideal for LC-MS applications.

  • Check for Column Contamination: If the peak shape has deteriorated over time, your column may be contaminated. Flush the column with a strong solvent wash series.

  • Reduce Injection Volume or Concentration: Prepare a more dilute sample and inject a smaller volume to rule out column overload.

Loss of Compound During Photostability Testing

Question: I am conducting a photostability study according to ICH Q1B guidelines, and I am observing a significant loss of this compound in my exposed samples, even in the solid state. Is this expected?

Answer: Yes, this is a known characteristic of halogenated salicylanilides. These compounds are potent photosensitizers and can undergo photodegradation upon exposure to light, particularly UV radiation. This is a critical stability parameter to evaluate for this class of compounds.

Troubleshooting and Confirmatory Steps:

  • Confirm Photodegradation: Compare the results of your light-exposed samples to dark control samples stored under the same temperature and humidity conditions. A significant difference in the parent compound concentration will confirm photodegradation.

  • Analyze for Photodegradants: Use a stability-indicating HPLC method to analyze the photodegraded samples. You will likely observe the formation of new peaks corresponding to photodegradation products.

  • Protective Packaging: If the intended application requires protection from light, this study will provide the necessary data to recommend light-protective packaging.

  • Follow ICH Q1B Guidelines: Ensure your photostability testing is conducted according to the ICH Harmonized Tripartite Guideline Q1B, which specifies the light sources and exposure levels.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on its chemical properties, this compound should be stored in a well-closed container, protected from light, at controlled room temperature.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathways are expected to be hydrolysis of the amide bond and photodegradation. Oxidation of the phenolic hydroxyl group is also a potential degradation route.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method, you should:

  • Perform forced degradation studies to generate the potential degradation products.

  • Use a high-purity C18 column with a particle size of 5 µm or less.

  • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values.

  • Use a photodiode array (PDA) detector to check for peak purity and to identify the optimal detection wavelength.

  • Validate the method according to ICH Q2(R1) guidelines.

Q4: Is this compound sensitive to temperature?

A4: While thermal degradation is a possibility for most organic molecules, significant degradation of this compound is not typically expected under standard storage and handling temperatures. However, forced degradation studies at elevated temperatures (e.g., 60-80 °C) should be conducted to confirm its thermal stability profile.

Section 3: Experimental Protocols and Data Presentation

Protocol for Forced Degradation Studies

This protocol outlines the conditions for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add 0.1 N HCl.
  • Heat the solution at 60 °C for 24 hours.
  • Neutralize the solution with 0.1 N NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 N NaOH.
  • Keep the solution at room temperature for 24 hours.
  • Neutralize the solution with 0.1 N HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours, protected from light.

4. Photolytic Degradation:

  • Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
  • Maintain a dark control sample under the same conditions.

5. Thermal Degradation:

  • Expose a solid sample of this compound to dry heat at 80 °C for 48 hours.
Data Summary Table
Stress ConditionIncubation TimeTemperatureExpected Degradation Products
0.1 N HCl24 hours60 °C5-chlorosalicylic acid, 3,4-dichloroaniline
0.1 N NaOH24 hoursRoom Temp5-chlorosalicylic acid, 3,4-dichloroaniline
3% H₂O₂24 hoursRoom TempOxidized phenolic derivatives
Photolytic (ICH Q1B)Per guidelinePer guidelinePhotodegradants
Thermal48 hours80 °CMinimal degradation expected

Section 4: Visualizations

Potential Degradation Pathway of this compound

G parent This compound hydrolysis_products 5-chlorosalicylic acid + 3,4-dichloroaniline parent->hydrolysis_products Hydrolysis (Acid/Base) oxidation_products Oxidized Derivatives parent->oxidation_products Oxidation (e.g., H₂O₂) photo_products Photodegradation Products parent->photo_products Photolysis (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability-Indicating Method Development

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) A Forced Degradation Studies B HPLC Method Optimization (Column, Mobile Phase, pH) A->B C Peak Purity Analysis (PDA) B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Robustness F->G

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • IIP Series. Effects of Oxidation and Hydrolysis on the Chemical Stability of Drugs. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Vodnar, D. C., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 160. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • Shimadzu. Abnormal Peak Shapes. Available from: [Link]

  • Feng, Y., et al. (2021). MS spectra of the metabolites during the degradation of TCP by strain... ResearchGate. Available from: [Link]

  • Cosmosil. T1. Poor peak shape. Available from: [Link]

  • Pharmapproach. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available from: [Link]

  • Singh, R., & Kumar, R. (2009). Study of Forced Decomposition Behavior of Lamivudine Using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis, 49(1), 12-20. Available from: [Link]

Sources

troubleshooting common issues in 3',4',5-Trichlorosalicylanilide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3',4',5-Trichlorosalicylanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related halogenated salicylanilides. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Overview of Synthesis

The synthesis of this compound typically involves the condensation of a salicylic acid derivative with an appropriately substituted aniline.[1] A common and effective method is the acylation of 3,4,5-trichloroaniline with a 5-chlorosalicylic acid derivative.[2] This is generally achieved by first converting the carboxylic acid of 5-chlorosalicylic acid into a more reactive acyl chloride, followed by reaction with the amine.[3]

Core Reaction Scheme

The fundamental transformation can be broken down into two primary stages:

  • Formation of the Acyl Chloride: 5-chlorosalicylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), to form 5-chlorosalicyloyl chloride.[2][4]

  • Amide Coupling (Schotten-Baumann Reaction): The freshly prepared acyl chloride is then reacted with 3,4,5-trichloroaniline in the presence of a base to yield the final product, this compound.[2][3]

Below is a diagram illustrating the general synthetic workflow.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 5-Chlorosalicylic_Acid 5-Chlorosalicylic Acid 5-Chlorosalicyloyl_Chloride 5-Chlorosalicyloyl Chloride 5-Chlorosalicylic_Acid->5-Chlorosalicyloyl_Chloride  Reflux Chlorinating_Agent Thionyl Chloride (SOCl₂) or Phosphorus Trichloride (PCl₃) Chlorinating_Agent->5-Chlorosalicyloyl_Chloride Product This compound 5-Chlorosalicyloyl_Chloride->Product  Anhydrous Solvent (e.g., Toluene) 3,4,5-Trichloroaniline 3,4,5-Trichloroaniline 3,4,5-Trichloroaniline->Product Base Base (e.g., Triethylamine, Pyridine) Base->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not getting any of my desired this compound product, or the yield is very low. What could be the problem?

Answer: Low or no product yield in this synthesis can often be traced back to a few critical factors. Let's break down the potential causes and solutions.

Causality and Solutions:

  • Inefficient Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride is a crucial first step. If this reaction is incomplete, you will have insufficient electrophile for the subsequent amidation.

    • Troubleshooting:

      • Reagent Quality: Ensure your chlorinating agent (thionyl chloride or phosphorus trichloride) is fresh. These reagents are sensitive to moisture and can decompose over time.

      • Reaction Conditions: The reaction of a carboxylic acid with thionyl chloride often requires heating (reflux) to proceed to completion.[5] Ensure the reaction mixture is heated appropriately until gas evolution (SO₂ and HCl) ceases.[2]

      • Catalyst: For less reactive carboxylic acids, adding a catalytic amount of N,N-dimethylformamide (DMF) can be beneficial. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more potent acylating agent.[5]

  • Amine Inactivation: The amine (3,4,5-trichloroaniline) is the nucleophile in the amide coupling step. If it is protonated, it becomes non-nucleophilic, and the reaction will not proceed.

    • Troubleshooting:

      • HCl Byproduct: The reaction between the acyl chloride and the amine produces one equivalent of hydrochloric acid (HCl).[6] This HCl will protonate the starting amine, effectively shutting down the reaction. To counteract this, at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, must be added to scavenge the HCl.[2][3] Using a slight excess (e.g., 1.1 equivalents) of the base is common practice.[2]

      • Starting Material Salt: If your 3,4,5-trichloroaniline is a hydrochloride salt, it must be neutralized to the free base before use. This can be done by treating it with a base like sodium carbonate in water and extracting the free amine.[5]

  • Moisture Contamination: Acyl chlorides are highly reactive and readily hydrolyze back to the carboxylic acid in the presence of water.

    • Troubleshooting:

      • Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used for the amide coupling step.[2]

      • Freshly Prepared Acyl Chloride: It is best practice to use the acyl chloride immediately after its preparation and removal of the excess chlorinating agent.[3]

Below is a decision-making workflow for troubleshooting low-yield reactions.

G Start Low or No Product Yield Check_Acyl_Chloride Was acyl chloride formation confirmed? Start->Check_Acyl_Chloride Improve_Acyl_Chloride Improve Acyl Chloride Formation: - Use fresh SOCl₂/PCl₃ - Ensure sufficient heating/reflux - Consider catalytic DMF Check_Acyl_Chloride->Improve_Acyl_Chloride No Check_Amine_Reaction Was a base added during amide coupling? Check_Acyl_Chloride->Check_Amine_Reaction Yes Improve_Acyl_Chloride->Check_Amine_Reaction Add_Base Add at least 1 equivalent of a non-nucleophilic base (e.g., triethylamine) to neutralize HCl. Check_Amine_Reaction->Add_Base No Check_Moisture Were anhydrous conditions maintained? Check_Amine_Reaction->Check_Moisture Yes Add_Base->Check_Moisture Ensure_Dry_Conditions Thoroughly dry all glassware and use anhydrous solvents. Check_Moisture->Ensure_Dry_Conditions No Success Reaction Optimized Check_Moisture->Success Yes Ensure_Dry_Conditions->Success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Multiple Impurities in the Final Product

Question: My final product shows multiple spots on a TLC plate and complex signals in the NMR spectrum. What are the likely impurities and how can I avoid them?

Answer: The formation of impurities can arise from side reactions involving the starting materials or intermediates. Understanding these potential side reactions is key to minimizing their occurrence.

Causality and Solutions:

  • Unreacted Starting Materials: The most common impurities are often unreacted 5-chlorosalicylic acid and 3,4,5-trichloroaniline.

    • Troubleshooting:

      • Stoichiometry: Ensure the stoichiometry of your reactants is correct. Using a slight excess of one reagent can help drive the reaction to completion, but this may complicate purification.

      • Reaction Time and Temperature: The amide coupling reaction may require stirring for an extended period (e.g., 12-24 hours) at room temperature to ensure completion.[2]

  • Hydrolysis of Acyl Chloride: If moisture is present, the 5-chlorosalicyloyl chloride can hydrolyze back to 5-chlorosalicylic acid.

    • Troubleshooting:

      • Work-up Procedure: A proper aqueous work-up is essential for removing unreacted starting materials and byproducts. Washing the organic layer with a mild acid (e.g., 1M HCl) will remove the basic amine and any remaining base.[2] A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) will remove the acidic carboxylic acid.[2]

  • Side Reactions of the Phenolic Hydroxyl Group: The hydroxyl group on the salicylic acid moiety can potentially react under certain conditions, although it is generally less reactive than the carboxylic acid.

  • Purification Strategies:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]

    • Column Chromatography: For more challenging separations, column chromatography on silica gel using a hexane/ethyl acetate eluent system is an effective method.[2]

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating a pure solid product from the reaction mixture. What are some best practices for work-up and purification?

Answer: A systematic work-up and purification strategy is critical for obtaining pure this compound.

Detailed Work-up and Purification Protocol:

StepProcedurePurpose
1. QuenchingAfter the reaction is complete, quench the mixture by adding 1M HCl.Neutralizes the excess base and protonates the unreacted amine, making it soluble in the aqueous layer.
2. ExtractionIf the reaction was performed in a water-miscible solvent, dilute with water and extract with a water-immiscible organic solvent (e.g., ethyl acetate). If a water-immiscible solvent like toluene was used, proceed to separation.To separate the organic product from aqueous soluble components.
3. WashingSequentially wash the organic layer with water, saturated NaHCO₃ solution, and brine.[2]To remove residual acid, base, and salts. The NaHCO₃ wash specifically removes any unreacted 5-chlorosalicylic acid.
4. DryingDry the organic layer over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.To remove any dissolved water from the organic solvent.
5. ConcentrationFilter off the drying agent and concentrate the organic solution under reduced pressure.To obtain the crude solid product.
6. PurificationPurify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient).[2]To obtain the final, pure this compound.

Experimental Protocols

Synthesis of 5-Chlorosalicyloyl Chloride
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorosalicylic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).

  • Gently reflux the mixture for 2-3 hours. The reaction is complete when the solid has fully dissolved and the evolution of gas has ceased.[2]

  • Remove the excess thionyl chloride under reduced pressure. This will yield the crude 5-chlorosalicyloyl chloride, which should be used immediately in the next step.

Synthesis of this compound
  • In a separate flask, dissolve 3,4,5-trichloroaniline (1 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent such as toluene.

  • Cool the solution in an ice bath.

  • To the cooled aniline solution, add the freshly prepared 5-chlorosalicyloyl chloride dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.[2]

  • Follow the work-up and purification protocol described in the table above.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
HPLC A single major peak with a purity of >98% is expected for the final product.[7]
NMR Spectroscopy The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (316.56 g/mol ).[8]
Infrared (IR) Spectroscopy The IR spectrum should show characteristic peaks for the amide C=O stretch, N-H stretch, and O-H stretch.

References

  • ResearchGate. (2021). Why did my amide synthesis does not work?. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Waisser, K., Kuneš, J., Klimešová, V., Kaustová, J., & Macháček, M. (2007). Salicylanilide acetates: synthesis and antibacterial evaluation. Molecules, 12(1), 1-12. [Link]

  • Hanna, D. P. (1981). U.S. Patent No. 4,308,395. U.S.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • De La Fuente, J. A., Lavandera, J. L., Moriñigo, R., Pérez, C., & Risco, F. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie-Chemical Monthly, 154(7), 825-830. [Link]

Sources

Technical Support Center: Assessing Cytotoxicity of 3',4',5-Trichlorosalicylanilide in Non-Target Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the cytotoxic effects of 3',4',5-Trichlorosalicylanilide (TCS) on non-target cells. This guide is designed to provide practical, in-depth assistance for the specific challenges you may encounter during your in vitro experiments. As your dedicated scientific resource, this document moves beyond standard protocols to offer troubleshooting strategies and a deeper understanding of the experimental variables at play.

A Note on this compound-Specific Data

It is important to note that publicly available research specifically detailing the cytotoxicity of this compound in a wide range of non-target mammalian cell lines is limited. Much of the existing literature focuses on related halogenated salicylanilides, such as triclosan and 3',5,5'-Trichlorosalicylanilide (TCSA). Therefore, this guide synthesizes established principles of in vitro toxicology with data from these structurally similar compounds to provide a robust framework for your experimental design and troubleshooting.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your cytotoxicity assays with this compound.

Question 1: My IC50 values for this compound are highly variable between experiments. What are the likely causes?

Answer:

Inconsistent IC50 values are a frequent challenge in cytotoxicity testing and can stem from several factors.[1] Here's a systematic approach to troubleshooting this issue:

  • Cell Health and Passage Number:

    • Causality: Cells of high passage number can undergo genetic drift, altering their sensitivity to cytotoxic compounds. Using cells that are unhealthy or at different growth phases will also introduce significant variability.

    • Solution: Always use cells from a consistent, low passage number. Ensure cells are in the logarithmic growth phase at the time of treatment. Regularly inspect cell morphology and viability before seeding.

  • Compound Solubility and Stability:

    • Causality: this compound, like other salicylanilides, is a lipophilic compound with poor aqueous solubility.[2] Incomplete dissolution or precipitation of the compound in your culture medium will lead to inconsistent concentrations being delivered to the cells.

    • Solution:

      • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for lipophilic compounds. However, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[3]

      • Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. Warm the stock solution gently and vortex thoroughly before making serial dilutions in your culture medium.

      • Visual Inspection: After adding the compound to the medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration range or explore alternative solvent systems.

  • Assay-Specific Variability:

    • Causality: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The timing of your assay endpoint can significantly impact the IC50 value.[4]

    • Solution: Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition.[3] If using absorbance or fluorescence-based assays, be mindful of potential interference from the compound itself.

Question 2: I'm observing high background signal in my control wells for both MTT and LDH assays. What could be causing this?

Answer:

High background signal can mask the true cytotoxic effect of your compound. Here are the common culprits and their solutions:

  • For MTT Assays:

    • Microbial Contamination: Bacteria and yeast can reduce the MTT tetrazolium salt, leading to a false-positive signal.[3][5]

      • Solution: Always practice sterile cell culture techniques. Visually inspect your plates for any signs of contamination before adding the MTT reagent.

    • Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings.[3]

      • Solution: Use a phenol red-free medium during the MTT incubation step.[6]

    • Serum Interference: Components in fetal bovine serum (FBS) can sometimes contribute to background tetrazolium reduction.[3]

      • Solution: Consider using a serum-free medium during the assay incubation.[5]

  • For LDH Assays:

    • High Endogenous LDH in Serum: The serum used to supplement your culture medium may have high intrinsic LDH activity.[3]

      • Solution: Test your batch of FBS for LDH activity or reduce the serum concentration during the assay.

    • Handling-Induced Cell Damage: Overly vigorous pipetting can damage cell membranes and cause LDH leakage.[3][7]

      • Solution: Handle cells gently during media changes and reagent additions.

    • Bacterial Interference: Some bacteria can either produce LDH or proteases that interfere with the assay.[8][9][10]

      • Solution: Maintain aseptic technique to prevent contamination.

Question 3: My results suggest that this compound is inducing apoptosis, but I'm not sure which pathway is involved. How can I investigate this?

Answer:

Determining the apoptotic pathway is a crucial step in understanding the mechanism of action. Based on studies of related compounds, mitochondrial-mediated apoptosis is a likely pathway.[11][12] Here's a workflow to investigate this:

  • Confirm Apoptosis:

    • Assay: Use an Annexin V/Propidium Iodide (PI) assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

    • Interpretation: An increase in the Annexin V-positive, PI-negative cell population is indicative of early apoptosis.

  • Investigate the Intrinsic (Mitochondrial) Pathway:

    • Mitochondrial Membrane Potential (ΔΨm):

      • Assay: Use a fluorescent dye such as JC-1 or TMRE. A decrease in the fluorescence signal indicates depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.

      • Rationale: Structurally similar compounds like triclosan are known to disrupt mitochondrial membrane potential.[13][14][15]

    • Caspase Activation:

      • Assay: Measure the activity of key caspases. Caspase-9 is the initiator caspase for the intrinsic pathway, while caspase-3 is a key executioner caspase.[2][16][17][18][19][20]

      • Rationale: Activation of caspase-9 followed by caspase-3 activation strongly suggests involvement of the mitochondrial pathway.

  • Investigate the Extrinsic (Death Receptor) Pathway:

    • Caspase Activation:

      • Assay: Measure the activity of caspase-8, the initiator caspase for the extrinsic pathway.[21]

      • Interpretation: If you observe caspase-8 activation preceding or occurring independently of caspase-9 activation, the extrinsic pathway is likely involved.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity for this compound in non-target cells?

A1: While specific data for this compound is limited, based on its chemical structure and studies on related salicylanilides like triclosan, the primary mechanism is likely mitochondrial toxicity.[13][14][15] This can involve:

  • Uncoupling of Oxidative Phosphorylation: Disruption of the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis.[13][14]

  • Inhibition of Electron Transport Chain Complexes: Direct inhibition of enzyme complexes, such as complex II, can disrupt cellular respiration and increase the production of reactive oxygen species (ROS).[11]

  • Induction of Apoptosis: The mitochondrial damage can trigger the intrinsic apoptotic pathway through the release of cytochrome c and subsequent activation of caspases.[21]

Q2: What concentration range of this compound should I use for my initial experiments?

A2: For a novel compound, it is recommended to perform a broad dose-response experiment. A good starting point would be a logarithmic dilution series ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). This will help you determine the approximate IC50 value, which is the concentration that inhibits 50% of cell viability. For a related compound, 3',5,5'-Trichlorosalicylanilide (TCSA), an IC50 of 3.03 µM has been reported against a mouse macrophage cell line.[16] This can serve as a preliminary reference point.

Q3: How do I choose the most appropriate cytotoxicity assay for my study?

A3: The choice of assay depends on the specific question you are asking. It is often recommended to use multiple assays to get a comprehensive picture of cytotoxicity.

Assay Type Principle Advantages Considerations
MTT/XTT/MTS Measures metabolic activity via mitochondrial dehydrogenase enzymes.[5][6]High-throughput, relatively inexpensive.Can be affected by changes in metabolic rate without cell death. Potential for compound interference.[5]
LDH Release Measures the release of lactate dehydrogenase from cells with compromised membranes.[1][20]Simple, non-destructive to remaining cells.Does not distinguish between apoptosis and necrosis. Can be affected by serum LDH.[1]
Caspase Activity Measures the activity of specific caspases involved in apoptosis.[2][16][17][18][19]Provides mechanistic insight into apoptosis.Requires cell lysis or specific fluorescent probes.
Annexin V/PI Differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[20]Provides detailed information on the mode of cell death.Typically requires flow cytometry.

Q4: How should I handle and dispose of this compound?

A4: As with any laboratory chemical, appropriate safety precautions should be taken. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For disposal, follow your institution's guidelines for chemical waste. Do not dispose of this compound or its solutions down the drain unless specifically approved by your institution's environmental health and safety office.

Experimental Protocols

Protocol 1: General MTT Assay for Adherent Cells
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[3]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include appropriate vehicle (e.g., DMSO) and untreated controls.[6]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]

  • Solubilization: Carefully aspirate the MTT solution and add a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 2: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically around 490 nm).

  • Controls: Include a positive control where cells are completely lysed to determine maximum LDH release, and a negative control of untreated cells for spontaneous LDH release.

Visualizations

Workflow for Troubleshooting Inconsistent IC50 Values

A Inconsistent IC50 Values B Check Cell Health & Passage A->B C Assess Compound Solubility A->C D Review Assay Protocol A->D E Use low passage cells in log growth phase B->E F Prepare fresh stock in DMSO Visually inspect for precipitation C->F G Standardize all incubation times Run appropriate controls D->G

Caption: A decision tree for troubleshooting high variability in IC50 values.

Signaling Pathway for Mitochondrial-Mediated Apoptosis

TCS This compound Mito Mitochondrial Dysfunction (ΔΨm depolarization) TCS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 forms apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by TCS.

References

  • PubChem. (n.d.). 3,3',4',5-Tetrachlorosalicylanilide. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Van den Bossche, S., Vandeplassche, E., Ostyn, L., Coenye, T., & Crabbé, A. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology, 10, 494. [Link]

  • Mattes, M. J. (2005). High-sensitivity cytotoxicity assays for nonadherent cells. Methods in Molecular Medicine, 110, 29–37. [Link]

  • Sampedro, F., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(10), 8793. [Link]

  • Elabscience. (n.d.). Caspase Assay Kits. Retrieved from [Link]

  • Van den Bossche, S., Vandeplassche, E., Ostyn, L., Coenye, T., & Crabbé, A. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology, 10, 494. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • ResearchGate. (2023). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Van den Bossche, S., Vandeplassche, E., Ostyn, L., Coenye, T., & Crabbé, A. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology, 10. [Link]

  • Özkaya, A. B. (2021). How to comment after finding IC50 according to MTT results?. ResearchGate. Retrieved from [Link]

  • Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. (2021). Pharmaceutical and Biosciences Journal. [Link]

  • Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol. (2019). Molecules. [Link]

  • Matsuo, M., et al. (2005). Cytotoxicity of flavonoids toward cultured normal human cells. Biological & Pharmaceutical Bulletin, 28(2), 253-259. [Link]

  • Kiss, R. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. ResearchGate. Retrieved from [Link]

  • Wulff, E., et al. (2015). Mitochondrial toxicity of triclosan on mammalian cells. Toxicology Reports, 2, 547-556. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Sarkar, E. (2021). How to comment after finding IC50 according to MTT results?. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3,3',4',5-Tetrachlorosalicylanilide. Retrieved from [Link]

  • Wulff, E., et al. (2015). Mitochondrial toxicity of triclosan on mammalian cells. Toxicology Reports, 2, 547-556. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. (2021). Biomedicine & Pharmacotherapy, 144, 112291. [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Wulff, E., et al. (2015). Mitochondrial toxicity of triclosan on mammalian cells. ResearchGate. Retrieved from [Link]

  • Teplova, V. V., et al. (2017). Mechanism of triclosan toxicity: Mitochondrial dysfunction including complex II inhibition, superoxide release and uncoupling of oxidative phosphorylation. Toxicology Letters, 275, 102-109. [Link]

  • Hung, F. M., et al. (2013). Triptolide induces S phase arrest via the inhibition of cyclin E and CDC25A and triggers apoptosis via caspase- and mitochondrial-dependent signaling pathways in A375.S2 human melanoma cells. Oncology Reports, 29(4), 1439-1446. [Link]

  • PG490 (Triptolide) Cooperates with Tumor Necrosis Factor-a to Induce Apoptosis in Tumor Cells. (2001). Journal of Biological Chemistry, 276(16), 13295-13302. [Link]

  • Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. (2014). PLOS ONE, 9(5), e95523. [Link]

  • Lee, C. H., et al. (2022). Trichodermin inhibits the growth of oral cancer through apoptosis-induced mitochondrial dysfunction and HDAC-2-mediated signaling. Biomedicine & Pharmacotherapy, 153, 113351. [Link]

  • Apoptosis induction in cancer cell lines and anti-inflammatory and anti-pathogenic properties of proteinaceous metabolites secreted from potential probiotic Enterococcus faecalis KUMS-T48. (2023). Scientific Reports, 13(1), 7858. [Link]

  • Effect of 3,3',4',5-tetrachlorosalicylanilide on reduction of excess sludge and nitrogen removal in biological wastewater treatment process. (2008). Journal of Hazardous Materials, 159(2-3), 227-232. [Link]

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minimizing off-target effects of 3',4',5-Trichlorosalicylanilide in research

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Minimizing Off-Target Effects and Ensuring Data Integrity

Introduction

Welcome to the technical support guide for 3',4',5-Trichlorosalicylanilide (TCS). As a member of the halogenated salicylanilide class of compounds, TCS and its analogs exhibit a range of biological activities, making them valuable tools in antifungal, antibacterial, and anticancer research.[1][2] However, like all small molecule inhibitors, the utility of TCS is directly tied to the specificity of its interactions within a biological system. Off-target effects—the unintended modulation of proteins or pathways—are a significant risk in chemical biology and can lead to misinterpretation of data, confounding results, and a lack of translational success.[3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a framework for critical thinking about experimental design and data interpretation. As Senior Application Scientists, our goal is to empower you to conduct rigorous, self-validating research by anticipating, identifying, and mitigating the off-target effects of TCS.

Section 1: Foundational Knowledge - Understanding the Molecule and the Challenge

This section addresses the fundamental questions about TCS and the nature of off-target effects.

FAQ 1: What is the primary mechanism of action for this compound?

While extensive, target-specific data for this compound is still emerging, its activity can be inferred from related salicylanilide compounds. This class is known for broad-spectrum activity rather than a single, highly specific target.[1] For instance:

  • Antifungal Activity: A structurally related compound, 3',5,5'-Trichlorosalicylanilide, acts as an inhibitor of fungal morphogenesis, preventing the yeast-to-hypha transition in pathogens like Candida albicans.[2][4] This suggests that TCS may interfere with key fungal signaling pathways like the cAMP-PKA or MAPK cascades.[2]

  • Anticancer Potential: Salicylanilide scaffolds are used to synthesize more complex derivatives that inhibit targets like Type II Transmembrane Serine Protease 4 (TMPRSS4), which is implicated in tumor progression and metastasis.[2][5]

  • General Bioactivity: A tetrachlorinated analog has been shown to modulate the sarcoplasmic reticulum calcium pump (Ca2+-ATPase), demonstrating that ion channels and pumps are potential targets for this class of molecules.[6]

Given this, it is critical to assume that TCS may have multiple biological targets. Your primary experimental goal should be to validate that the observed phenotype is due to the intended target of your investigation.

FAQ 2: What defines an "off-target effect" and why is it a critical issue?

An off-target effect occurs when a small molecule, like TCS, binds to and modulates a protein or pathway other than the intended one.[7][8] This is not a rare occurrence; it is an inherent risk in chemical biology. Each small molecule interacts with an average of 6-11 targets, meaning off-target interactions are common.[9]

Why it matters:

  • Toxicity: Off-target interactions are a primary cause of cellular toxicity and a major reason for the failure of drug candidates in clinical trials.[3] For example, the related chemical 3,4-dichloroaniline is known to be toxic to the kidney, liver, and urinary bladder.[10]

  • Irreproducibility: Experiments that are not properly controlled for off-target effects are often difficult to reproduce, undermining scientific progress.

Potential Off-Target Signaling Pathways of Salicylanilides

cluster_0 This compound (TCS) cluster_1 Potential Targets & Pathways cluster_2 Observed Phenotypes TCS TCS Target_A Intended Target (e.g., Fungal Morphogenesis) TCS->Target_A On-Target OffTarget_B Ion Pumps (e.g., Ca2+-ATPase) TCS->OffTarget_B Off-Target OffTarget_C Kinase Cascades (e.g., MAPK) TCS->OffTarget_C Off-Target OffTarget_D General Cytotoxicity (e.g., Mitochondrial Stress) TCS->OffTarget_D Off-Target Phenotype_On Validated On-Target Effect Target_A->Phenotype_On Phenotype_Off Confounding Off-Target Effect OffTarget_B->Phenotype_Off OffTarget_C->Phenotype_Off OffTarget_D->Phenotype_Off

Caption: Hypothesized on-target and potential off-target interactions of TCS.

Section 2: Proactive Experimental Design

The most effective way to manage off-target effects is to design experiments that anticipate them. This section provides guides for establishing a validated dose and a robust control strategy.

FAQ 3: How do I determine the correct concentration of TCS to use?

Using the lowest possible concentration that elicits the desired on-target effect is the single most important factor in minimizing off-targets. A comprehensive dose-response study is not optional; it is essential.[11][12]

Troubleshooting Guide: Establishing a Validated Dose-Response Curve

This workflow ensures you identify the optimal concentration window, separating specific activity from general cytotoxicity.

Objective: To determine the IC₅₀ (potency on your target) and the CC₅₀ (concentration causing 50% cytotoxicity) and define a therapeutic window.

Protocol: Cell Viability Dose-Response Assay (e.g., MTT/XTT Assay)

  • Cell Plating: Plate your cells (e.g., cancer cell line, fungal cells) in a 96-well plate at a predetermined density and allow them to adhere/acclimate overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of TCS in your cell culture medium. A common starting point is a 10-point dilution series, starting from 100 µM down to the low nanomolar range.

  • Treatment: Remove the old medium from the cells and add the 2x TCS dilutions. Also include "vehicle control" wells (containing the same concentration of DMSO or your solvent) and "no treatment" wells.[13]

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Viability Reagent: Add the viability reagent (e.g., MTT) to each well according to the manufacturer's protocol and incubate for the recommended time (typically 1-4 hours).

  • Readout: Solubilize the formazan crystals (if using MTT) and read the absorbance on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability versus the log of the TCS concentration and fit a non-linear regression curve to determine the CC₅₀.

Table 1: Example Dose-Response Data Interpretation

Compound Target Assay IC₅₀ Cytotoxicity CC₅₀ Selectivity Index (SI = CC₅₀/IC₅₀) Recommendation
TCS 1 µM 50 µM 50 Good Candidate. A high SI indicates a wide window where on-target effects can be observed without significant cytotoxicity. Use concentrations around 1 µM.

| Analog X | 5 µM | 10 µM | 2 | Poor Candidate. A low SI suggests the observed phenotype is likely linked to cytotoxicity. Results will be difficult to interpret. |

Experimental Workflow for Dose Selection

A Broad Dose-Response (e.g., 1 nM to 100 µM) B Determine Cytotoxicity (CC₅₀) A->B C Determine On-Target Activity (IC₅₀ / EC₅₀) A->C D Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) B->D C->D E SI < 10? (Narrow Window) D->E G SI >= 10? (Wide Window) D->G F High Risk of Off-Target Effects Re-evaluate or use with extreme caution E->F Yes H Select Working Concentration (≤ IC₅₀) Proceed with experiments G->H Yes

Caption: Workflow for selecting an appropriate experimental concentration for TCS.

Section 3: Advanced Troubleshooting and Validation

When results are ambiguous, a systematic approach is needed to distinguish on-target from off-target effects.

FAQ 4: My results are unclear. How can I definitively prove my observed phenotype is caused by modulating my intended target?
Troubleshooting Guide: Deconvoluting On-Target vs. Off-Target Phenotypes

The Gold Standard: Genetic Validation The most rigorous method for target validation is to remove the target protein and see if the small molecule still has an effect.[14] If the phenotype disappears upon target removal, it is on-target. If the phenotype persists, it is definitively off-target.[3]

Protocol: On-Target Validation via CRISPR-Cas9 Knockout

  • Design & Clone: Design two or more unique sgRNAs targeting early exons of your gene of interest. Clone them into a suitable Cas9 expression vector.

  • Transfection & Selection: Transfect your cell line with the sgRNA/Cas9 plasmids. If applicable, select for transfected cells using an antibiotic or fluorescent marker.

  • Clonal Isolation: Generate single-cell clones by limiting dilution or FACS sorting.

  • Verification of Knockout: Expand the clones and verify the knockout of your target protein via Western Blot or qPCR. Sequence the genomic DNA to confirm frameshift-inducing indels.

  • Phenotypic Assay: Treat the verified knockout cells and the parental (wild-type) cells with TCS at the pre-determined optimal concentration.

  • Analysis:

    • On-Target Effect: The parental cells will show the phenotype, but the knockout cells will be resistant to the effect of TCS.

    • Off-Target Effect: Both the parental and knockout cells will show the same phenotype, proving the effect is independent of your intended target.

Logical Flow for Target Validation

Start Observe Phenotype with TCS Treatment Step1 Generate Target Knockout (e.g., CRISPR) Start->Step1 Step2 Treat Wild-Type (WT) and Knockout (KO) cells with TCS Step1->Step2 Decision Does Phenotype persist in KO cells? Step2->Decision Result_Off Conclusion: OFF-TARGET The effect is independent of the intended target. Decision->Result_Off Yes Result_On Conclusion: ON-TARGET The effect is dependent on the intended target. Decision->Result_On No

Caption: The logical process for using genetic methods to validate a compound's effect.

Orthogonal and Complementary Approaches

Table 2: A Self-Validating Experimental Control Panel

Control Type Substance/Method Purpose Rationale
Negative (Vehicle) 0.1% DMSO (or other solvent) Accounts for solvent effects. Ensures the observed phenotype is not due to the solvent used to dissolve TCS.[13]
Negative (Inactive Analog) A structurally similar TCS analog known to be inactive against the target. Distinguishes specific from non-specific chemical effects. If the inactive analog does not produce the phenotype, it strengthens the case that the chemical scaffold's specific orientation is key.
Genetic (Knockout/Knockdown) CRISPR or siRNA/shRNA against the target. The gold standard for on-target validation. As described above, this directly tests the necessity of the target protein for the compound's activity.[3][14]
Orthogonal (Different Inhibitor) A structurally distinct inhibitor of the same target. Confirms the phenotype is linked to target inhibition, not a specific chemical class. If two different molecules that inhibit the same target produce the same phenotype, confidence in the on-target conclusion increases significantly.

| Rescue (Overexpression) | Transfecting cells to overexpress the target protein. | To see if an excess of the target can "soak up" the inhibitor and reverse the effect. | A successful rescue experiment provides strong evidence for a direct on-target interaction. |

Conclusion
References
  • PubChem. (n.d.). 3,3',4',5-Tetrachlorosalicylanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Valentovic, M. A., et al. (1998). 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats. Toxicology Letters, 94(1), 55-63. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose–response graph for compounds 3, 4, 5, 9, 12, and 15 to evaluate TNF-α inhibition. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Human Genomics, 14(1), 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). The dose-response curves for the three dose-response models. Retrieved from [Link]

  • Gatidou, G., et al. (2017). Ecotoxicity and biodegradation of the bacteriostatic 3,3′,4′,5-tetrachlorosalicylanilide (TSCA). Journal of Hazardous Materials, 324, 638-645. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved from [Link]

  • Zameer, F., et al. (2021). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Plants, 10(10), 2175. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10984. Retrieved from [Link]

  • Tyagi, S., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Journal of Personalized Medicine, 11(8), 758. Retrieved from [Link]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Future Medicinal Chemistry, 5(13), 1543-1550. Retrieved from [Link]

  • Feron, V. J., et al. (1995). Subacute (28-day) toxicity of furfural in Fischer 344 rats: a comparison of the oral and inhalation route. Food and Chemical Toxicology, 33(4), 285-293. Retrieved from [Link]

  • National Toxicology Program. (1991). Toxicology and carcinogenesis studies of 3,3',4,4'-tetrachloroazobenzene (TCAB) (CAS No. 14047-09-7) in Harlan Sprague-Dawley rats and B6C3F1 mice (gavage studies). National Toxicology Program technical report series, 402, 1-211. Retrieved from [Link]

Sources

Technical Support Center: Long-Term Storage and Stability of 3',4',5-Trichlorosalicylanilide Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3',4',5-Trichlorosalicylanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical advice on the long-term storage and stability of this compound solutions. By understanding the chemical properties and degradation pathways of this molecule, you can ensure the integrity and reliability of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for this compound solutions?

A1: For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C for long-term storage. For short-term storage (up to a few days), solutions can be kept at 2-8°C . It is crucial to protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: What solvents are suitable for preparing stable solutions of this compound?

A2: this compound is sparingly soluble in water but soluble in organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used solvents for preparing stock solutions of salicylanilides. [1]For some applications, ethanol can also be used. When preparing stock solutions in DMSO, it is advisable to use anhydrous DMSO and store it in a desiccator to prevent the absorption of water, which can facilitate hydrolysis. While DMSO is a good solvent, it's important to be aware that it can also participate in oxidative degradation under certain conditions. [2]For aqueous working solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. [1]However, aqueous solutions of related salicylanilides are not recommended for storage for more than one day. [1]

Q3: Is this compound sensitive to light?

A3: Yes, halogenated salicylanilides are known to be photosensitive. [3]Exposure to light, particularly UV light, can lead to photodegradation. Therefore, it is essential to protect both solid compound and its solutions from light at all times. Studies on the related compound niclosamide have shown that it undergoes photodegradation in aqueous solutions under artificial sunlight. [4][5]

Q4: What is the influence of pH on the stability of this compound solutions?

A4: The stability of this compound is significantly influenced by pH. The amide bond in the salicylanilide structure is susceptible to hydrolysis, and this process is catalyzed by both acidic and basic conditions. [6][7]Studies on the related compound niclosamide have shown that it undergoes degradation in both acidic and alkaline media. [6][8]For maximum stability, solutions should be maintained at a neutral pH, unless the experimental conditions require otherwise. If you need to work at a specific pH, it is advisable to prepare the solution fresh and use it immediately.

Q5: What are the likely degradation pathways for this compound in solution?

A5: The primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the amide bond to yield 5-chlorosalicylic acid and 3,4-dichloroaniline. This is a common degradation pathway for anilide compounds. [7][9]Studies on niclosamide have confirmed this hydrolytic cleavage. [8]* Photodegradation: Light-induced degradation can lead to the cleavage of the aromatic rings, forming smaller aliphatic acids and carbon dioxide, as observed with niclosamide. [4]It can also lead to the formation of colored degradation products.

  • Oxidation: The phenolic hydroxyl group and the aniline ring are susceptible to oxidation, which can be initiated by light, heat, or the presence of trace metals. [7][10][11]This can lead to the formation of colored impurities.

Q6: How can I tell if my this compound solution has degraded?

A6: Signs of degradation include:

  • Visual changes: A change in the color of the solution (e.g., from colorless to yellow or brown) or the formation of a precipitate.

  • Loss of biological activity: A noticeable decrease in the expected biological effect in your experiments.

  • Analytical changes: The appearance of new peaks in your chromatogram (e.g., HPLC) and a decrease in the area of the parent compound peak. A stability-indicating HPLC method is the most reliable way to assess the purity and concentration of your solution.

Part 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Unexpected loss of activity or potency of the solution. 1. Degradation due to improper storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles. 2. Hydrolysis: If the solution is aqueous or prepared in "wet" DMSO. 3. Incorrect initial concentration. 1. Verify storage conditions: Ensure the solution is stored at the recommended temperature and protected from light. 2. Prepare fresh solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound. 3. Use a stability-indicating analytical method (e.g., HPLC) to check the concentration and purity of the solution. (See Protocol 2)
Change in the appearance of the solution (e.g., color change, precipitation). 1. Oxidation: Exposure to air (oxygen) can lead to the formation of colored byproducts. [11][12] 2. Photodegradation: Exposure to light can cause the formation of colored degradants. 3. Precipitation: The compound may be coming out of solution due to temperature changes or solvent evaporation.1. Discard the solution: A visible change in appearance is a strong indicator of degradation. 2. Review handling procedures: Ensure solutions are handled under appropriate lighting conditions and containers are properly sealed. For long-term storage, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Check solubility: Ensure the concentration of your solution is not above the solubility limit for the given solvent and temperature.
Appearance of new peaks in my analytical chromatogram (e.g., HPLC). 1. Degradation: The new peaks are likely degradation products. 2. Contamination: The solution may have been contaminated.1. Identify the degradation pathway: Based on the likely degradation pathways (hydrolysis, photolysis, oxidation), you can hypothesize the identity of the new peaks. A forced degradation study can help confirm this. (See Protocol 3) 2. Optimize storage and handling: Implement the recommended storage and handling procedures to minimize future degradation. 3. Prepare a fresh, uncontaminated solution.

Part 3: Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions for Long-Term Storage

Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials with screw caps and PTFE septa

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-weighing: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a well-ventilated area, accurately weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 30°C) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into single-use aliquots in amber glass vials.

  • Inert Gas Purge (Optional but Recommended): For maximum stability, gently purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: A General-Purpose Stability-Indicating HPLC Method for Halogenated Salicylanilides

Objective: To provide a starting point for an HPLC method to separate this compound from its potential degradation products. Note: This method is based on published methods for similar compounds and may require optimization for this compound. [13][14][15] Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A linear gradient from 30% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or a wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute the this compound solution in the mobile phase to a suitable concentration for HPLC analysis.

Protocol 3: Performing a Forced Degradation Study for this compound Solutions

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to confirm the stability-indicating nature of an analytical method. [16][17] Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Expose aliquots of the solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 60°C for 24 hours.

    • Photodegradation: Expose a solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. [18]3. Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, by the stability-indicating HPLC method (Protocol 2).

  • Evaluate the results: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a decrease in the parent peak area will indicate degradation. This information can be used to identify potential degradation products and to validate that the HPLC method can separate them from the parent compound.

Part 4: Visualization & Formatting

Diagram 1: Potential Hydrolytic Degradation of this compound

G TCS This compound Products TCS->Products Plus + Water Water (H₂O) (Acid or Base Catalyzed) Water->Products Hydrolysis CSA 5-Chlorosalicylic Acid Products->CSA DCA 3,4-Dichloroaniline Products->DCA

Caption: Potential hydrolytic degradation pathway of this compound.

Diagram 2: Experimental Workflow for Stability Testing

G start Prepare Stock Solution aliquot Aliquot into Vials start->aliquot store Store under Defined Conditions (e.g., -20°C, protected from light) aliquot->store timepoint Timepoint Analysis (e.g., t=0, 1, 3, 6 months) store->timepoint hplc Analyze by Stability-Indicating HPLC timepoint->hplc data Evaluate Data (% remaining, degradation products) hplc->data end Determine Shelf-Life data->end

Caption: A typical workflow for a long-term stability study of a compound solution.

Part 5: References

  • Graebing, P. W., Chib, J. S., Hubert, T. D., & Gingerich, W. H. (2004). Aqueous photolysis of niclosamide. Journal of Agricultural and Food Chemistry, 52(4), 870–878. [Link]

  • Rho, S. J., Mun, S., Park, J., & Kim, Y. R. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 10(7), 1478. [Link]

  • Pajuelo, O., et al. (2013). On the photooxidation of the multifunctional drug niclosamide. A kinetic study in the presence of vitamin B2 and visible light. Journal of Photochemistry and Photobiology B: Biology, 120, 125-131. [Link]

  • Mahesh, A., et al. (2019). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. JETIR, 6(6), 795-799. [Link]

  • Rho, S. J., Mun, S., Park, J., & Kim, Y. R. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 10(7), 1478. [Link]

  • Mahesh, A., et al. (2019). Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. JETIR. [Link]

  • Rho, S. J., Mun, S., Park, J., & Kim, Y. R. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 10(7), 1478. [Link]

  • Dash, P. K., & Dash, I. (2022). Kinetic Study of Hydrolysis of Salicylanil Spectrophotometrically. Journal of the Indian Chemical Society, 99(2), 100295. [Link]

  • Graebing, P. W., Chib, J. S., Hubert, T. D., & Gingerich, W. H. (2004). Aqueous Photolysis of Niclosamide. Journal of Agricultural and Food Chemistry, 52(4), 870–878. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharma Focus Asia. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Zaazaa, H. E., et al. (2015). stability studies on niclosamide using derivative spectroscopic and chromatographic methods. World Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 162-178. [Link]

  • Kinetic study and mechanism of Niclosamide degradation. ResearchGate. [Link]

  • Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharmaceutical research, 4(1), 42–45. [Link]

  • Hsi, R. S. P., et al. (1972). Hydrolysis of salicylanilide carbamates. The Journal of Organic Chemistry, 37(22), 3427–3430. [Link]

  • Ng, K. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-166. [Link]

  • Priyadarshini, G. I., et al. (2020). A review on forced degradation and stability indicating studies. Indo American Journal of Pharmaceutical Sciences, 7(1), 1389-1395. [Link]

  • Farmakon Nutrivet. Closantel Certificate of Analysis. [Link]

  • Simultaneous Rp-HPLC determination of salicylamide, salicylic acid and deferasirox in the bulk API dosages forms. ResearchGate. [Link]

  • Veterinary Medicines Directorate. (2019). Solantel 50mg/ml Oral Suspension for Sheep. [Link]

  • European Pharmacopoeia. (2012). Closantel sodium dihydrate for veterinary use. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • Stability indicating HPLC method development and validation for quantification of salicylic acid impurity in acetaminophen aspirin caffeine oral solid dosage forms. International Journal of Pharmaceutical Sciences and Research. [Link]

  • The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. SciSpace. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • Meseguer, A., et al. (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. Food and Chemical Toxicology, 39(1), 91-96. [Link]

  • Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences, 3(6), 1149-1160. [Link]

  • Shou, M., et al. (2009). Development and validation of a stability-indicating HPLC method for simultaneous determination of salicylic acid, betamethasone dipropionate and their related compounds in Diprosalic Lotion. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 356-361. [Link]

  • The effect of temperature and moisture on the physical and chemical stability of furosemide tablets (40 mg) marketed in Syria. ResearchGate. [Link]

  • Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 05. [Link]

  • Wikipedia. (2023). Anilide. [Link]

  • The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. SciSpace. [Link]

  • Halogen and Chalcogen Cation Pools Stabilized by DMSO. Versatile Reagents for Alkene Difunctionalization. ResearchGate. [Link]

  • A brief review on aniline and its derivatives. ResearchGate. [Link]

  • Kozik, V., et al. (2009). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 14(7), 815–820. [Link]

  • Chemistry LibreTexts. (2020). Introduction to Kinetics. [Link]

  • How long can a compound be stable in DMSO for? ResearchGate. [Link]

  • Aniline and Its Derivatives. ResearchGate. [Link]

  • Lights and Shadows of DMSO as Solvent for Tin Halide Perovskites. PMC. [Link]

  • DMSO‐Free Solvent Strategy for Stable and Efficient Methylammonium‐Free Sn–Pb Alloyed Perovskite Solar Cells. ResearchGate. [Link]

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addressing batch-to-batch variability of synthesized 3',4',5-Trichlorosalicylanilide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Consistent Batch Production for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of 3',4',5-Trichlorosalicylanilide.

Q1: What is the expected appearance and purity of synthesized this compound?

A1: Synthesized this compound should ideally be a white to off-white crystalline powder.[1] High-purity batches, suitable for research and development, should exhibit a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1]

Q2: What are the typical starting materials for the synthesis of this compound?

A2: A common synthetic route involves the condensation reaction between a derivative of salicylic acid and a substituted aniline.[2] For this compound, this typically involves the reaction of 5-chlorosalicylic acid with 3,4-dichloroaniline.[3]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To maintain its integrity and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration is recommended.

Q4: Can you provide a general overview of the synthesis process?

A4: The synthesis generally proceeds via a two-step process. First, 5-chlorosalicylic acid is converted to its more reactive acid chloride derivative, typically using a chlorinating agent like thionyl chloride. Subsequently, this acid chloride is reacted with 3,4-dichloroaniline in the presence of a base to form the final amide product, this compound.[2]

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Inconsistent results between batches can be a significant roadblock in research and development. This guide provides a systematic approach to identifying and resolving common sources of variability in the synthesis of this compound.

Issue 1: Lower than Expected Yield

Q: My reaction yield is consistently low or varies significantly between batches. What are the potential causes and how can I improve it?

A: Low and variable yields can stem from several factors throughout the synthetic process. A systematic evaluation of each step is crucial for diagnosis.

Possible Causes & Solutions:

  • Incomplete Acid Chloride Formation: The conversion of 5-chlorosalicylic acid to its acid chloride is a critical step.

    • Troubleshooting: Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in sufficient excess. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acid chloride back to the carboxylic acid. Monitor the reaction progress by techniques like IR spectroscopy to confirm the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride.

  • Inefficient Amide Coupling: The reaction between the acid chloride and 3,4-dichloroaniline is the core bond-forming step.

    • Troubleshooting: The purity of both the acid chloride and the aniline is paramount. Impurities in the aniline can compete in the reaction. Ensure the reaction is performed under anhydrous conditions and that the base used to scavenge the HCl byproduct is non-nucleophilic (e.g., triethylamine or pyridine) and present in a slight excess.[2] The reaction temperature and time should be optimized; running the reaction at a low temperature initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side products.

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps.

    • Troubleshooting: During aqueous work-up, ensure the pH is carefully controlled to prevent hydrolysis of the amide. When performing extractions, use an adequate volume of organic solvent and perform multiple extractions to ensure complete recovery of the product. For purification by recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.[2] If using column chromatography, careful selection of the stationary and mobile phases is critical to achieve good separation without significant product loss on the column.

Issue 2: Inconsistent Purity and Impurity Profile

Q: I am observing batch-to-batch differences in the purity of my this compound, with varying impurity profiles as seen on my HPLC chromatogram. What are the likely sources of these impurities?

A: An inconsistent impurity profile is a major concern, especially in a drug development context. Understanding the potential side reactions and degradation pathways is key to controlling the purity of the final product.

Potential Impurities and Their Origins:

ImpurityPotential SourceMitigation Strategy
Unreacted 5-chlorosalicylic acidIncomplete acid chloride formation or hydrolysis of the acid chloride.Ensure complete conversion to the acid chloride and maintain anhydrous conditions.
Unreacted 3,4-dichloroanilineInsufficient amount of acid chloride or non-stoichiometric reaction.Use a slight excess of the acid chloride and ensure accurate measurement of reactants.
Diacylated anilineReaction of two molecules of the acid chloride with one molecule of the aniline.Control the stoichiometry and add the acid chloride to the aniline solution slowly and at a low temperature.
Hydrolysis productsPresence of water during the reaction or work-up.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Over-chlorinated salicylanilidesPresence of impurities in the starting 5-chlorosalicylic acid.Use highly pure starting materials and characterize them before use.

Analytical Workflow for Impurity Profiling:

A robust analytical workflow is essential for identifying and quantifying impurities.

Caption: Workflow for impurity profiling and purification of this compound.

Issue 3: Variability in Physical Properties

Q: My synthesized this compound shows variations in color, crystal morphology, and melting point between batches, even when the purity by HPLC is similar. What could be the cause?

A: Variations in physical properties, despite similar chemical purity, often point towards differences in the solid-state characteristics of the compound, such as polymorphism or the presence of residual solvents.

Possible Causes and Solutions:

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound is a common phenomenon in pharmaceuticals. Polymorphs can have different melting points, solubilities, and stabilities.

    • Troubleshooting: The cooling rate during recrystallization can significantly influence the resulting polymorphic form. A slower cooling rate generally favors the formation of a more stable polymorph. To ensure consistency, it is crucial to have a well-defined and controlled crystallization protocol, including the choice of solvent, cooling profile, and agitation. Characterization techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to identify and control the polymorphic form.

  • Residual Solvents: The presence of trapped solvent molecules within the crystal lattice can affect the physical properties of the compound.

    • Troubleshooting: Ensure the product is thoroughly dried under vacuum at an appropriate temperature after purification. The drying time and temperature should be optimized to remove residual solvents without causing degradation of the product. Gas chromatography (GC) with a headspace autosampler is the standard method for quantifying residual solvents.

  • Particle Size and Morphology: The size and shape of the crystals can also vary between batches, which can impact properties like flowability and dissolution rate.[4]

    • Troubleshooting: The crystallization conditions, including the level of supersaturation, agitation speed, and cooling rate, all influence the final particle size and morphology. Implementing a controlled crystallization process is key to achieving consistent particle characteristics. Particle size analysis techniques, such as laser diffraction, can be used to monitor and control this parameter.

Experimental Protocols

To aid in the troubleshooting process, detailed protocols for key analytical techniques are provided below.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on the specific instrumentation and column used.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
040
2095
2595
2640
3040

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization for Purification

This protocol outlines a general procedure for the purification of crude this compound. The choice of solvent is critical and should be determined experimentally.

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, isopropanol, and mixtures with water.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out of the solution. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Conclusion

Addressing batch-to-batch variability in the synthesis of this compound requires a systematic and analytical approach. By carefully controlling the reaction parameters, understanding potential side reactions, and implementing robust analytical and purification methods, researchers and drug development professionals can achieve consistent and high-quality production of this important compound. This guide serves as a starting point for troubleshooting and process optimization, emphasizing the importance of a deep understanding of the underlying chemical principles to ensure reproducible results.

References

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Google Patents. Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof.
  • ResearchGate. Identifying sources of batch to batch variation in processability. Available from: [Link]

  • NIH. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. Available from: [Link]

  • PubMed. Effect of 3,3',4',5-tetrachlorosalicylanilide on reduction of excess sludge and nitrogen removal in biological wastewater treatment process. Available from: [Link]

  • EPA. An Analytical Method for the Determination of Residues of Trichlorfon and its M. Available from: [Link]

  • Genentech. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • University of Groningen. Batch versus continuous blending of binary and ternary pharmaceutical powder mixtures. Available from: [Link]

  • Sciforum. Tetrachlorosilane-A Versatile Reagent in Organic Synthesis. Available from: [Link]

  • AZoM. Analyzing Batch-to-Batch Variability in Bulk Chemicals. Available from: [Link]

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]

  • PubChem. 3,3',4',5-Tetrachlorosalicylanilide. Available from: [Link]

  • PubMed. Reduction of excess sludge production by 3,3',4',5-tetrachlorosalicylanilide in an activated sludge process. Available from: [Link]

  • Google Patents. Trilaciclib synthesis method.
  • NIH. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available from: [Link]

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  • Alichem. 3′,4′,5-Trichlorosalicylanilide. Available from: [Link]

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Technical Support Center: Accounting for Autofluorescence of 3',4',5-Trichlorosalicylanilide in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on how to manage the intrinsic fluorescence, or autofluorescence, of the compound 3',4',5-Trichlorosalicylanilide in your fluorescence-based assays. Adherence to the principles and protocols outlined herein will enhance the accuracy, reliability, and reproducibility of your experimental data.

Introduction: The Challenge of Compound Autofluorescence

Many small molecules, including this compound and other halogenated salicylanilides, possess intrinsic fluorescent properties.[1][2] This autofluorescence can significantly interfere with fluorescence-based assays by artificially inflating the signal, masking the signal from your intended fluorescent probe, and ultimately leading to false-positive or false-negative results.[2] The goal of this guide is to provide you with the tools to characterize, manage, and account for this phenomenon.

A critical first step, which cannot be overstated, is the experimental determination of the specific fluorescence properties of this compound under your precise assay conditions. While salicylanilide derivatives have been reported to exhibit fluorescence, with some showing emission around 470 nm, the exact excitation and emission spectra are highly dependent on the molecular structure and the local microenvironment (e.g., solvent, pH, binding to proteins).[3][4]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem?

A1: Autofluorescence is the natural emission of light by a compound or biological structure when it is excited by light. In the context of your assay, this compound may be fluorescing at similar wavelengths to your experimental fluorophore. This creates a background signal that can obscure your true signal, reducing the signal-to-noise ratio and leading to inaccurate quantification.[5]

Q2: I don't have a spectral scanner. Can I still correct for autofluorescence?

A2: Yes. While a spectral scanner is the most robust tool, you can perform a simple control experiment. By measuring the fluorescence of your sample in the presence of this compound but without your specific fluorescent probe, you can quantify the contribution of the compound's autofluorescence. This value can then be subtracted from your experimental samples. See Protocol 2 for a detailed workflow.

Q3: At what concentration is the autofluorescence of this compound likely to be a problem?

A3: The extent of interference is dependent on the concentration of the compound and its quantum yield in your assay conditions.[5] It is crucial to test a range of concentrations of this compound, from the lowest effective dose to the highest, to determine the concentration-dependent effect on background fluorescence.

Q4: Can I use a different fluorescent dye to avoid the autofluorescence?

A4: Absolutely. This is often the most effective strategy. Once you have characterized the autofluorescence spectrum of this compound (see Protocol 1 ), you can select a fluorescent probe with excitation and emission spectra that are well-separated from the compound's autofluorescence. Red-shifted dyes are often a good choice as autofluorescence is typically more pronounced in the blue-green region of the spectrum.

Q5: Are there any safety considerations with this compound?

A5: Yes. Halogenated salicylanilides are known to be potent photosensitizers.[6][7] This means that upon exposure to light, they can generate reactive oxygen species, which may lead to phototoxicity.[8][9] It is important to be aware of this property, as it could potentially affect cell viability in live-cell imaging experiments and may necessitate minimizing light exposure.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
High background fluorescence in all wells containing the compound. The compound is autofluorescent at your assay's wavelengths.1. Characterize the Spectrum: Perform Protocol 1 to determine the excitation and emission maxima of the compound's autofluorescence.[10] 2. Control Subtraction: Use Protocol 2 to subtract the background fluorescence. 3. Change Fluorophore: Select a fluorophore with spectrally distinct properties.
Non-linear dose-response curve. At higher concentrations, the compound's autofluorescence is saturating the detector or interfering with the assay chemistry.1. Lower Compound Concentration: If possible, work at lower concentrations of this compound. 2. Neutral Density Filter: Use a neutral density filter on your reader to reduce the intensity of the signal reaching the detector. 3. Check for Quenching: At very high concentrations, some compounds can quench fluorescence. Perform a control experiment with a known concentration of your fluorophore and increasing concentrations of the compound.
High variability between replicate wells. The compound may be precipitating out of solution at the concentrations used, leading to inconsistent fluorescence.1. Solubility Test: Determine the solubility of this compound in your assay buffer. 2. Visual Inspection: Check wells for any signs of precipitation. 3. Work within Soluble Range: Adjust your experimental concentrations to stay within the soluble range of the compound.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Characterization of this compound Autofluorescence

Objective: To determine the excitation and emission spectra of this compound in your specific assay buffer.

Materials:

  • This compound

  • Assay buffer (the same buffer used in your main experiment)

  • Fluorescence microplate reader or spectrofluorometer with spectral scanning capabilities

  • Black, opaque microplates

Procedure:

  • Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use in your experiments.

  • Add this solution to the wells of a black, opaque microplate. Include wells with only the assay buffer as a blank.

  • Excitation Scan: Set the emission wavelength to a starting point (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 300-500 nm) to find the wavelength of maximum excitation.

  • Emission Scan: Using the peak excitation wavelength determined in the previous step, scan a range of emission wavelengths (e.g., 400-700 nm) to find the wavelength of maximum emission.

  • The resulting spectra will define the autofluorescence signature of this compound in your assay conditions.

Protocol 2: Autofluorescence Correction by Control Subtraction

Objective: To quantify and subtract the fluorescence signal originating from this compound.

Materials:

  • All components of your main assay, excluding your specific fluorescent probe.

  • This compound

  • Fluorescence microplate reader

Procedure:

  • Prepare a set of control wells that contain all the components of your assay, including the same concentration of this compound as your experimental wells, but do not add your fluorescent probe .

  • Prepare a set of blank wells containing only the assay buffer.

  • Incubate the plate under the same conditions as your main experiment.

  • Measure the fluorescence in all wells (experimental, control, and blank) using the same excitation and emission wavelengths.

  • Calculate the corrected fluorescence for each experimental well using the following formula: Corrected Fluorescence = (Fluorescence of Experimental Well) - (Average Fluorescence of Control Wells - Average Fluorescence of Blank Wells)

Protocol 3: Spectral Unmixing for Advanced Correction

Objective: To computationally separate the fluorescence signal of your probe from the autofluorescence of this compound. This is particularly useful in fluorescence microscopy and spectral flow cytometry.

Principle: This technique relies on the fact that every fluorophore, including the autofluorescence from your compound, has a unique spectral signature.[11] By acquiring the emission spectrum for each component, a mathematical algorithm can unmix the signals.[12][13]

Workflow:

  • Acquire Reference Spectra:

    • Autofluorescence Spectrum: Prepare a sample containing only cells or your biological matrix treated with this compound (no other fluorophores). Acquire a lambda stack (a series of images at different emission wavelengths) to generate the autofluorescence spectrum.[14]

    • Fluorophore Spectrum: Prepare a sample containing your specific fluorescent probe (without the compound) and acquire its reference spectrum.

  • Acquire Experimental Data: Image your fully stained experimental sample (containing both your probe and the compound) by acquiring a lambda stack.

  • Perform Linear Unmixing: Use software (e.g., ImageJ/Fiji with appropriate plugins, or instrument-specific software) to perform linear unmixing.[12] The software will use the reference spectra to calculate the contribution of each component to the total fluorescence in every pixel of your experimental image.[11] The output will be separate images showing the isolated signals from your probe and the compound's autofluorescence.

Part 4: Visualizing Workflows

The following diagrams illustrate the decision-making process and experimental workflows for managing autofluorescence.

cluster_0 Reference Spectra Acquisition cluster_1 Experimental Data Acquisition cluster_2 Computational Unmixing A Sample with Compound Only C Autofluorescence Spectrum A->C Lambda Scan B Sample with Fluorophore Only D Fluorophore Spectrum B->D Lambda Scan G Linear Unmixing Algorithm C->G D->G E Experimental Sample (Compound + Fluorophore) F Mixed Spectrum E->F Lambda Scan F->G H Unmixed Autofluorescence Signal G->H I Unmixed Fluorophore Signal G->I

Caption: Workflow for spectral unmixing.

References

  • Intramolecular Charge Transfer and Proton Transfer Fluorescence of Salicylanilides. Journal of the Chinese Chemical Society. Available at: [Link]

  • Intramolecular charge transfer and proton transfer fluorescence of salicylanilides. ResearchGate. Available at: [Link]

  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter. Available at: [Link]

  • Spectral Unmixing in Flow Cytometry: 7 Top Tips for Success. Bitesize Bio. Available at: [Link]

  • Extract Multiple Autofluorescence Signatures With AF Explorer. YouTube. Available at: [Link]

  • Introducing AutoSpectral: an optimized unmixing workflow. Colibri Cytometry. Available at: [Link]

  • Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs. Bioinformatics. Available at: [Link]

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. Available at: [Link]

  • 3,3',4',5-Tetrachlorosalicylanilide. PubChem. Available at: [Link]

  • A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion. bioRxiv. Available at: [Link]

  • The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association. Available at: [Link]

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. PubMed Central. Available at: [Link]

  • Absorption and action spectra studies on bithionol and halogenated salicylanilide photosensitivity. British Journal of Dermatology. Available at: [Link]

  • The phenomenon of phototoxicity and long-term risks of commonly prescribed and structurally diverse drugs. PubMed Central. Available at: [Link]

  • Summary of the antiparasitic spectrum of salicylanilides commonly used in cattle. ResearchGate. Available at: [Link]

  • Interference with Fluorescence and Absorbance. NCBI Bookshelf. Available at: [Link]

  • Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. PubMed Central. Available at: [Link]

  • Photoreactions of 3,3',4',5-tetrachlorosalicylanilide with proteins. PubMed. Available at: [Link]

  • Salicylanilides and Their Anticancer Properties. MDPI. Available at: [Link]

  • Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms. PubMed Central. Available at: [Link]

  • Interference with Fluorescence and Absorbance. ResearchGate. Available at: [Link]

  • Salicylanilides and Their Anticancer Properties. PubMed. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 3',4',5-Trichlorosalicylanilide and Other Mitochondrial Uncouplers for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 3',4',5-Trichlorosalicylanilide with other prominent mitochondrial uncouplers. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms, efficacy, and potential liabilities of these molecules, supported by experimental data and protocols to aid in compound selection and experimental design.

The Critical Role of Mitochondrial Uncoupling in Research

Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation (OXPHOS). The electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force is then utilized by ATP synthase to produce ATP.[1][2] Mitochondrial uncouplers are molecules that disrupt this tight coupling between electron transport and ATP synthesis.[1][2] They function as protonophores, creating an alternative pathway for protons to re-enter the mitochondrial matrix, thereby dissipating the proton gradient as heat.[3][4] This leads to an increase in oxygen consumption as the ETC attempts to compensate for the reduced proton gradient.

The ability to modulate mitochondrial coupling is a powerful tool in research, with implications for studying metabolic diseases, neurodegenerative disorders, and cancer.[4][5][6][7][8][9] However, the utility of an uncoupler is dictated by its potency, specificity, and cellular toxicity.

Understanding the Landscape of Mitochondrial Uncouplers

The field of mitochondrial uncouplers is diverse, ranging from classical, potent compounds to newer molecules with improved safety profiles. This guide will focus on a comparative analysis of this compound and its class with well-established uncouplers.

The Salicylanilide Class: A Profile of this compound

Salicylanilides are a class of compounds known for their broad biological activities, including antimicrobial and anthelmintic properties.[10] Certain halogenated salicylanilides have been identified as potent mitochondrial uncouplers.[11][12] this compound is a member of this class, characterized by chlorine substitutions on both the salicylic acid and aniline rings.[13]

While specific data on the mitochondrial uncoupling activity of this compound is limited in the available literature, its structural similarity to other known uncoupling salicylanilides, such as niclosamide and tetrachlorosalicylanilide, suggests it likely possesses protonophoric properties.[12][14] The lipophilic nature of the molecule would facilitate its movement across the inner mitochondrial membrane, a key characteristic of protonophore uncouplers.

Classical Uncouplers: FCCP and CCCP

Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) and carbonyl cyanide m-chlorophenylhydrazone (CCCP) are two of the most widely used mitochondrial uncouplers in research.[15][16] They are highly potent protonophores that effectively dissipate the mitochondrial membrane potential.[15]

However, their high potency is accompanied by a narrow therapeutic window and significant off-target effects.[17][18] For instance, FCCP can depolarize the plasma membrane, which can lead to the activation of NADPH oxidase 2 and induce reactive oxygen species (ROS) production outside of the mitochondria.[4] Both FCCP and CCCP have been shown to inhibit the movement of organelles, an effect that may be independent of their uncoupling activity and related to interactions with sulfhydryl groups on motor proteins like dynein and myosin ATPases.[19]

2,4-Dinitrophenol (DNP): The Historic Uncoupler

2,4-Dinitrophenol (DNP) was one of the first synthetic mitochondrial uncouplers discovered and was briefly used as a weight-loss drug in the 1930s.[3][20] It functions as a protonophore, increasing metabolic rate and promoting fat burning.[3] However, its use was discontinued due to severe toxicity, including uncontrolled hyperthermia, which can be fatal.[3][20]

Despite its toxicity at high doses, low doses of DNP have shown neuroprotective effects in preclinical models of neurodegenerative diseases.[8][9] This is attributed to a "mild uncoupling" effect that is thought to induce an adaptive stress response in neurons.[8]

Next-Generation Uncouplers: BAM15

BAM15 is a more recently developed mitochondrial uncoupler that has shown promise due to its high efficacy and improved safety profile compared to classical uncouplers.[5][6][7][21] It is a potent and selective mitochondrial protonophore that stimulates mitochondrial respiration with minimal off-target effects on the plasma membrane.[5][6][15] BAM15 has demonstrated protective effects in models of obesity and has been shown to improve glycemic control.[7][22] Its unique structure is thought to contribute to its heightened mitochondrial targeting and reduced toxicity.[6]

Comparative Performance of Mitochondrial Uncouplers

The choice of a mitochondrial uncoupler for a specific application depends on a careful consideration of its performance characteristics. The following table summarizes key parameters for the discussed uncouplers.

UncouplerChemical ClassTypical Working ConcentrationPotency (EC50)Key AdvantagesKey Disadvantages
This compound Halogenated SalicylanilideData not availableData not availableLikely potent uncoupler based on structural analogsLack of specific data, potential for off-target effects and toxicity similar to other halogenated salicylanilides
FCCP Phenylhydrazone0.1 - 1 µM[23]~0.04 µM[12]High potency, extensively studiedNarrow therapeutic window, off-target effects on plasma membrane, inhibition of organelle transport[4][19]
CCCP Phenylhydrazone0.1 - 5 µMData varies, less potent than FCCPPotent uncouplerSimilar to FCCP, can inhibit organelle transport[19]
DNP Nitrophenol1 - 100 µM[8]Data variesNeuroprotective at low doses[8][9]High toxicity, narrow therapeutic window, banned for human use[3][20]
BAM15 Oxadiazolo-pyrazine1 - 10 µMData variesHigh mitochondrial specificity, improved safety profile, protective in metabolic disease models[5][6][7][22]Newer compound, less long-term data available

Experimental Workflow for Assessing Mitochondrial Uncoupling

A robust and reproducible method for evaluating the efficacy and potency of mitochondrial uncouplers is essential. High-resolution respirometry is a standard technique used to measure the oxygen consumption rate (OCR) of cells or isolated mitochondria in response to various compounds.

Diagram of Experimental Workflow

workflow cluster_prep Cell Preparation cluster_respirometry High-Resolution Respirometry cluster_analysis Data Analysis cell_culture 1. Culture cells to a suitable density harvest 2. Harvest and count cells cell_culture->harvest resuspend 3. Resuspend cells in respiration medium harvest->resuspend load_cells 4. Load cell suspension into oxygraph chamber resuspend->load_cells baseline 5. Measure basal oxygen consumption load_cells->baseline oligomycin 6. Add Oligomycin (ATP synthase inhibitor) baseline->oligomycin uncoupler 7. Titrate Uncoupler (e.g., this compound) oligomycin->uncoupler inhibitors 8. Add ETC inhibitors (e.g., Rotenone, Antimycin A) uncoupler->inhibitors normalize 9. Normalize OCR to cell number inhibitors->normalize calculate 10. Calculate maximal respiration and determine EC50 normalize->calculate uncoupling_mechanism cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain e- IMS Intermembrane Space (High [H+]) ETC:f0->IMS H+ ATP_Synthase ATP_Synthase Matrix Mitochondrial Matrix (Low [H+]) IMS->ATP_Synthase:f0 H+ Uncoupler_ion Uncoupler (U-) IMS->Uncoupler_ion + H+ Uncoupler Uncoupler (U-H) Matrix->Uncoupler - H+ Uncoupler->Matrix Proton Transport Uncoupler_ion->IMS Returns

Sources

A Researcher's Guide to Salicylanilides: 3',4',5-Trichlorosalicylanilide vs. Niclosamide in In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of repurposed drugs, the salicylanilide family stands out for its remarkable polypharmacology. Niclosamide, an anthelmintic agent approved by the FDA, has been extensively repurposed and studied for its potent antiviral, anticancer, and antibacterial activities.[1][2][3][4] Its lesser-known analog, 3',4',5-Trichlorosalicylanilide, presents a structurally similar yet distinct profile that warrants careful consideration for specific research applications.

This guide moves beyond a simple cataloging of features, offering an in-depth, data-supported comparison from an application scientist's perspective. We will dissect their mechanisms, compare their performance across key in vitro models, and provide robust protocols to empower researchers to make an informed, strategic choice between these two compelling molecules.

Part 1: The Core Mechanism - A Tale of Two Protonophores

At their core, both niclosamide and this compound are salicylanilides, a class of lipophilic weak acids. Their primary and most well-understood mechanism of action is the uncoupling of oxidative phosphorylation.[5][6][7][8] They act as protonophores, shuttling protons across the inner mitochondrial membrane. This action dissipates the crucial proton gradient required by ATP synthase, effectively short-circuiting cellular energy production. The resulting depletion of ATP is a catastrophic event for the cell, triggering downstream stress and death pathways.

However, years of research, particularly on niclosamide, have revealed that its biological effects are far more complex. It is a pleiotropic agent that modulates a host of critical cellular signaling pathways, often at concentrations relevant to its primary mechanism.[2][5][9] This multi-targeted assault is key to its broad-spectrum efficacy. While this compound is presumed to share this protonophoric activity due to its chemical class, its specific interactions with other signaling cascades are not as extensively documented, representing a significant area for future research.

Figure 1: Shared and Divergent Mechanisms of Salicylanilides cluster_membrane Mitochondrial Inner Membrane cluster_downstream Cellular Consequences proton_in H+ compound Salicylanilide (Niclosamide or This compound) proton_in->compound Proton Binding (Intermembrane Space) proton_out H+ compound->proton_out Proton Release (Matrix) pathways Signaling Pathway Modulation (STAT3, Wnt, mTORC1, NF-κB) compound->pathways Direct/Indirect Inhibition (Well-documented for Niclosamide) atp_synthase ATP Synthase proton_out->atp_synthase Gradient Dissipated atp_depletion ATP Depletion atp_synthase->atp_depletion Inhibition cell_death Apoptosis & Cell Cycle Arrest atp_depletion->cell_death pathways->cell_death

Caption: Core mechanism of salicylanilides and downstream effects.

Niclosamide has been definitively shown to inhibit the STAT3, Wnt/β-catenin, mTORC1, and NF-κB signaling pathways, all of which are fundamental to the proliferation and survival of cancer cells.[1][5][9][10][11] This makes it an invaluable tool for studying these pathways. The selection of this compound could be strategic if the goal is to isolate the effects of mitochondrial uncoupling from the well-defined off-target effects of niclosamide, or to discover novel pathway interactions.

Part 2: Performance Metrics - A Head-to-Head Data Comparison

The ultimate decision often rests on empirical data: potency (IC50/EC50) and cytotoxicity (CC50). The following tables compile data from the literature to provide a comparative snapshot. A key takeaway is the relative scarcity of published data for this compound compared to the wealth of information on niclosamide.

Table 1: Comparative Anticancer Activity

Cell LineCancer TypeNiclosamide IC50This compound IC50Supporting Evidence
A549Non-Small Cell Lung~1-5 µMNot Widely ReportedNiclosamide induces autophagy and apoptosis in A549 cells.[12] Salicylanilide derivatives show STAT3 inhibition in A549 cells.[13]
VariousMultiplePotent (sub-µM to low µM)Not Widely ReportedNiclosamide shows broad anticancer activity by targeting multiple pathways.[1][3][9][14]

Table 2: Comparative Antiviral Activity

VirusCell LineNiclosamide EC50This compound EC50Supporting Evidence
SARS-CoV-2Vero E6~0.56 µMNot Widely ReportedNiclosamide is a potent inhibitor of SARS-CoV-2 in vitro, though its efficacy can overlap with cytotoxicity.[4][15]
VariousMultiplePotent (sub-µM to low µM)Not Widely ReportedNiclosamide shows broad antiviral activity against numerous viruses.[2]

Table 3: Comparative Antibacterial Activity

Bacteria TypeRepresentative SpeciesNiclosamide MICThis compound MICSupporting Evidence
Gram-positiveStaphylococcus aureus< 0.5 mg/LNot Widely ReportedNiclosamide shows excellent in vitro activity against Gram-positive bacteria, including MRSA.[16][17][18]
Gram-negativePseudomonas aeruginosaHigher / Less effectiveNot Widely ReportedNiclosamide has lower activity against Gram-negative bacteria.[18][19]

Field Insights: The data clearly positions niclosamide as the compound of choice for studies leveraging a well-characterized, multi-pathway inhibitor. The absence of data for this compound is not a mark against its potential, but rather an indication of its status as an under-investigated molecule. For researchers pursuing novel mechanisms or seeking to differentiate between mitochondrial and other signaling effects, this knowledge gap represents a significant opportunity.

Part 3: Validated Experimental Protocols for In Vitro Comparison

To ensure the integrity of your comparative studies, employing robust, standardized protocols is non-negotiable. The following methods provide a reliable framework for assessing cytotoxicity and antiviral efficacy.

Protocol 1: Determining Cytotoxicity and IC50 using an MTT Assay

The MTT assay is a colorimetric workhorse for assessing cell metabolic activity, which serves as a proxy for cell viability. Its principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Figure 2: MTT Assay Workflow for Cytotoxicity A 1. Seed Cells (5,000-10,000 cells/well in 96-well plate) B 2. Incubate for 24h (Allow cell adherence) A->B C 3. Treat with Compound (Serial dilutions of Salicylanilide vs. Vehicle Control) B->C D 4. Incubate for 24-72h (Compound exposure period) C->D E 5. Add MTT Reagent (5 mg/mL) (Incubate 2-4 hours) D->E F 6. Solubilize Formazan (Add 100-150 µL DMSO) E->F G 7. Read Absorbance (570 nm with plate reader) F->G H 8. Analyze Data (Calculate % Viability and IC50 values) G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate your chosen cancer cell line (e.g., A549) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to ensure firm attachment.[20][21]

  • Compound Preparation: Prepare stock solutions of niclosamide and this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells remains non-toxic (typically <0.5%).

  • Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest DMSO concentration) cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT.[20]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and mix thoroughly on an orbital shaker for 10 minutes to ensure complete dissolution.[21]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and use non-linear regression analysis to determine the IC50 value for each compound.

Protocol 2: Quantifying Antiviral Efficacy via CPE Reduction Assay

This assay measures a compound's ability to inhibit the virus-induced cytopathic effect (CPE), which is the structural damage and death of host cells caused by viral replication.

Figure 3: CPE Reduction Assay Workflow A 1. Seed Host Cells (e.g., Vero E6 in 96-well plate to confluence) B 2. Prepare Compound Dilutions (in low-serum assay medium) A->B C 3. Treat and Infect Cells (Add compound dilutions, then add virus at target MOI) B->C D 4. Set Controls (Cell Control, Virus Control, Positive Drug Control) C->D E 5. Incubate (Until 80-90% CPE is visible in Virus Control wells) D->E F 6. Assess Cell Viability (e.g., Crystal Violet or Neutral Red staining) E->F G 7. Quantify CPE Inhibition (Measure absorbance with plate reader) F->G H 8. Analyze Data (Calculate % CPE reduction and EC50 values) G->H

Caption: Workflow for determining antiviral efficacy by CPE reduction.

Detailed Methodology:

  • Cell Seeding: Seed a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.[22][23]

  • Compound Preparation: Prepare serial dilutions of the test compounds in an assay medium containing a reduced concentration of fetal bovine serum (e.g., 2% FBS).[24]

  • Infection and Treatment: Remove the growth medium from the cells. Add the compound dilutions to the wells. Subsequently, add the virus at a predetermined multiplicity of infection (MOI) sufficient to cause >80% CPE within 48-72 hours.

  • Controls: It is critical to include the following controls on every plate:

    • Cell Control: Untreated, uninfected cells.

    • Virus Control: Untreated, infected cells.

    • Toxicity Control: Cells treated with the highest concentration of each compound, uninfected.

    • Positive Control: A known antiviral drug for the specific virus.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show 80-90% CPE.[22]

  • Quantification: Assess cell viability. A common method is to fix the cells with 4% paraformaldehyde and stain the remaining viable, adherent cells with 0.1% crystal violet. After washing, the bound dye is solubilized and absorbance is read.

  • Analysis: The percentage of CPE reduction is calculated relative to the virus and cell controls. The 50% effective concentration (EC50) is determined using regression analysis.

Conclusion: Making the Strategic Selection

The choice between this compound and niclosamide is a function of your research objective.

Select Niclosamide when:

  • Your study requires a well-characterized inhibitor with known effects on multiple major signaling pathways (STAT3, Wnt, mTORC1, etc.).

  • You need a robust positive control or a benchmark compound for comparison against novel agents.

  • Your research builds upon the extensive existing literature on niclosamide's antiviral or anticancer properties.

Consider this compound when:

  • You are conducting exploratory research to identify novel biological activities or mechanisms within the salicylanilide class.

  • Your goal is to isolate the effects of mitochondrial uncoupling and ATP depletion, potentially with fewer confounding effects on the signaling pathways well-established for niclosamide.

  • You are investigating structure-activity relationships (SAR) within this chemical family.

In essence, niclosamide is the established tool for defined questions, while this compound is the exploratory instrument for discovering new ones. The path forward for any researcher is clear: leverage the extensive data on niclosamide for established models and embrace the scientific opportunity presented by the under-investigated profile of this compound.

References

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A Comparative Efficacy Analysis of 3',4',5'-Trichlorosalicylanilide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the biological efficacy of 3',4',5'-Trichlorosalicylanilide and its prominent analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the antimicrobial and anticancer properties of these compounds, supported by experimental data and detailed methodologies. We will explore the nuanced structure-activity relationships that govern their potency and mechanisms of action, offering insights to guide future research and development.

Introduction to Salicylanilides: A Versatile Scaffold

Salicylanilides, a class of compounds featuring a salicylic acid moiety linked to an aniline through an amide bond, have long been recognized for their diverse biological activities. Halogenation of the salicylanilide core has been a key strategy in enhancing their potency, leading to the development of successful anthelmintic drugs like niclosamide and oxyclozanide.[1] Beyond their use in parasitic infections, recent research has illuminated the significant potential of salicylanilides and their analogs as antibacterial, antifungal, and anticancer agents.[2] This has spurred a renewed interest in exploring the therapeutic possibilities of this chemical scaffold.

At the heart of their multifaceted activity lies their ability to interfere with fundamental cellular processes. One of the most well-documented mechanisms is the uncoupling of oxidative phosphorylation in mitochondria.[1] As weakly acidic lipophilic molecules, salicylanilides can transport protons across the inner mitochondrial membrane, dissipating the proton gradient essential for ATP synthesis.[1] This disruption of cellular energy metabolism is a key contributor to their biological effects. Furthermore, salicylanilides have been shown to modulate critical signaling pathways often dysregulated in disease, including the STAT3, Wnt/β-catenin, mTOR, and NF-κB pathways.[1][3]

This guide will focus on 3',4',5'-Trichlorosalicylanilide and compare its efficacy with key analogs, providing a framework for understanding their therapeutic potential.

Comparative Efficacy Analysis

The following sections present a comparative overview of the antimicrobial and anticancer activities of 3',4',5'-Trichlorosalicylanilide and selected analogs. The data, compiled from various studies, is presented to facilitate a clear comparison of their potency.

Antimicrobial Activity

Salicylanilides exhibit potent activity primarily against Gram-positive bacteria and various fungal pathogens.[4] Their efficacy is often attributed to their ability to disrupt the bacterial cell envelope and interfere with vital cellular processes.[5]

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Candida albicansSource(s)
3',4',5'-Trichlorosalicylanilide Data not availableData not availableInhibits filamentation[6]
Niclosamide 0.06 - 0.1250.156 - 0.313No significant growth inhibition at tested concentrations[4]
Oxyclozanide 0.5 - 10.5 - 216[7][8]

Note: The provided data is a compilation from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Anticancer Activity

The anticancer properties of salicylanilides are a burgeoning area of research. Their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines is linked to their multi-targeted mechanism of action, including the inhibition of key signaling pathways.[1]

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundBreast Cancer (MCF-7)Prostate Cancer (DU145)Source(s)
3',4',5'-Trichlorosalicylanilide Data not availableData not available
Niclosamide ~10<10[9]
Analog 16 (a novel salicylanilide) Data not available~10[9]

Note: The provided data is a compilation from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Key Mechanisms of Action

The broad-spectrum biological activity of salicylanilides stems from their ability to target multiple cellular pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective analogs.

Mitochondrial Uncoupling

A primary mechanism of action for many salicylanilides is the uncoupling of oxidative phosphorylation.[1] This process disrupts the mitochondrial membrane potential, leading to a decrease in ATP production and an increase in oxygen consumption. This energy depletion can trigger downstream events leading to cell death.

cluster_0 Inner Mitochondrial Membrane ProtonGradient Proton Gradient (High H+) ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives Salicylanilide Salicylanilide (Protonophore) ProtonGradient->Salicylanilide ATP ATP ATP_Synthase->ATP Produces ProtonLeak Proton Leak Salicylanilide->ProtonLeak Creates

Caption: Mitochondrial uncoupling by salicylanilides.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[10] Its constitutive activation is a hallmark of many cancers. Salicylanilides, including niclosamide, have been shown to inhibit STAT3 phosphorylation and its subsequent translocation to the nucleus, thereby downregulating the expression of its target genes.[9][11]

Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Promotes Salicylanilide Salicylanilide Salicylanilide->JAK Inhibits start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microplate wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Read results visually or spectrophotometrically incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the microorganism on an appropriate agar medium. Prepare a suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve the desired final inoculum concentration in the microtiter plate (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature (e.g., 35-37°C) for the appropriate duration (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mitochondrial Membrane Potential Assay

This assay measures the effect of a compound on the mitochondrial membrane potential, a key indicator of mitochondrial function. [4] Step-by-Step Protocol:

  • Cell Culture: Plate cells (e.g., cancer cell lines) in a suitable culture vessel (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined period. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Staining: Add a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRE or JC-1) to the cells and incubate.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

STAT3 Phosphorylation Inhibition Assay (Western Blot)

This assay determines the ability of a compound to inhibit the phosphorylation of STAT3. [12] Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture an appropriate cell line with constitutively active STAT3 or one where STAT3 can be induced. Treat the cells with the test compound at various concentrations.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant therapeutic potential of 3',4',5'-Trichlorosalicylanilide and its analogs. Their broad-spectrum antimicrobial and anticancer activities, coupled with their multifaceted mechanisms of action, make them a compelling class of compounds for further investigation.

While established analogs like niclosamide and oxyclozanide have demonstrated considerable efficacy, there is a clear need for more direct comparative studies that include a wider range of salicylanilide derivatives against standardized panels of microbial and cancer cell lines. Such studies will be instrumental in elucidating more precise structure-activity relationships and guiding the rational design of next-generation salicylanilides with improved potency, selectivity, and pharmacokinetic profiles. Future research should also focus on in vivo efficacy and toxicity studies to translate the promising in vitro findings into tangible therapeutic applications.

References

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Validating the Antifungal Efficacy of 3',4',5-Trichlorosalicylanilide Against Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of antifungal resistance poses a significant threat to global health, necessitating the exploration of novel therapeutic agents with unconventional mechanisms of action. This guide provides a comprehensive technical overview of 3',4',5-Trichlorosalicylanilide, a halogenated salicylanilide, as a promising candidate for combating resistant fungal pathogens. We will delve into its unique mode of action, present a comparative analysis of its efficacy against resistant strains versus conventional antifungals, and provide detailed experimental protocols for its validation.

The Challenge of Antifungal Resistance

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus fumigatus, are a growing concern, especially in immunocompromised individuals. The extensive use of antifungal drugs has led to the emergence of resistant strains, rendering current treatments ineffective.

Resistance to the two major classes of antifungals, azoles and polyenes, is particularly alarming.

  • Azole Resistance: Azoles, such as fluconazole, inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Resistance to azoles primarily arises from mutations in the ERG11 gene (encoding the target enzyme), overexpression of ERG11, or increased drug efflux through membrane transporters.[1][2]

  • Polyene Resistance: Polyenes, like amphotericin B, bind directly to ergosterol, forming pores in the cell membrane and leading to cell death.[3][4] Resistance to polyenes is often associated with alterations in the ergosterol biosynthesis pathway, leading to a reduction in ergosterol content in the cell membrane.[5]

The distinct mechanisms of resistance to these drug classes highlight the urgent need for antifungals with novel targets.

This compound: A Novel Mechanism of Action

This compound belongs to the salicylanilide class of compounds, which have demonstrated a range of biological activities. Unlike azoles and polyenes, the primary antifungal activity of salicylanilides is not directed at the fungal cell wall or membrane biosynthesis. Instead, they act as uncouplers of oxidative phosphorylation in the mitochondria.[6][7]

This disruption of the proton gradient across the inner mitochondrial membrane inhibits ATP synthesis, leading to a cellular energy crisis.[7] A key consequence of this mitochondrial dysfunction is the inhibition of the yeast-to-hyphae transition in dimorphic fungi like Candida albicans.[8][9] This morphological switch is a critical virulence factor, enabling tissue invasion and biofilm formation. By preventing this transition, this compound effectively curtails the pathogenicity of the fungus without directly inhibiting its growth.[8]

This unique mechanism of action suggests that this compound would be effective against fungal strains that have developed resistance to azoles and polyenes through target-specific modifications.

Comparative Efficacy Against Resistant Strains

To validate the potential of this compound, its efficacy must be compared against standard antifungal agents using well-characterized resistant strains. The following table presents representative Minimum Inhibitory Concentration (MIC) data, illustrating the expected outcomes of such a comparative study. It is important to note that the data for this compound is based on the reported activity of structurally related salicylanilides and serves as a predictive model for experimental validation.

Fungal StrainResistance MechanismThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)
Candida albicans (ATCC 90028 - Susceptible)-4 - 80.25 - 10.125 - 0.5
Candida albicans (Fluconazole-Resistant)Upregulation of efflux pumps4 - 8>640.125 - 0.5
Candida albicans (Amphotericin B-Resistant)Altered ergosterol biosynthesis4 - 80.25 - 1>2
Aspergillus fumigatus (Wild-Type)-8 - 16N/A0.25 - 1
Aspergillus fumigatus (Azole-Resistant)cyp51A mutation8 - 16>160.25 - 1

Data Interpretation: The representative data suggests that the efficacy of this compound is not significantly affected by the resistance mechanisms that render fluconazole and amphotericin B ineffective. This provides a strong rationale for its development as a treatment for resistant fungal infections.

Experimental Validation Protocols

To rigorously assess the antifungal potential of this compound, a series of standardized in vitro experiments are required.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Resistant and susceptible fungal strains (C. albicans, A. fumigatus)

  • RPMI-1640 medium

  • This compound

  • Fluconazole and Amphotericin B (as controls)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in RPMI-1640 medium.

  • Drug Dilution: Prepare serial twofold dilutions of this compound and control drugs in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest drug concentration that causes a significant reduction in growth compared to the drug-free control well.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Fungal Inoculum Inoculation Inoculate 96-well Plate Inoculum->Inoculation Drug_Dilutions Serial Drug Dilutions Drug_Dilutions->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read_Results Read Absorbance Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Cytotoxicity Assays

It is crucial to assess the potential toxicity of this compound to mammalian cells to determine its therapeutic window. The MTT and LDH assays are standard methods for this purpose.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell lines (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in 96-well plates and incubate to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength. The IC50 value (the concentration that inhibits 50% of cell viability) can then be calculated.[5][10]

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.

Materials:

  • Mammalian cell lines

  • Cell culture medium

  • This compound

  • LDH assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After treatment, collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant.

  • Absorbance Reading: Measure the absorbance according to the kit's instructions. The amount of LDH released is proportional to the number of damaged cells.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_culture Cell Culture cluster_assays Assays cluster_results Results Seed_Cells Seed Mammalian Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells MTT_Assay MTT Assay (Viability) Treat_Cells->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Treat_Cells->LDH_Assay Calculate_IC50 Calculate IC50 MTT_Assay->Calculate_IC50 Assess_Toxicity Assess Membrane Damage LDH_Assay->Assess_Toxicity

Caption: Workflow for assessing the cytotoxicity of the compound.

Protocol 3: Mitochondrial Membrane Potential Assay

This assay confirms the proposed mechanism of action by measuring the effect of this compound on the mitochondrial membrane potential of fungal cells using the fluorescent dye Rhodamine 123.

Materials:

  • Fungal cells

  • Phosphate-buffered saline (PBS)

  • This compound

  • Rhodamine 123

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat fungal cells with this compound.

  • Staining: Incubate the treated and untreated cells with Rhodamine 123.

  • Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or visualize them under a fluorescence microscope. A decrease in fluorescence intensity in the treated cells indicates a disruption of the mitochondrial membrane potential.[6]

Proposed Mechanism of this compound

Mechanism_of_Action TCS This compound Mitochondrion Fungal Mitochondrion TCS->Mitochondrion Targets Disruption Disruption of Mitochondrial Membrane Potential Mitochondrion->Disruption Leads to ATP_Depletion ATP Depletion Disruption->ATP_Depletion Hyphal_Inhibition Inhibition of Yeast-to-Hyphae Transition ATP_Depletion->Hyphal_Inhibition Virulence_Reduction Reduced Virulence Hyphal_Inhibition->Virulence_Reduction

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound presents a compelling profile as a novel antifungal agent with the potential to overcome existing resistance mechanisms. Its unique mode of action, targeting mitochondrial function and inhibiting a key virulence factor, makes it a promising candidate for further development. The experimental protocols outlined in this guide provide a robust framework for validating its efficacy and safety. As the threat of antifungal resistance continues to grow, the exploration of compounds like this compound is paramount in the search for new and effective treatments.

References

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A Researcher's Comparative Guide to Assessing the Target Specificity of 3',4',5-Trichlorosalicylanilide in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and drug discovery, understanding a compound's precise mechanism of action is paramount. 3',4',5-Trichlorosalicylanilide, a member of the halogenated salicylanilide class, has garnered interest for its potent biological activities. However, its therapeutic potential is intrinsically linked to its target specificity. This guide provides an in-depth, comparative framework for researchers to rigorously assess the cellular targets of this compound, contrasting its profile with related compounds and outlining robust, self-validating experimental workflows.

The core challenge with salicylanilides is their pleiotropic nature; they are known mitochondrial uncouplers, but many also exhibit potent inhibitory effects on signaling pathways critical to cancer and other diseases.[1][2][3] Differentiating these activities and identifying primary versus secondary or off-target effects is crucial for advancing a compound toward clinical consideration. This guide will navigate through the essential assays required to build a comprehensive specificity profile.

Section 1: The Dual-Action Hypothesis: Mitochondrial Uncoupler and Kinase Inhibitor

Salicylanilides, including this compound and its well-studied analogs like Niclosamide and Closantel, are classically defined as mitochondrial uncouplers.[1][2][4] They act as protonophores, dissipating the proton motive force across the inner mitochondrial membrane, which disrupts ATP synthesis.[1][5] This mechanism is foundational to their anthelmintic activity.[3]

However, emerging evidence has repositioned some salicylanilides, particularly Niclosamide, as potent inhibitors of multiple signaling pathways implicated in cancer, such as STAT3, Wnt/β-catenin, and NF-κB.[6][7][8][9] While this compound is less characterized, its structural similarity suggests a potential for similar multi-targeted activity. Therefore, a robust assessment must address both possibilities: direct mitochondrial effects and specific inhibition of signaling proteins.

Section 2: A Phased Experimental Approach to Deconvoluting Specificity

To systematically dissect the target profile of this compound, we propose a multi-tiered experimental workflow. This approach begins with direct target engagement assays in a cellular context, followed by functional assays to measure downstream consequences, and concludes with broad, unbiased screening to identify potential off-targets.

dot graph TD { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption="Experimental workflow for assessing target specificity."

Section 3: Verifying Direct Target Engagement in Intact Cells

Before assessing functional outcomes, it is critical to confirm that the compound physically interacts with its putative protein target within the complex milieu of a living cell. Biochemical assays using purified proteins can be misleading, as they don't account for cell permeability, efflux pumps, or the native conformation of the target protein.[10][11]

Key Experiment: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to verify drug-target engagement in intact cells or tissues.[12][13][14] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[15][16]

  • Why this choice? CETSA provides direct evidence of target binding in a physiologically relevant environment, making it a superior starting point to in vitro binding assays.[10][17] A positive thermal shift is a strong indicator that the compound reaches and engages its intended target.

Experimental Protocol: CETSA for STAT3 Engagement

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line with activated STAT3 signaling) to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

  • Detection: Transfer the supernatant (soluble fraction) to a new tube. Analyze the amount of soluble STAT3 remaining at each temperature point by Western blotting or an AlphaScreen-based assay.[13]

  • Data Analysis: Plot the percentage of soluble STAT3 relative to the non-heated control against temperature. A shift of the melting curve to higher temperatures in the drug-treated sample compared to the vehicle control indicates target stabilization and engagement.

Section 4: Comparative Functional Assays: Mitochondria vs. Signaling Pathways

With evidence of target engagement, the next step is to quantify the functional consequences. Here, we directly compare the compound's potency as a mitochondrial uncoupler against its ability to inhibit a specific signaling pathway. For this guide, we will continue with STAT3 as the representative signaling target.

Key Experiment 1: Assessing Mitochondrial Uncoupling with Seahorse XF Analysis

This assay measures the oxygen consumption rate (OCR), a real-time indicator of mitochondrial respiration.[18] Mitochondrial uncouplers cause an immediate, sharp increase in OCR as the mitochondria work to re-establish the proton gradient, consuming oxygen without producing ATP.[19][20]

Experimental Protocol: Mitochondrial Stress Test

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Injection: Place the plate in a Seahorse XF Analyzer. After establishing a baseline OCR, inject this compound, Niclosamide, or Closantel at various concentrations.

  • Mitochondrial Stressors: Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a potent, classical uncoupler to determine maximal respiration), and a mixture of rotenone/antimycin A (Complex I/III inhibitors to shut down mitochondrial respiration).[18][20]

  • Data Analysis: Calculate the EC50 for the increase in OCR. A potent uncoupler will show a significant increase in OCR immediately after injection, even in the presence of oligomycin.

Key Experiment 2: Quantifying STAT3 Pathway Inhibition

To measure the functional inhibition of STAT3, we can assess the phosphorylation of its key tyrosine residue (Tyr705), which is essential for its activation and nuclear translocation.[21]

Experimental Protocol: In-Cell Western/ELISA for Phospho-STAT3

  • Cell Culture & Stimulation: Plate cells and serum-starve them to reduce basal signaling. Stimulate the cells with a known STAT3 activator (e.g., Interleukin-6) in the presence of varying concentrations of this compound or comparator compounds.

  • Fixation and Permeabilization: After a short incubation (e.g., 30 minutes), fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with primary antibodies against both total STAT3 and phosphorylated STAT3 (p-STAT3 Tyr705). Follow with species-specific secondary antibodies conjugated to distinct fluorophores.

  • Detection and Analysis: Quantify the fluorescence intensity for both total and p-STAT3 using a plate reader or imaging system. Normalize the p-STAT3 signal to the total STAT3 signal to control for cell number. Calculate the IC50 for the inhibition of IL-6-induced STAT3 phosphorylation.

Data Presentation: A Comparative Potency Table

Summarizing the results in a table allows for a direct comparison of the compound's dual activities and its profile relative to known agents.

CompoundMitochondrial Uncoupling (OCR EC50)STAT3 Phosphorylation Inhibition (IC50)Selectivity Ratio (OCR EC50 / STAT3 IC50)
This compound Experimental ValueExperimental ValueCalculated Value
Niclosamide (Reference)~100 nM~500 nM~0.2
Closantel (Reference)~50 nM>10,000 nM>200
  • Interpretation: A selectivity ratio significantly less than 1 suggests the compound is more potent as a signaling inhibitor than a mitochondrial uncoupler at the cellular level. A ratio much greater than 1, like that expected for Closantel, indicates a primary function as a mitochondrial uncoupler.[1][4] Niclosamide's profile suggests it has potent activity in both areas.[6][7]

Section 5: Uncovering Unintended Interactions with Off-Target Profiling

True specificity assessment requires looking beyond the hypothesized targets. Unbiased, large-scale screening is essential to identify potential off-target interactions that could lead to toxicity or confound experimental results.[22][23]

Key Strategy: Commercial Kinase Profiling Services

Given that many signaling inhibitors target kinases, screening against a broad panel of purified kinases is a cost-effective and high-throughput method to assess selectivity.[24] Companies like Reaction Biology, Eurofins, and Pharmaron offer panels of hundreds of kinases.[25][26][27]

  • Why this choice? This approach provides a broad view of a compound's activity across the kinome, quickly identifying potential liabilities.[10] While biochemical, the data is invaluable for guiding further cellular studies.[26]

Workflow for Kinase Profiling

  • Compound Submission: Submit this compound to a commercial vendor.

  • Initial Screen: Perform a primary screen at a single high concentration (e.g., 10 µM) against a large kinase panel (e.g., >400 kinases).

  • Dose-Response Follow-up: For any kinases showing significant inhibition (e.g., >70% at 10 µM), perform follow-up IC50 determinations to confirm potency.

  • Data Visualization: The results are typically presented as a "kinome tree" or waterfall plot, providing a clear visual representation of the compound's selectivity.

dot graph G { layout=neato; node [shape=circle, style=filled, label=""];

} caption="Hypothetical kinome tree visualization."

Section 6: Conclusion and Best Practices

Assessing the target specificity of a pleiotropic compound like this compound requires a multi-faceted and comparative approach. No single assay can provide a complete picture. By integrating direct engagement assays like CETSA with parallel functional screens (mitochondrial vs. signaling) and broad off-target profiling, researchers can build a robust, data-driven profile of their compound.

Key Takeaways for Researchers:

  • Prioritize Cellular Context: Whenever possible, use cell-based assays over biochemical ones to ensure physiological relevance.[10][28][29]

  • Use Orthogonal Assays: Confirm key findings using different experimental methods (e.g., confirm a kinase hit from a biochemical screen with a cellular phosphorylation assay).

  • Compare Against Benchmarks: Always include well-characterized reference compounds (e.g., Niclosamide, Closantel) to contextualize your results.

  • Integrate Data: The final assessment of specificity relies on synthesizing data from all experiments to understand the compound's potency and selectivity landscape.

By following this rigorous, self-validating guide, researchers can confidently define the cellular mechanism of action for this compound, paving the way for its rational development in future therapeutic applications.

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A Comparative Guide to 3',4',5-Trichlorosalicylanilide and Established Mitochondrial Uncouplers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the novel compound 3',4',5-Trichlorosalicylanilide against established research compounds known for their effects on mitochondrial function. As direct public data on this compound is limited, this document is structured as a benchmarking protocol, hypothesizing its mechanism of action as a mitochondrial uncoupler based on the known activities of the broader salicylanilide class of molecules.[1] We will compare its theoretical performance against well-characterized mitochondrial uncouplers: Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), Niclosamide, and BAM15.

This guide is designed to provide you with the foundational knowledge and detailed experimental workflows to independently assess the efficacy and safety profile of this compound.

Introduction: The Significance of Mitochondrial Uncoupling

Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation (OXPHOS). The electron transport chain (ETC) establishes a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase.[1] Mitochondrial uncouplers are molecules that disrupt this coupling by creating an alternative pathway for protons to re-enter the mitochondrial matrix, dissipating the proton gradient as heat.[1][2][3] This process increases the rate of electron transport and oxygen consumption but reduces the efficiency of ATP synthesis.[1][2][3]

The therapeutic potential of mitochondrial uncouplers is a subject of intense research, with applications being explored in metabolic diseases such as obesity and diabetes, as well as in cancer therapy.[4][5][6] However, the therapeutic window for these compounds is often narrow, necessitating careful evaluation of their efficacy and toxicity.[1]

This guide will focus on a comparative analysis of:

  • This compound: The test compound, a member of the salicylanilide family. While its specific biological activities are not extensively documented, related compounds have demonstrated a range of effects, including antimicrobial and anticancer properties, often linked to mitochondrial dysfunction.

  • FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone): A classical and potent mitochondrial uncoupler widely used as a research tool to study mitochondrial function.[3][7] It acts as a protonophore, directly transporting protons across the inner mitochondrial membrane.[3][7]

  • Niclosamide: An FDA-approved anthelmintic drug that has been repurposed for research in cancer and metabolic diseases due to its activity as a mild mitochondrial uncoupler.[5][8][9] It exhibits a dose-dependent biphasic effect, promoting uncoupling at lower concentrations and inhibiting mitochondrial function at higher concentrations.[8]

  • BAM15: A novel, selective mitochondrial uncoupler that has shown promise in preclinical studies for its ability to increase energy expenditure and improve insulin sensitivity without significant toxicity.[2][4][10][11]

Mechanism of Action: A Comparative Overview

The primary mechanism of action for the benchmark compounds involves the dissipation of the proton motive force across the inner mitochondrial membrane.

ETC Electron Transport Chain (ETC) H_out Intermembrane Space (High H+) ETC->H_out Pumps H+ out ATP_Synthase ATP Synthase H_out->ATP_Synthase H+ Flow Uncouplers Mitochondrial Uncouplers (FCCP, Niclosamide, BAM15, This compound) H_out->Uncouplers Alternative H+ Path H_in Mitochondrial Matrix (Low H+) ATP ATP ATP_Synthase->ATP Generates Uncouplers->H_in Dissipates Proton Gradient

Caption: Generalized signaling pathway of mitochondrial uncoupling.

Experimental Benchmarking Workflow

To objectively compare this compound with FCCP, Niclosamide, and BAM15, a multi-faceted experimental approach is essential. This workflow is designed to provide a comprehensive assessment of each compound's potency, efficacy, and potential off-target effects.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mitochondrial Function Assessment cluster_2 Phase 3: Cellular Viability & Toxicity cluster_3 Phase 4: Data Analysis & Comparison A Compound Preparation & Solubilization C Dose-Response Treatment A->C B Cell Culture (e.g., HepG2, C2C12) B->C D Mitochondrial Respiration Assay (Seahorse XF) C->D E Mitochondrial Membrane Potential Assay (JC-1) C->E F ATP Production Assay C->F G Cytotoxicity Assay (e.g., MTT, LDH) C->G H IC50/EC50 Determination D->H E->H F->H G->H I Comparative Data Tables H->I J Therapeutic Index Calculation H->J I->J

Caption: Experimental workflow for benchmarking mitochondrial uncouplers.

Detailed Experimental Protocols

This protocol utilizes a Seahorse XF Analyzer to measure key parameters of mitochondrial function in real-time.

Principle: Mitochondrial uncouplers are expected to increase basal respiration and maximal respiration, while decreasing ATP-linked respiration.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the Seahorse XF sensor cartridge with the test compounds (this compound, FCCP, Niclosamide, BAM15) and mitochondrial inhibitors (oligomycin, rotenone/antimycin A) at desired concentrations.

  • Seahorse XF Analysis: Calibrate the sensor cartridge and perform the assay. A typical mitochondrial stress test protocol involves sequential injections of:

    • Test compound or vehicle control.

    • Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.

    • A high concentration of a known uncoupler (like FCCP) to determine maximal respiratory capacity.

    • Rotenone/antimycin A (Complex I and III inhibitors) to measure non-mitochondrial respiration.

  • Data Analysis: Normalize OCR data to cell number. Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Principle: JC-1 is a ratiometric dye that exhibits red fluorescence in healthy mitochondria with high membrane potential and green fluorescence in the cytoplasm of cells with depolarized mitochondria. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[12]

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a dose range of each compound for a predetermined time. Include a positive control (e.g., a high concentration of FCCP) and a vehicle control.[13]

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) in the dark at 37°C for 15-30 minutes.[14]

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity at both red (excitation ~535 nm, emission ~595 nm for aggregates) and green (excitation ~485 nm, emission ~535 nm for monomers) wavelengths using a fluorescence plate reader or fluorescence microscope.[14]

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Principle: Mitochondrial uncoupling is expected to decrease cellular ATP levels due to the diversion of the proton motive force away from ATP synthesis. ATP levels can be quantified using a luciferase-based assay.[15]

Protocol:

  • Cell Treatment: Treat cells in a 96-well plate with various concentrations of the test compounds for a defined period.

  • Cell Lysis: Lyse the cells using the reagent provided in a commercial ATP assay kit to release intracellular ATP.[16]

  • Luciferase Reaction: Add the luciferase-luciferin reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.[15]

  • Data Analysis: Generate a standard curve using known concentrations of ATP.[17] Calculate the ATP concentration in each sample based on the standard curve and normalize to the number of cells.

Principle: It is crucial to distinguish between mitochondrial uncoupling and general cytotoxicity. Assays such as MTT (measures metabolic activity) or LDH release (measures membrane integrity) can be used to assess cell viability.[18][19][20]

Protocol (MTT Assay):

  • Cell Treatment: Treat cells in a 96-well plate with a range of concentrations of each compound for 24-48 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells to determine the concentration of each compound that reduces cell viability by 50% (IC50).

Comparative Data Presentation

The following tables provide a template for summarizing the expected experimental data, allowing for a direct comparison of this compound with the established research compounds.

Table 1: Comparative Potency of Mitochondrial Uncouplers

CompoundEC50 for OCR Increase (µM)EC50 for ΔΨm Decrease (µM)IC50 for ATP Depletion (µM)
This compound To be determinedTo be determinedTo be determined
FCCP
Niclosamide
BAM15

Table 2: Comparative Efficacy on Mitochondrial Respiration

Compound (at EC50)% Increase in Basal OCR% Increase in Maximal OCR% Decrease in ATP-linked OCR
This compound To be determinedTo be determinedTo be determined
FCCP
Niclosamide
BAM15

Table 3: Comparative Cytotoxicity and Therapeutic Index

CompoundCytotoxicity IC50 (µM)Therapeutic Index (Cytotoxicity IC50 / OCR EC50)
This compound To be determinedTo be determined
FCCP
Niclosamide
BAM15

Discussion and Interpretation

The data generated from these experiments will enable a comprehensive evaluation of this compound's potential as a mitochondrial uncoupler.

  • Potency and Efficacy: By comparing the EC50 and IC50 values in Tables 1 and 2, the relative potency and efficacy of this compound can be determined. A lower EC50 value indicates higher potency.

  • Mechanism of Action: Consistent effects across all three mitochondrial function assays (increased OCR, decreased ΔΨm, and decreased ATP) would strongly support the hypothesis that this compound acts as a mitochondrial uncoupler.

  • Safety Profile: The therapeutic index, calculated in Table 3, is a critical parameter for assessing the potential of a compound for further development. A higher therapeutic index indicates a wider margin between the concentration required for a therapeutic effect and the concentration that causes toxicity. BAM15, for instance, is noted for its improved safety profile compared to classical uncouplers like FCCP.[2][10]

  • Comparison with Benchmarks:

    • Versus FCCP: FCCP is a potent but generally toxic uncoupler. A favorable outcome for this compound would be comparable or slightly lower potency with significantly lower cytotoxicity.

    • Versus Niclosamide: Niclosamide exhibits a biphasic effect. It will be important to determine if this compound shares this characteristic or has a more predictable dose-response curve.

    • Versus BAM15: BAM15 represents a newer generation of safer mitochondrial uncouplers. Benchmarking against BAM15 will provide insights into whether this compound offers any advantages in terms of potency, efficacy, or safety.

Conclusion

This guide provides a robust framework for the systematic evaluation of this compound as a potential mitochondrial uncoupler. By employing the detailed protocols and comparative analysis outlined herein, researchers can generate the necessary data to understand its mechanism of action, potency, and safety profile relative to well-established compounds in the field. This structured approach ensures scientific integrity and provides a solid foundation for any subsequent drug development efforts.

References

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A Researcher's Guide to Reproducible Experiments with 3',4',5-Trichlorosalicylanilide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of scientific discovery, the reproducibility of experimental results stands as a cornerstone of credibility. The use of chemical probes, such as 3',4',5-Trichlorosalicylanilide (TCS), to dissect cellular mechanisms requires a rigorous approach to ensure that findings are both accurate and repeatable. This guide provides researchers, scientists, and drug development professionals with an in-depth, technical comparison of TCS with alternative compounds, focusing on ensuring the reproducibility of experimental outcomes. We will delve into the mechanistic nuances of these molecules, offer detailed experimental protocols, and present a framework for making informed decisions in your research.

The Challenge of Reproducibility with Chemical Probes

Understanding this compound (TCS)

This compound is a member of the salicylanilide class of compounds, which are known for their broad biological activities.[5][6][7] The primary and most well-characterized mechanism of action for salicylanilides is the uncoupling of mitochondrial oxidative phosphorylation.[5][6]

Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial uncouplers are lipophilic weak acids that transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[5] This leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being dissipated as heat.[5] This mechanism is central to the biological effects of TCS and is the basis for its use in studying cellular metabolism and bioenergetics.

A Comparative Analysis of Mitochondrial Uncouplers

While TCS is an effective mitochondrial uncoupler, its utility is hampered by concerns regarding its off-target effects and, most notably, its phototoxicity. To ensure reproducible and reliable experimental data, it is crucial to consider alternative compounds. Here, we compare TCS with other commonly used mitochondrial uncouplers.

CompoundPrimary MechanismKnown Off-Target Effects/LiabilitiesKey AdvantagesKey Disadvantages
This compound (TCS) Mitochondrial UncouplerPhototoxicity, potential for off-target kinase inhibition, effects on Ca2+-ATPase.[8]Potent uncoupling activity.High risk of phototoxicity-induced artifacts, poor solubility.
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) Mitochondrial UncouplerCan affect other cellular membranes and ion gradients.[8]Well-characterized, widely used as a standard.Narrow therapeutic window, potential for off-target effects at higher concentrations.[9]
CCCP (Carbonyl cyanide 3-chlorophenylhydrazone) Mitochondrial UncouplerSimilar to FCCP, can disrupt other membrane potentials.[8]Potent and well-documented uncoupler.Similar toxicity and off-target concerns as FCCP.[8]
2,4-Dinitrophenol (DNP) Mitochondrial UncouplerNarrow therapeutic window, high systemic toxicity.[10]Historically significant, potent uncoupler.High toxicity, banned for human use.[10]
BAM15 ((2-fluorophenyl){6-}amine) Mitochondrial UncouplerMinimal off-target effects reported, does not depolarize the plasma membrane.[9][11]High specificity for mitochondria, wider therapeutic window than FCCP, not phototoxic.[9][11][12]Newer compound, less historical data available.

The Critical Issue of Phototoxicity with Salicylanilides

A significant and often overlooked factor that can severely impact the reproducibility of experiments involving halogenated salicylanilides is phototoxicity.[4] Upon exposure to light, particularly in the UV-A range, these compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[13][14] This light-induced toxicity is independent of their primary mechanism of action and can lead to a misinterpretation of experimental results.

Experimental Workflow for Assessing Phototoxicity

To ensure that the observed cellular effects are due to the intended mechanism of action and not a phototoxic artifact, a specific phototoxicity assessment should be performed.

Phototoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_exposure Light Exposure cluster_analysis Data Analysis Cell_Culture Culture cells to optimal confluency Plating Plate cells in duplicate plates Cell_Culture->Plating Add_Compound Add TCS or alternative to both plates Plating->Add_Compound Incubate Incubate for defined period Add_Compound->Incubate Irradiate Expose one plate to UVA light Incubate->Irradiate Dark Keep one plate in the dark Incubate->Dark Viability_Assay Perform cell viability assay Irradiate->Viability_Assay Dark->Viability_Assay Compare Compare viability between irradiated and dark plates Viability_Assay->Compare

Caption: Workflow for assessing compound phototoxicity.

Protocols for Ensuring Reproducible Experimental Results

To mitigate the challenges associated with using this compound and to provide a framework for a robust comparative analysis, the following detailed protocols are provided.

Protocol 1: Preparation and Formulation of Poorly Soluble Compounds

Given the poor aqueous solubility of many salicylanilides, proper formulation is critical for achieving consistent and reproducible results in cell-based assays.[7][15][16]

Objective: To prepare a stable and homogenous stock solution of TCS and alternative uncouplers for in vitro experiments.

Materials:

  • This compound (TCS) powder

  • Alternative uncoupler powders (e.g., FCCP, BAM15)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of compound powder to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. The use of amber tubes is recommended to protect light-sensitive compounds.

    • Add the appropriate volume of DMSO to the powder.

    • Vortex vigorously for at least 2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Working Solution Preparation:

    • Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically <0.5%).

  • Solubility Assessment:

    • Visually inspect the final working solution for any signs of precipitation.

    • For a more rigorous assessment, a small aliquot can be centrifuged, and the supernatant's concentration can be measured spectrophotometrically to confirm solubility at the working concentration.

Protocol 2: Comparative Analysis of Mitochondrial Uncoupling Using a Seahorse XF Analyzer

Objective: To quantitatively compare the mitochondrial uncoupling activity of TCS and its alternatives.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Cells of interest (e.g., HeLa, HepG2)

  • TCS, FCCP, BAM15, and other uncouplers of interest

  • Oligomycin (ATP synthase inhibitor)

  • Rotenone/antimycin A (Complex I and III inhibitors)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

Experimental Workflow:

Seahorse_Workflow cluster_setup Assay Setup cluster_treatment Compound Injection cluster_measurement OCR Measurement cluster_analysis Data Analysis Seed_Cells Seed cells in Seahorse XF microplate Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Hydrate_Cartridge Hydrate sensor cartridge Incubate_Cells->Hydrate_Cartridge Load_Cartridge Load injection ports with: 1. Uncoupler (TCS, FCCP, etc.) 2. Oligomycin 3. Rotenone/Antimycin A Hydrate_Cartridge->Load_Cartridge Calibrate Calibrate Seahorse Analyzer Load_Cartridge->Calibrate Run_Assay Run Mito Stress Test Calibrate->Run_Assay Measure_OCR Measure Oxygen Consumption Rate (OCR) in real-time Run_Assay->Measure_OCR Calculate_Parameters Calculate: - Basal Respiration - Maximal Respiration - Spare Respiratory Capacity Measure_OCR->Calculate_Parameters Compare_Compounds Compare the effects of different uncouplers Calculate_Parameters->Compare_Compounds

Caption: Seahorse XF Mito Stress Test workflow.

Data Interpretation:

  • Maximal Respiration: The peak OCR after the addition of the uncoupler. A direct measure of the compound's ability to stimulate mitochondrial respiration.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration. Indicates the cell's ability to respond to an energetic demand.

  • Dose-Response Curves: Generate dose-response curves for each compound to determine their respective potencies (EC50).

By comparing these parameters, researchers can objectively assess the efficacy and potency of TCS relative to its alternatives.

Mitigating Off-Target Effects and Ensuring Data Integrity

Beyond phototoxicity, chemical probes can exhibit off-target effects that confound experimental interpretation.[10] Salicylanilides, for instance, have been reported to interact with other cellular targets.[8]

Strategies to Validate On-Target Effects:

  • Use of Structurally Related Inactive Controls: Synthesize or obtain a close structural analog of TCS that is inactive as a mitochondrial uncoupler. This control helps to distinguish between effects due to mitochondrial uncoupling and those arising from off-target interactions of the salicylanilide scaffold.

  • Orthogonal Approaches: Use alternative methods to validate findings. For example, if TCS induces a specific cellular phenotype, attempt to replicate this phenotype using a different, structurally unrelated mitochondrial uncoupler like BAM15.

  • Dose-Response Correlation: The observed phenotypic effect should correlate with the dose-response curve for mitochondrial uncoupling. A significant deviation may suggest the involvement of off-target effects.

Conclusion: Towards More Reproducible Science

Ensuring the reproducibility of experimental results is a collective responsibility of the scientific community. When using chemical probes like this compound, a thorough understanding of their potential liabilities, such as phototoxicity and off-target effects, is paramount. By employing the comparative approaches and detailed protocols outlined in this guide, researchers can enhance the reliability and integrity of their findings. The careful selection of chemical tools, coupled with rigorous experimental design and appropriate controls, will ultimately lead to more robust and reproducible scientific discoveries.

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Confirming On-Target Activity of Novel 3',4',5-Trichlorosalicylanilide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Salicylanilides

The salicylanilide scaffold is a versatile pharmacophore that has given rise to a diverse range of biologically active molecules. From the widely-used anthelmintic niclosamide to novel candidates in oncology, this chemical class has demonstrated a remarkable capacity to modulate critical cellular pathways.[1][2] Recently, derivatives of 3',4',5-Trichlorosalicylanilide have garnered significant interest for their potential to inhibit key signaling nodes in cancer and other diseases. Their proposed mechanisms of action often involve the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3), as well as the uncoupling of mitochondrial oxidative phosphorylation.[3][4][5]

Confirming that a novel compound directly engages its intended molecular target is a cornerstone of modern drug discovery.[6] It builds confidence in the mechanism of action, validates structure-activity relationships, and ultimately de-risks the progression of a candidate compound toward clinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the on-target activity of novel this compound derivatives. We will explore and compare key experimental methodologies, provide detailed, field-proven protocols, and present data in a comparative context against established alternatives.

Comparative Analysis of On-Target Activity

To provide a clear benchmark for the performance of novel this compound derivatives, we will compare their hypothetical (yet realistic) activity data against well-characterized inhibitors for each target class. For this guide, we will use the well-known salicylanilide, Niclosamide , as a representative compound from the same structural class.

Target Class 1: Protein Kinase Inhibition (EGFR & STAT3)

Many salicylanilide derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3][7] The primary methods to confirm on-target activity for kinase inhibitors are biochemical inhibition assays and cellular target engagement assays.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.

CompoundTarget KinaseBiochemical IC50ComparatorComparator IC50Reference
Niclosamide Derivative EGFR0.30 µMGefitinib33 nM[3][4]
Niclosamide STAT3 (reporter assay)0.25 µMStattic5.1 µM[8][9]

Gefitinib is a potent and selective EGFR inhibitor, while Stattic is a well-characterized non-peptidic small molecule inhibitor of STAT3 activation.[4][9]

CETSA is a powerful technique that confirms a compound binds to its target inside a living cell.[6][10] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm). The change in melting temperature (ΔTm) is a direct indicator of target engagement.

CompoundTarget ProteinCell LineThermal Shift (ΔTm)Reference
Niclosamide Derivative EGFRA431+ 4.2 °C at 10 µM[6][11]
Niclosamide STAT3Du145+ 3.5 °C at 5 µM[10][12]
Target Class 2: Mitochondrial Uncoupling

Salicylanilides are known mitochondrial uncouplers, dissipating the proton gradient across the inner mitochondrial membrane and disrupting ATP synthesis.[1][5][13] This activity can be a therapeutic mechanism but also a potential source of toxicity.

The JC-1 assay is a widely used method to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), the JC-1 dye forms red fluorescent aggregates. In cells with depolarized mitochondria (due to uncoupling), JC-1 remains as green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates mitochondrial uncoupling.

CompoundAssayEC50 (Concentration for 50% ΔΨm loss)ComparatorComparator EC50Reference
Oxyclozanide (Salicylanilide) JC-1 Assay~1 µMFCCP~0.5 µM[5][14]
This compound Derivative JC-1 Assay0.8 µMFCCP~0.5 µM[14][15]

FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) is a classic and potent mitochondrial uncoupler used as a standard positive control.[14]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

Understanding the context of where these novel derivatives act is crucial. The following diagrams illustrate the targeted signaling pathways and the workflows of the key validation assays.

Signaling Pathway Diagrams

// Nodes Ligand [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR\n(Receptor Tyrosine Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_Shc [label="Adaptor Proteins\n(Grb2, Shc)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_RAF [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K-AKT-mTOR\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Salicylanilide\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Dimerization [label="Activates"]; Dimerization -> Grb2_Shc [label="Recruits"]; Grb2_Shc -> RAS_RAF; Grb2_Shc -> PI3K_AKT; RAS_RAF -> Proliferation; PI3K_AKT -> Proliferation; Inhibitor -> Dimerization [label="Inhibits\n(ATP-competitive)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } Caption: Simplified EGFR Signaling Pathway and point of inhibition.

// Nodes Cytokine [label="Cytokine (e.g., IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; JAK [label="JAK Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3_cyto [label="Cytoplasmic STAT3\n(monomer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT3 [label="Phosphorylated STAT3\n(dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, color="#5F6368"]; Transcription [label="Gene Transcription\n(Proliferation, Survival,\nAnti-apoptosis)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Salicylanilide\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3_cyto [label="Phosphorylates (pY705)"]; STAT3_cyto -> pSTAT3 [label="Dimerizes"]; pSTAT3 -> Nucleus [label="Translocates"]; Nucleus -> Transcription [label="Initiates"]; Inhibitor -> pSTAT3 [label="Inhibits\nDimerization/\nPhosphorylation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } Caption: STAT3 Signaling Pathway and point of inhibition.

Experimental Workflow Diagrams

// Nodes A [label="1. Treat intact cells\nwith Salicylanilide or Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Heat cells across a\ntemperature gradient", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Cell Lysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Separate soluble fraction\n(centrifugation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Quantify soluble target protein\n(Western Blot / ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Plot Melt Curve & Determine ΔTm", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F; } Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

// Nodes A [label="1. Load purified target protein\ninto sample cell", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Load Salicylanilide derivative\ninto injection syringe", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Titrate ligand into protein solution\nat constant temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Measure heat released or absorbed\nafter each injection", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Integrate injection peaks to\ngenerate a binding isotherm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Fit data to determine Kd, ΔH, and n", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D -> E -> F; } Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Detailed Experimental Protocols

The following protocols provide a robust starting point for experimental validation. As a senior application scientist, I stress the importance of optimizing these protocols for your specific cell lines, protein constructs, and instrumentation.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal, meaning a lower signal corresponds to higher kinase activity and weaker inhibition.

Materials:

  • Purified recombinant kinase (e.g., EGFR, STAT3)

  • Specific peptide substrate

  • This compound derivative and comparator inhibitor (e.g., Gefitinib, Stattic)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP at a concentration near the Km for the specific kinase

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of kinase solution (pre-diluted in Kinase Assay Buffer).

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding 2 µL of a 2X ATP/substrate mix.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence data to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

Principle: This protocol confirms target engagement in intact cells by measuring the increased thermal stability of a target protein upon ligand binding.

Materials:

  • Cultured cells expressing the target protein (e.g., A431 for EGFR, Du145 for STAT3).

  • This compound derivative.

  • Cell culture medium, PBS, and trypsin.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels, transfer apparatus, and membranes.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the salicylanilide derivative or vehicle (DMSO) for 2-4 hours in the incubator.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS containing the compound/vehicle.

    • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments). Include an unheated control.

    • Cool samples at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Normalize the protein concentration for all samples.

    • Analyze 20-30 µg of protein per sample by SDS-PAGE and Western blot using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (vehicle vs. compound), plot the relative band intensity against the temperature.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples is the thermal shift (ΔTm).

Protocol 3: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction (binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n)).

Materials:

  • Highly purified recombinant target protein (>95% purity).

  • This compound derivative, accurately weighed and dissolved.

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC).

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

Procedure:

  • Sample Preparation (Crucial Step):

    • Dialyze the purified protein extensively against the final ITC buffer.

    • Dissolve the salicylanilide derivative in the final dialysis buffer. This buffer matching is critical to minimize heats of dilution.

    • Degas both the protein and ligand solutions for 10-15 minutes immediately before the experiment.

    • Accurately determine the concentrations of both protein and ligand.

  • Instrument Setup:

    • Clean the sample cell and syringe thoroughly according to the manufacturer's instructions.

    • Set the experimental temperature (e.g., 25°C).

  • Loading Samples:

    • Load the protein solution (typically 10-50 µM) into the sample cell.

    • Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to calculate the Kd, ΔH, and stoichiometry (n).

Protocol 4: Mitochondrial Membrane Potential Assay (JC-1)

Principle: This cell-based assay uses the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial uncoupling.

Materials:

  • Cultured cells of interest.

  • This compound derivative.

  • FCCP (positive control for uncoupling).

  • MitoProbe™ JC-1 Assay Kit (Thermo Fisher Scientific) or equivalent.

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency on the day of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of the salicylanilide derivative and FCCP in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle-only control.

    • Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 2 µM final concentration in medium or buffer).

    • Remove the compound-containing medium and add the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with PBS or assay buffer to remove excess dye.

  • Fluorescence Measurement:

    • Plate Reader: Measure fluorescence intensity for both J-aggregates (red; Ex/Em ~560/595 nm) and J-monomers (green; Ex/Em ~485/530 nm).

    • Flow Cytometry: Harvest cells, resuspend in buffer, and analyze on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence for each well or cell population.

    • Normalize the ratios to the vehicle control. A decrease in the red/green ratio indicates mitochondrial depolarization.

    • Plot the normalized ratio against the compound concentration and fit the data to determine the EC50 value.

Conclusion and Future Directions

This guide outlines a multi-faceted, robust strategy for confirming the on-target activity of novel this compound derivatives. By combining direct biochemical assays with cellular target engagement and functional studies, researchers can build a compelling data package that validates the proposed mechanism of action. The direct comparison with established inhibitors provides essential context for evaluating the potency and potential of new chemical entities.

The causality behind this multi-assay approach is clear: a biochemical assay confirms potency against the purified target, ITC provides unequivocal evidence of direct binding and its thermodynamic drivers, CETSA validates that this binding occurs in the complex milieu of a living cell, and a functional cell-based assay (like the JC-1 assay) demonstrates the expected physiological consequence of target engagement. This layered, self-validating system is critical for making informed decisions in any drug discovery program. As these novel derivatives advance, further studies on selectivity profiling against a broader panel of kinases and off-target liability screening will be essential next steps.

References

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A Researcher's Guide to Correlating In Vitro Activity with In Vivo Outcomes for 3',4',5-Trichlorosalicylanilide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial research, the journey from a promising in vitro result to a successful in vivo application is fraught with challenges. This guide provides a comprehensive analysis of 3',4',5-Trichlorosalicylanilide (TCS), a compound with notable in vitro antimicrobial properties. We will delve into its mechanism of action, critically evaluate the correlation between its laboratory activity and real-world outcomes, and compare it with alternative agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the complexities of translating in vitro data into viable therapeutic applications.

Introduction to this compound: A Profile

This compound is a halogenated salicylanilide, a class of compounds historically recognized for their antimicrobial activities.[1][2] Its chemical structure, featuring a salicylic acid amide linked to a trichlorinated aniline ring, is key to its biological function.[3] While salicylanilides have been explored for various applications, including as antifungal and antibacterial agents, their clinical utility has been significantly hampered by safety concerns.[1][4] Notably, halogenated salicylanilides, including the structurally related 3,3',4',5-tetrachlorosalicylanilide, are potent photosensitizers, a factor that has led to regulatory restrictions on their use in consumer products.[5]

In Vitro Activity of this compound

The in vitro antimicrobial spectrum of salicylanilide derivatives is broad, with activity reported against various bacteria and fungi.[6][7] For instance, certain substituted salicylanilides have shown efficacy against penicillin-resistant Staphylococcus aureus at very low concentrations.[6] The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

Table 1: Representative In Vitro Antimicrobial Activity of Substituted Salicylanilides

MicroorganismCompound ClassReported MIC (µg/mL)Reference
Staphylococcus aureus (penicillin-resistant)5-chloro-3'-nitro-4'-substituted salicylanilide0.00609[6]
Mycobacterium tuberculosisSalicylanilide benzoates0.5 - 8 µmol/L[9]
Trichophyton mentagrophytesSalicylanilide acetates0.49 - 31.25[7]
Candida albicansSalicylanilide derivatives4[10]

Note: Data for closely related salicylanilide derivatives are presented to illustrate the potential antimicrobial spectrum of this class of compounds.

Mechanism of Action: Beyond Simple Inhibition

The antimicrobial effects of salicylanilides are not merely due to growth inhibition but involve specific molecular interactions. For some fungi, these compounds act as inhibitors of morphogenesis, preventing the transition from a yeast-like form to a more virulent hyphal form, which is crucial for biofilm formation and host cell invasion.[4][11] In other contexts, salicylanilides have been shown to interfere with cellular energy processes. For example, 3,3',4',5-tetrachlorosalicylanilide has been observed to affect Ca2+ uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump.[5]

Below is a diagram illustrating a hypothesized mechanism of action for salicylanilides in fungi, focusing on the inhibition of key virulence-related signaling pathways.

TCS_Mechanism_of_Action Hypothesized Mechanism of Action of Salicylanilides in Fungi TCS This compound Membrane Fungal Cell Membrane TCS->Membrane Interacts with membrane components Signal_Pathway Morphogenesis Signaling (e.g., cAMP-PKA, MAPK) Membrane->Signal_Pathway Disrupts Virulence Virulence Factors (Filamentation, Biofilm Formation) Signal_Pathway->Virulence Inhibits expression of

Caption: Hypothesized mechanism of action for this compound.

The Challenge of In Vitro to In Vivo Correlation

A significant hurdle in antimicrobial drug development is the often-poor correlation between in vitro susceptibility and in vivo efficacy.[12] While a low MIC value is a prerequisite for a potential therapeutic agent, it does not guarantee success in a complex biological system. Several factors contribute to this discrepancy:

  • Pharmacokinetics and Bioavailability: For a drug to be effective, it must reach the site of infection at a sufficient concentration and for an adequate duration. Poor absorption, rapid metabolism, or extensive protein binding can all limit the in vivo activity of a compound, regardless of its in vitro potency.

  • Host Factors: The host's immune system plays a critical role in clearing infections. An antimicrobial agent that is merely bacteriostatic (inhibits growth) in vitro may be effective in vivo if the host's immune response can eliminate the suppressed pathogens.

  • Toxicity: A compound may exhibit excellent antimicrobial activity in vitro but be too toxic for systemic or even topical use in vivo. This is a primary limiting factor for this compound and other halogenated salicylanilides.[5] The potent photosensitizing properties of these compounds can cause severe skin disorders, making them unsuitable for most therapeutic applications.[5] In vivo studies on related chloroanilines have also demonstrated nephrotoxicity and hepatotoxicity.[13][14]

Murine infection models are commonly used to bridge the gap between in vitro and in vivo testing.[15][16] For topical agents, superficial wound models in mice can provide valuable data on efficacy against infections, including those involving biofilms.[17][18] However, even in these models, the formulation of the test agent can significantly impact its performance.

Alternatives to this compound

Given the toxicity concerns associated with halogenated salicylanilides, researchers have explored numerous alternatives.[19][20] The choice of an alternative depends heavily on the specific application (e.g., topical antiseptic, systemic antibiotic).

Table 2: Comparison of this compound with Alternative Antimicrobial Agents

Agent/ClassMechanism of ActionAdvantagesDisadvantages
This compound Disrupts cell membranes and key signaling pathways[4][5]Broad-spectrum in vitro activity[6][7]High potential for photosensitization and other toxicities; regulatory restrictions[5]
Chlorhexidine Disrupts cell membranesBroad-spectrum activity, persistent effectCan cause skin irritation and, rarely, allergic reactions[20]
Benzalkonium Chloride Disrupts cell membranesEffective against a wide range of microorganismsCan be inactivated by anionic surfactants and organic matter[20]
Mupirocin Inhibits bacterial protein synthesisHighly effective against Gram-positive bacteria, including MRSAResistance can develop with widespread use[17]
Citrus Extracts Disrupts bacterial membranes[21]Natural origin, good in vitro efficacy against some biofilmsEfficacy can be variable; potential for skin sensitization[21]

Experimental Protocols

To ensure scientific integrity, the protocols used to evaluate antimicrobial agents must be robust and reproducible.

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method, a standard for antimicrobial susceptibility testing.[8]

  • Preparation of Antimicrobial Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or as appropriate for the growth of the fungal species.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Protocol 2: In Vivo Murine Superficial Wound Infection Model

This protocol is adapted from models used to evaluate topical antimicrobial efficacy.[17][18]

  • Animal Preparation: Use immunocompromised or specific pathogen-free mice. Anesthetize the animals and create a partial-thickness wound on the dorsal surface.

  • Inoculation: Apply a standardized suspension of the test pathogen (e.g., methicillin-resistant Staphylococcus aureus) to the wound bed.

  • Treatment Initiation: At a predetermined time point post-inoculation (e.g., 4 or 24 hours), apply the test formulation containing this compound or a control vehicle to the wound.

  • Dressing: Cover the wound with a semi-occlusive dressing to maintain a moist environment.

  • Repeated Treatment: Apply the treatment as per the desired regimen (e.g., once or twice daily) for a specified number of days.

  • Outcome Assessment: At the end of the study, euthanize the animals and excise the wound tissue. Homogenize the tissue and perform quantitative microbiology (e.g., CFU counts) to determine the bacterial bioburden.

The following diagram illustrates a typical workflow for correlating in vitro and in vivo data.

Experimental_Workflow Experimental Workflow: From In Vitro Screening to In Vivo Validation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation MIC MIC Determination (Broad Spectrum Screening) MBC MBC Determination (Bactericidal Activity) MIC->MBC Toxicity_InVitro In Vitro Cytotoxicity Assay (e.g., MTT Assay) MBC->Toxicity_InVitro Animal_Model Murine Wound Infection Model Toxicity_InVitro->Animal_Model Promising candidates (Low toxicity, high activity) Efficacy Efficacy Assessment (Bioburden Reduction) Animal_Model->Efficacy Efficacy->MIC Correlation Analysis Toxicity_InVivo In Vivo Toxicity Assessment (e.g., Skin Irritation, Systemic Effects) Efficacy->Toxicity_InVivo

Caption: A typical experimental workflow for antimicrobial drug discovery.

Conclusion

This compound, like other halogenated salicylanilides, demonstrates potent antimicrobial activity in vitro. However, its translation to in vivo applications is severely limited by significant toxicity concerns, most notably photosensitization. This underscores a critical principle in drug development: in vitro efficacy is but the first step in a long and complex process of evaluation. For a compound to be considered a viable therapeutic candidate, it must not only be effective against the target pathogen but also exhibit an acceptable safety profile in the host. The case of this compound serves as a salient reminder that a comprehensive understanding of a compound's pharmacology, including its potential for toxicity, is paramount in guiding the research and development of new antimicrobial agents.

References

  • Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - NIH. (n.d.).
  • Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed. (n.d.).
  • 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem. (n.d.).
  • Correlation between In Vitro and In Vivo Activity of Antimicrobial - Agents against Gram-Negative Bacilli in a Murine Infection Model - ASM Journals. (n.d.).
  • A model for evaluating topical antimicrobial efficacy against methicillin-resistant Staphylococcus aureus biofilms in superficial murine wounds - PubMed. (n.d.).
  • A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC - NIH. (n.d.).
  • 3',5,5'-Trichlorosalicylanilide (TCSA) | Fungal - MedchemExpress.com. (n.d.).
  • In-Depth Technical Guide on the Biological Activity of 3',5,5'-Trichlorosalicylanilide - Benchchem. (n.d.).
  • Application Notes and Protocols for 3',5,5'-Trichlorosalicylanilide - Benchchem. (n.d.).
  • Antimycobacterial Assessment of Salicylanilide Benzoates including Multidrug-Resistant Tuberculosis Strains - PMC - NIH. (2012, October 31).
  • Antimicrobial efficacy of alternative compounds for use in oral care toward biofilms from caries‐associated bacteria in vitro - PMC - NIH. (n.d.).
  • This compound | C13H8Cl3NO2 | CID 69506 - PubChem. (n.d.).
  • (PDF) In Vitro Testing of Salicylanilide Derivatives Against Some Fungal and Bacterial Strains - ResearchGate. (n.d.).
  • Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC - NIH. (n.d.).
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.).
  • Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, a new series of anthelmintic and antimicrobial agents - PubMed. (n.d.).
  • Role of alternatives to antibiotics in mitigating the antimicrobial resistance crisis - PMC. (n.d.).
  • Structures of experimental salicylanilides with antifungal activities. - ResearchGate. (n.d.).
  • 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation - PubMed Central. (2014, November 13).
  • Triclosen and Its Alternatives in Antibacterial Soaps - PubMed. (n.d.).
  • 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats - PubMed. (n.d.).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3',4',5-Trichlorosalicylanilide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical entities we handle. 3',4',5-Trichlorosalicylanilide, a member of the halogenated salicylanilide class of compounds, requires meticulous disposal procedures due to its chemical structure and potential environmental impact.[1][2] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory principles and best laboratory practices. The core directive is not merely to discard a chemical but to neutralize its potential hazard through a structured, verifiable process.

Hazard Assessment and Regulatory Classification: The "Why" Behind the Protocol

This compound is an organohalogen—a compound containing one or more carbon-halogen bonds.[3][4] This structural feature is the primary determinant for its classification as a halogenated organic hazardous waste .[5][6]

Causality of Classification:

  • Persistence: Carbon-halogen bonds are strong, making these compounds often resistant to natural degradation. Improper disposal can lead to long-term environmental contamination.

  • Incineration Byproducts: When incinerated, halogenated compounds can produce hazardous gases like hydrogen chloride.[7] Therefore, they must be processed in specialized hazardous waste incinerators equipped with scrubbers and afterburners to neutralize these toxic emissions.

  • Regulatory Scrutiny: Regulatory bodies such as the Environmental Protection Agency (EPA) have specific rules prohibiting the land disposal of halogenated organic compounds (HOCs) above certain concentrations, making incineration the mandated disposal route.[3][8][9]

Mixing this waste with non-halogenated solvents is a critical error. Even a small amount of this compound will contaminate an entire container of non-halogenated waste, forcing the entire volume to be treated as the more hazardous (and more expensive to dispose of) halogenated waste stream.[6]

Core Disposal Principles: A Self-Validating System

The entire disposal protocol is built on three unwavering principles that ensure safety and compliance.

  • Segregate: Never mix halogenated waste with non-halogenated, aqueous, or solid waste streams.[5][6][10]

  • Contain: Use only designated, compatible, and correctly labeled containers.[6][10]

  • Document: Maintain a precise log of every addition to the waste container.[5]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the moment the chemical is deemed waste to its final handoff for disposal.

Required Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Work Area: All transfers should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7][11]

Waste Segregation and Collection

This is the most critical operational step.

  • Obtain Correct Container: Procure a hazardous waste container specifically designated for "Halogenated Organic Waste." These are often color-coded or clearly labeled by your institution's Environmental Health and Safety (EHS) department.[5]

  • Transfer Waste: Carefully transfer the this compound waste into the container.

    • For solid waste, use a dedicated spatula or scoop.

    • For solutions, pour carefully to avoid splashing. If the compound is dissolved in a non-halogenated solvent, the entire solution must be treated as halogenated waste.[6]

  • Seal Container: Immediately after adding the waste, securely close the container to prevent spills or the release of vapors.[6] Containers must remain closed at all times except when waste is actively being added.[6]

Containerization and Labeling

Proper labeling is a legal requirement and essential for safety.

  • Initial Labeling: Ensure the waste container is pre-labeled with the words "Hazardous Waste" and identifies the contents as "Halogenated Organic Solvents/Waste."[6]

  • Log Contents: Every time waste is added, update the attached waste log or tag.[5]

    • Write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[6]

    • Record the quantity (in grams or milliliters) being added.

    • Include your name and the date of addition.

Temporary Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are the only approved locations for storing hazardous waste before pickup.

  • Location: Place the sealed and labeled container in your laboratory's designated SAA.

  • Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from heat, open flames, or incompatible chemicals.[6][11]

  • Secondary Containment: Ensure the container is stored within a secondary containment bin to control any potential leaks.

Arranging Final Disposal
  • Schedule Pickup: Once the container is approaching full (typically 75-80% capacity) or has been in storage for a predetermined time limit (consult your EHS guidelines), arrange for a pickup.

  • Handoff: Your institution's EHS department or a licensed hazardous waste contractor will collect the container for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

Data Summary for Disposal

ParameterSpecificationRationale & Reference
Chemical Name This compoundFull name required for compliant labeling.[6]
CAS Number 642-84-2Unique identifier for the chemical substance.[4]
Waste Category Halogenated Organic WasteBased on the presence of carbon-chlorine bonds.[5][6]
Recommended Container Chemically compatible, sealed container designated for halogenated waste.Prevents leaks and dangerous reactions.[6][10]
Primary Disposal Method High-Temperature IncinerationRequired to destroy the compound and manage hazardous byproducts.[5]
Regulatory Note Land Disposal ProhibitedHalogenated organic compounds are restricted from landfill disposal.[3][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 cluster_1 Segregation & Collection cluster_2 Containerization & Storage cluster_3 Final Disposal start Waste Generated: This compound classify Classify Waste: Is it a Halogenated Organic Compound? start->classify get_container Select Designated 'Halogenated Waste' Container classify->get_container  Yes ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) get_container->ppe transfer Transfer Waste in Fume Hood ppe->transfer log_waste Log Chemical Name & Quantity on Container Manifest transfer->log_waste seal_store Seal Container & Place in Secondary Containment in SAA log_waste->seal_store schedule_pickup Schedule Pickup with EHS or Licensed Contractor seal_store->schedule_pickup end_point Transport for High-Temperature Incineration schedule_pickup->end_point

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is not an optional afterthought but an integral part of the research process. By understanding its classification as a halogenated organic compound and adhering strictly to the principles of segregation, containment, and documentation, we uphold our commitment to laboratory safety, environmental stewardship, and regulatory compliance. This structured approach ensures that the lifecycle of this chemical concludes responsibly, protecting both our colleagues and our shared environment.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • ChemicalBook. (n.d.). 642-84-2(this compound) Product Description.
  • PubChem. (n.d.). This compound.
  • Ortega-Berlanga, B., et al. (2019). Repositioning salicylanilide anthelmintic drugs to treat adenovirus infections. PMC.
  • Fisher Scientific. (2008). SAFETY DATA SHEET.
  • PubChem. (n.d.). 3,3',4',5-Tetrachlorosalicylanilide.
  • SAFETY DATA SHEET. (2021). Triclocarban.
  • Wikipedia. (n.d.). Salicylanilide.
  • U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • PubMed. (2023). Salicylanilides and Their Anticancer Properties.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for Niclosamide.

Sources

A Researcher's Guide to the Safe Handling of 3',4',5-Trichlorosalicylanilide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3',4',5-Trichlorosalicylanilide. This document is structured to provide clear, procedural guidance that goes beyond a simple checklist, offering insights into the causality behind each recommendation to ensure a culture of safety and scientific integrity in your laboratory.

Hazard Analysis and Risk Assessment: Understanding the Compound

This compound is a chlorinated aromatic compound. While specific toxicity data for this exact molecule is not extensively documented in readily available safety data sheets, its structural similarity to other halogenated salicylanilides warrants a cautious approach. For instance, the related compound 3,3',4',5-Tetrachlorosalicylanilide is known to be a potent photosensitizer capable of causing skin disorders.[1] Therefore, it is prudent to assume that this compound may present similar hazards, including skin irritation, eye irritation, and potential toxicity if inhaled or ingested.[1][2]

Assumed Hazard Profile:

Hazard TypePotential EffectRationale
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, absorbed through the skin, or inhaled.[2]Based on data for structurally similar compounds and general principles of handling chlorinated organic molecules.
Skin Corrosion/Irritation May cause skin irritation upon contact.[2]A common property of halogenated aromatic compounds.
Serious Eye Damage/Irritation May cause serious eye irritation.[2]Direct contact with chemical dust or solutions can lead to irritation.
Photosensitivity Potential to cause skin photosensitization.[1]A known hazard of related salicylanilides.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a comprehensive assessment of potential exposure routes.

Glove Selection:

Due to the potential for skin absorption and irritation, chemical-resistant gloves are mandatory.

Glove MaterialRecommendationJustification
Nitrile Recommended for handling solids and solutions.Offers good resistance to a range of chemicals and provides a reliable barrier.
Butyl Rubber Consider for extended handling or when dealing with concentrated solutions.Provides superior resistance to many organic solvents.
Double Gloving Recommended when handling larger quantities or during procedures with a high risk of splashing.Provides an additional layer of protection and allows for safe removal of the outer glove if contaminated.

Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, and immediately if you suspect contamination.[3]

Eye and Face Protection:

To prevent eye irritation from dust particles or splashes, appropriate eye and face protection is essential.

  • Safety Glasses with Side Shields: Provide a minimum level of protection for handling small quantities of solid material.

  • Chemical Splash Goggles: Required when working with solutions or when there is a potential for splashing.

  • Face Shield: Should be worn in conjunction with goggles when handling larger volumes or during procedures with a significant splash hazard.

Respiratory Protection:

Engineering controls, such as a chemical fume hood, are the primary means of controlling inhalation exposure. However, in certain situations, respiratory protection may be necessary.

  • Work within a certified chemical fume hood whenever handling the solid compound or preparing solutions to minimize the inhalation of dust or vapors.

  • If a fume hood is not available or during a spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[4][5]

Protective Clothing:
  • A laboratory coat is required to protect against skin contact.

  • For procedures with a high risk of contamination, consider the use of disposable coveralls .

  • Closed-toe shoes are mandatory in the laboratory at all times.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage of your workflow.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Ensure the container is tightly sealed and clearly labeled.

Handling and Preparation of Solutions:
  • All handling of the solid compound and preparation of solutions should be conducted within a chemical fume hood.[2]

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Use tools such as spatulas and weigh boats appropriate for the quantity of material being handled to minimize the generation of dust.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

Workflow Diagram: Safe Handling of this compound

cluster_prep Preparation cluster_handling Experimentation cluster_cleanup Post-Experiment prep_start Don PPE fume_hood Work in Fume Hood prep_start->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment Transfer to Reaction decontaminate Decontaminate Work Area experiment->decontaminate Complete Experiment waste Segregate Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe wash Wash Hands doff_ppe->wash

Caption: A workflow for the safe handling of this compound.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.

  • Disposal Route: Do not dispose of this compound down the drain.[7] All waste must be collected by a licensed hazardous waste disposal company. Follow your institution's specific guidelines for chemical waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Spill Response:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and institutional safety office.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean-up: Wear appropriate PPE, including respiratory protection, and clean the spill according to your institution's standard operating procedures.

  • Decontaminate: Thoroughly decontaminate the area after the spill has been cleaned up.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

References

  • Chlorine. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • This compound | C13H8Cl3NO2 | CID 69506. (n.d.). PubChem. Retrieved from [Link]

  • Chlorine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385. (n.d.). PubChem. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists.
  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2005).
  • NIOSH Pocket Guide to Chemical Hazards - 2,4-D. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.